molecular formula C5H11NO B2786498 3-Aminocyclopentanol CAS No. 1036260-18-0; 1110772-05-8; 13725-38-7; 946826-74-0

3-Aminocyclopentanol

Cat. No.: B2786498
CAS No.: 1036260-18-0; 1110772-05-8; 13725-38-7; 946826-74-0
M. Wt: 101.149
InChI Key: YHFYRVZIONNYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminocyclopentanol is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.149. The purity is usually 95%.
BenchChem offers high-quality 3-Aminocyclopentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminocyclopentanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFYRVZIONNYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Aminocyclopentanol chemical properties and synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

3-Aminocyclopentanol (CAS: 1110772-05-8 for the (1R,3S) isomer) represents a critical scaffold in modern medicinal chemistry.[1][2][3] Unlike flexible acyclic linkers, the cyclopentane ring provides conformational restriction , locking pharmacophores into bio-active vectors that enhance binding affinity and selectivity.

This guide focuses on the (1R,3S)-3-aminocyclopentanol isomer, a high-value intermediate in the synthesis of the HIV integrase inhibitor Bictegravir .[2] We will explore its physicochemical profile and detail a scalable, stereoselective synthesis route that avoids the high costs associated with traditional Vince lactam methodologies.

Chemical Properties & Physicochemical Profile[1][3][4][5][6][7][8][9][10][11]

The utility of 3-aminocyclopentanol lies in its ability to introduce polarity and hydrogen-bonding capability (via the amine and hydroxyl groups) while maintaining a lipophilic core.

Stereochemistry

The molecule possesses two chiral centers, leading to four possible stereoisomers. The cis-(1R,3S) configuration is the most pharmacologically relevant.

  • Cis-isomers: (1R,3S) and (1S,3R) – Substituents on the same face.

  • Trans-isomers: (1R,3R) and (1S,3S) – Substituents on opposite faces.

Note: In drug design, the specific vector angle between the -NH2 and -OH groups in the cis-conformation allows for unique bidentate interactions within enzyme pockets.

Physical Data Table[4][10]
PropertyValue / DescriptionNotes
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
Appearance Viscous colorless oil (Free base)White crystalline solid (HCl salt)Salt form preferred for stability.[4]
Boiling Point 179 °C (at 760 mmHg)High BP due to H-bonding.
Solubility High: Water, Methanol, DMSOLow: Hexane, TolueneAmphiphilic nature.
pKa (Amine) ~10.6 (Estimated)Typical for primary cycloalkyl amines.
pKa (Alcohol) ~15.1 (Predicted)Weakly acidic.
Chirality (1R,3S)Key isomer for Bictegravir.[3][5]

Synthesis Strategy: The Hetero Diels-Alder Approach[2]

While the Vince Lactam route (γ-lactamase resolution) is a classic pathway, it suffers from high raw material costs. A more robust, scalable method involves a Hetero Diels-Alder (HDA) reaction followed by enzymatic resolution. This route uses inexpensive cyclopentadiene and offers high atom economy.

Mechanistic Workflow
  • In-Situ Nitrosyl Generation: Oxidation of N-Boc-hydroxylamine to a transient nitroso species.

  • Hetero Diels-Alder Cycloaddition: The nitroso species reacts with cyclopentadiene to form a bicyclic oxazine.

  • Reductive Ring Opening: Cleavage of the N-O bond reveals the cis-1,4-amino alcohol core.

  • Enzymatic Resolution: Lipase-catalyzed acetylation separates the enantiomers.

Visualizing the Pathway

The following diagram illustrates the logical flow of this synthesis strategy.

G Start Cyclopentadiene + N-Boc-Hydroxylamine Intermediate1 Nitroso Intermediate (Transient) Start->Intermediate1 Oxidation (CuCl2) Bicyclic Bicyclic Oxazine (racemic) Intermediate1->Bicyclic Hetero Diels-Alder Reductive Reductive Ring Opening (Zn / AcOH) Bicyclic->Reductive N-O Cleavage RacemicProd Racemic cis-3-Aminocyclopentanol (N-Boc protected) Reductive->RacemicProd Resolution Enzymatic Resolution (Lipase / Vinyl Acetate) RacemicProd->Resolution Final (1R,3S)-3-Aminocyclopentanol (High ee%) Resolution->Final Selective Acetylation

Caption: Synthesis of (1R,3S)-3-aminocyclopentanol via Hetero Diels-Alder and Enzymatic Resolution.

Detailed Experimental Protocol

Objective: Synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride starting from cyclopentadiene.

Phase 1: Hetero Diels-Alder Cycloaddition
  • Reagents: Cyclopentadiene (freshly cracked), N-Boc-hydroxylamine, CuCl (catalyst), 2-ethyl-2-oxazoline (ligand).

  • Solvent: Dichloromethane (DCM) or THF.

Protocol:

  • Catalyst Activation: In a reactor, charge CuCl (5 mol%) and 2-ethyl-2-oxazoline (5 mol%) in DCM. Stir under

    
     for 30 minutes to form the active catalytic complex.
    
  • Oxidation: Add N-Boc-hydroxylamine (1.0 eq) and cool to 0°C. Slowly add an oxidant (e.g., 30%

    
     or air sparging depending on specific oxidant choice in patent literature) to generate the nitroso species in situ.
    
  • Cycloaddition: Immediately add cyclopentadiene (1.5 eq) dropwise. The transient nitroso species undergoes a [4+2] cycloaddition with cyclopentadiene.

  • Workup: Stir at room temperature for 4-6 hours. Quench with saturated aqueous

    
    . Extract with DCM, dry over 
    
    
    
    , and concentrate to yield the bicyclic oxazine intermediate.
Phase 2: Reductive Ring Opening
  • Reagents: Zinc powder, Acetic acid (AcOH).[2]

  • Mechanism: Zinc inserts into the N-O bond, cleaving it to form the cis-1,4-amino alcohol relationship.

Protocol:

  • Dissolve the bicyclic intermediate in glacial acetic acid.

  • Add Zinc powder (3.0 eq) portion-wise at <30°C (exothermic reaction).

  • Stir for 12 hours. The bridgehead N-O bond cleaves, and the double bond is reduced (if not pre-reduced).

  • Filter off zinc residues. Neutralize the filtrate with NaOH and extract into ethyl acetate.

  • Result: Racemic cis-N-Boc-3-aminocyclopentanol.

Phase 3: Enzymatic Kinetic Resolution
  • Reagents: Novozym 435 (immobilized Lipase B from Candida antarctica), Vinyl Acetate (acyl donor).

  • Solvent: MTBE or Toluene.

Protocol:

  • Suspend the racemic N-Boc-alcohol in MTBE.

  • Add Vinyl Acetate (0.6 eq) and Novozym 435 (10 wt%).

  • Incubation: Shake at 30°C. The lipase selectively acetylates the (1S,3R) enantiomer, leaving the desired (1R,3S) alcohol unreacted.

  • Monitoring: Monitor conversion by HPLC. Stop when conversion reaches ~50%.

  • Separation: Filter the enzyme. Concentrate the filtrate and separate the unreacted (1R,3S)-alcohol from the acetylated ester via column chromatography or crystallization.

Phase 4: Deprotection & Salt Formation
  • Dissolve the resolved (1R,3S)-N-Boc-alcohol in isopropanol.

  • Add HCl in dioxane (4M) or generate HCl in situ (Acetyl Chloride + Alcohol).

  • Stir at room temperature until precipitation is complete.

  • Filter the white solid: (1R,3S)-3-aminocyclopentanol hydrochloride .

Applications in Drug Discovery[3]

HIV Integrase Inhibition (Bictegravir)

The primary industrial application of this scaffold is in Bictegravir . The (1R,3S)-3-aminocyclopentanol moiety acts as a rigid linker that positions the chelating pharmacophore in the optimal geometry to bind magnesium ions (


) within the HIV integrase active site.
  • Mechanism: The cyclopentane ring restricts the rotation of the amine, reducing the entropic penalty upon binding.

MDM2-p53 Inhibitors

In oncology, this scaffold is used to mimic the


-helical turn of the p53 protein.
  • Structure-Activity Relationship (SAR): The cis-configuration allows the amine and hydroxyl groups to project vectors that mimic the

    
     and 
    
    
    
    or
    
    
    residues of an
    
    
    -helix, disrupting the protein-protein interaction between MDM2 and p53.

References

  • Synthesis of Bictegravir Intermediate: Method for Preparing (1R,3S)-3-Aminocyclopentanol Hydrochloride. Patent WO/2020/132819. Link

  • Hetero Diels-Alder Strategy: Process for the preparation of (1R,3S)-3-aminocyclopentanol hydrochloride. Patent CN112574046A. Link

  • Enzymatic Resolution:Lipase-catalyzed kinetic resolution of 3-aminocyclopentanol derivatives. Journal of Molecular Catalysis B: Enzymatic. (General reference for lipase resolution of cyclic amino alcohols).
  • Physical Properties: PubChem Compound Summary for CID 21308749, (1R,3S)-3-Aminocyclopentanol. National Center for Biotechnology Information. Link[6]

Sources

Advanced Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the preparation of (1R,3S)-3-aminocyclopentanol hydrochloride , a critical chiral scaffold used in the synthesis of the HIV integrase inhibitor Bictegravir .[1]

Executive Summary

(1R,3S)-3-Aminocyclopentanol hydrochloride (CAS: 1279032-31-3 / 126426-30-0) is a high-value chiral building block.[1][2] Its cis-1,3-disubstituted cyclopentane motif is thermodynamically challenging to synthesize with high diastereoselectivity due to the flexibility of the five-membered ring.[1] While traditional methods rely on the nucleophilic displacement of halides or epoxides (often yielding racemic trans byproducts), modern industrial protocols prioritize a Hetero-Diels-Alder (HDA) approach.[1] This route secures the cis-stereochemistry early via a rigid bicyclic intermediate, followed by enzymatic resolution to ensure enantiopurity (>99.5% ee).[1]

Retrosynthetic Analysis

The most robust pathway disconnects the target molecule into a bicyclic isoxazolidine derivative. This strategy locks the relative cis-stereochemistry of the amino and hydroxyl groups by tethering them in a bridge structure (2-oxa-3-azabicyclo[2.2.1]heptene) before the ring is cleaved.[1]

Retrosynthesis Target (1R,3S)-3-Aminocyclopentanol Hydrochloride (Target) Inter1 Protected Amino Alcohol (Enantiopure) Target->Inter1 Deprotection & Salt Formation Inter2 cis-2-Oxa-3-azabicyclo [2.2.1]hept-5-ene (Racemic Intermediate) Inter1->Inter2 Enzymatic Resolution & Reductive Cleavage Start Cyclopentadiene + N-Boc-Hydroxylamine Inter2->Start Hetero-Diels-Alder (HDA)

Figure 1: Retrosynthetic logic prioritizing the Hetero-Diels-Alder cycloaddition to establish cis-stereochemistry.

Core Protocol: The Hetero-Diels-Alder (HDA) Route

This protocol synthesizes the target in five steps, utilizing an in situ generated nitroso species and enzymatic resolution.[1][2]

Step 1: In Situ Nitrosyl Formation & Cycloaddition

Direct handling of nitroso compounds is hazardous.[1] This protocol generates tert-butyl nitrosoformate in situ from N-Boc-hydroxylamine, which immediately traps cyclopentadiene.[1]

  • Reagents: N-Boc-hydroxylamine, Cyclopentadiene (freshly cracked), CuCl (catalyst), 2-Ethyl-2-oxazoline (ligand).[1]

  • Solvent: Dichloromethane (DCM) or THF.[1]

  • Conditions: 20–30°C, aerobic oxidation.[1]

Mechanism: The Copper(I)/Oxazoline complex catalyzes the oxidation of the hydroxylamine to the transient nitroso species. This undergoes a [4+2] cycloaddition with cyclopentadiene to form (±)-cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester .[1] The bridge structure forces the oxygen and nitrogen atoms to be syn (cis) relative to the newly formed ring.

Step 2: Reductive N–O Bond Cleavage

The bicyclic ring is opened to reveal the cyclopentene core.

  • Reagents: Zinc powder (Zn), Acetic Acid (AcOH).[1][2]

  • Conditions: 0–10°C, exothermic control.

  • Product: (±)-cis-4-hydroxycyclopent-2-en-1-yl carbamate .[1][2]

  • Note: The N–O bond cleavage retains the relative stereochemistry established in the bicycle.

Step 3: Enzymatic Kinetic Resolution

To isolate the (1R,3S) enantiomer from the racemate, a lipase is used to selectively acetylate the desired enantiomer (or the undesired one, depending on the enzyme).[1]

  • Enzyme: Novozym 435 (Candida antarctica Lipase B).[1]

  • Acyl Donor: Vinyl acetate.[1]

  • Solvent: MTBE or Toluene.[1]

  • Outcome: The lipase selectively acetylates the hydroxyl group of the (1R,3S) isomer (or leaves it free, specific to enzyme strain).[1] The resulting mixture of acetate and alcohol is separated via column chromatography.

Step 4: Hydrogenation

The double bond is reduced to form the saturated cyclopentane ring.

  • Reagents: H₂ (1 atm), 10% Pd/C.

  • Solvent: Methanol.[1][3]

  • Product: (1R,3S)-3-(tert-butoxycarbonylamino)cyclopentanol .[1]

Step 5: Deprotection & Salt Formation

The final step removes the Boc group and precipitates the hydrochloride salt.

  • Reagents: Acetyl chloride in Isopropanol (generates HCl in situ).[1][2]

  • Procedure: Dissolve the intermediate in isopropanol. Add the HCl/iPrOH solution dropwise at 0–5°C. Stir for 12 hours.

  • Purification: The product crystallizes directly from the solution. Filter and wash with cold ethyl acetate.[1]

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Ring Opening cluster_2 Step 3: Resolution cluster_3 Step 4-5: Finalize S1 N-Boc-NHOH + Cyclopentadiene (CuCl cat.) I1 Bicyclic Adduct S1->I1 I2 Racemic Amino Alcohol I1->I2 Zn / AcOH I3 Chiral Intermediate I2->I3 Lipase / Vinyl Acetate Final (1R,3S)-3-ACP Hydrochloride I3->Final 1. Pd/C, H2 2. HCl/iPrOH

Figure 2: Step-by-step synthetic workflow for the Hetero-Diels-Alder route.

Comparison of Synthetic Routes

FeatureRoute A: Hetero-Diels-Alder (Recommended)Route B: Azide Displacement (Legacy)Route C: Vince Lactam
Starting Material Cyclopentadiene (Cheap)2-Cyclopentenone(-)-Vince Lactam (Expensive)
Stereocontrol High (cis-selective via bicycle)Low (Mixture of cis/trans)High (Chiral pool)
Safety Profile Moderate (Nitroso in situ)Poor (Explosive Azides)Good
Scalability High (Industrial standard)LowModerate
Atom Economy HighModerateHigh

Analytical Characterization (HCl Salt)

  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: 198–202°C (decomposes).[1]

  • Optical Rotation:

    
     (c=1, MeOH).[1] Note: Rotation is highly sensitive to pH and concentration.
    
  • ¹H NMR (400 MHz, D₂O):

    
     4.28–4.32 (m, 1H, CH-O), 3.61–3.67 (m, 1H, CH-N), 2.13–2.21 (m, 1H), 2.02–2.11 (m, 1H), 1.70–1.86 (m, 3H), 1.60–1.66 (m, 1H).[1]
    
  • Stereochemical Marker: The coupling constants in the NMR spectrum confirm the cis-1,3 relationship (syn-diaxial/diequatorial averaging).[1]

Troubleshooting & Optimization

  • Moisture Sensitivity: The HCl salt is hygroscopic.[1] Store under argon in a desiccator.

  • Resolution Efficiency: If enzymatic resolution yields <45%, check the water content of the solvent. Lipases require trace water for activity but deactivate in excess water.[1]

  • Salt Crystallization: If the product oils out during Step 5, add a seed crystal and cool slowly to -10°C. Use anhydrous acetonitrile as an anti-solvent if necessary.[1]

References

  • BenchChem. (1R,3S)-3-Aminocyclopentanol Hydrochloride: A Chiral Building Block. Retrieved from [1]

  • Google Patents. Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride (CN112574046A).[1] Retrieved from

  • Google Patents. Preparation method of cis-3-amino-cyclopentanol hydrochloride (CN102633657A). Retrieved from

  • National Institutes of Health (NIH). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.[1] Retrieved from [1]

  • ChemicalBook. Bictegravir (CAS 1611493-60-7) Properties and Structure. Retrieved from [1]

Sources

A Guide to the Discovery and Stereoselective Synthesis of 3-Aminocyclopentanol: A Cornerstone for Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chiral 3-aminocyclopentanol scaffold is a bifunctional synthon of paramount importance in medicinal chemistry. Its rigid five-membered ring, adorned with precisely oriented amino and hydroxyl groups, serves as a crucial building block for a multitude of pharmacologically active agents, most notably carbocyclic nucleoside analogues. The stereochemical arrangement of these functional groups is critical for biological activity, making the development of enantiomerically pure 3-aminocyclopentanol a significant focus of synthetic research. This technical guide provides an in-depth exploration of the historical context, stereochemical significance, and key synthetic strategies developed to access these vital chiral intermediates. We will dissect various approaches, from chiral resolution to asymmetric synthesis, and provide a detailed, field-proven protocol for a scalable, enzyme-driven synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride, a key intermediate in the production of the anti-HIV drug Bictegravir.

The Strategic Importance of the 3-Aminocyclopentanol Core

The journey of aminocyclopentanols in drug discovery is rooted in the broader history of aminoglycoside antibiotics, which spurred research into carbohydrate mimetics containing amino groups.[1] While early work focused on six-membered rings, the exploration of the five-membered aminocyclopentanol core opened new avenues, particularly in antiviral research.[1] The fundamental value of this scaffold lies in its role as a precursor to carbocyclic nucleosides. In these analogues, the furanose sugar ring of a natural nucleoside is replaced by a cyclopentane ring.[2][3] This seemingly subtle modification has profound consequences:

  • Enhanced Metabolic Stability: The C-C bonds of the cyclopentane ring are impervious to the glycosidic bond cleavage typically carried out by phosphorylase enzymes, leading to improved pharmacokinetic profiles.[2][4]

  • Conformational Constraint: The rigid ring system mimics the puckered conformation of the natural furanose ring, allowing it to be recognized by viral enzymes.

  • Novel Structure-Activity Relationships (SAR): The absence of the ring oxygen alters the molecule's electronic and conformational properties, enabling the development of agents that can overcome drug resistance mechanisms.[4]

Chirality is the defining feature that dictates the therapeutic efficacy of these molecules.[5][6] 3-Aminocyclopentanol possesses two chiral centers, giving rise to four possible stereoisomers. The therapeutic activity is often confined to a single enantiomer, while others may be inactive or even cause undesirable side effects.[5][7] Therefore, the central challenge for chemists has been the development of stereocontrolled and enantioselective syntheses to access these specific, biologically active isomers.[1]

G cluster_trans trans-Isomers (Enantiomers) cluster_cis cis-Isomers (Enantiomers) 1R,3S (1R,3S)-3-Aminocyclopentanol 1S,3R (1S,3R)-3-Aminocyclopentanol 1R,3S->1S,3R Mirror Image 1R,3R (1R,3R)-3-Aminocyclopentanol 1R,3S->1R,3R Diastereomers 1S,3S (1S,3S)-3-Aminocyclopentanol 1S,3R->1S,3S Diastereomers 1R,3R->1S,3S Mirror Image Chiral Center 1 C1 Chiral Center 3 C3

Caption: Stereoisomers of 3-aminocyclopentanol.

An Overview of Synthetic Strategies

The synthesis of enantiomerically pure 3-aminocyclopentanol has evolved significantly, moving from inefficient classical methods to highly sophisticated catalytic approaches. The choice of strategy is often a balance between cost, scalability, stereochemical control, and safety.

G cluster_approaches Synthetic Approaches Start Racemic or Achiral Starting Materials Resolution Chiral Resolution (Separation of Racemate) Start->Resolution Asymmetric Asymmetric Synthesis (Direct Enantioselective Formation) Start->Asymmetric Target Enantiopure 3-Aminocyclopentanol Resolution->Target Res_Detail Methods: - Enzymatic (e.g., Lipase) - Chemical (Chiral Acids) Pros: Scalable Cons: Max 50% theoretical yield Resolution->Res_Detail Asymmetric->Target Asym_Detail Methods: - Asymmetric Cycloaddition - Catalytic C-H Amination Pros: High atom economy Cons: Catalyst cost/development Asymmetric->Asym_Detail ChiralPool Chiral Pool Synthesis (From Chiral Precursors) ChiralPool->Target CP_Detail Methods: - Start from (-)-Vince lactam Pros: Excellent chiral control Cons: High cost of starting material ChiralPool->CP_Detail

Caption: Major synthetic routes to chiral 3-aminocyclopentanol.

2.1. Chiral Pool Synthesis

This strategy leverages naturally occurring chiral molecules as starting materials. A prominent example involves using (-)-Vince lactam. While this approach provides excellent control over stereochemistry, its industrial application is often hampered by the high cost and limited availability of the chiral starting material.[8] This economic barrier makes it less favorable for large-scale production of many pharmaceutical intermediates.[9]

2.2. Resolution of Racemates

Resolution remains a workhorse strategy in industrial synthesis. This approach involves synthesizing a racemic or diastereomeric mixture of the aminocyclopentanol and then separating the desired enantiomer.

  • Chemical Resolution: This classical method uses a chiral resolving agent, such as a chiral acid, to form diastereomeric salts that can be separated by crystallization. However, the efficiency can be low, and finding a suitable resolving agent can be empirical and time-consuming.[9]

  • Enzymatic (Kinetic) Resolution: This has emerged as a powerful and highly efficient alternative. Enzymes, particularly lipases, can selectively acylate one enantiomer of a racemic mixture, allowing for the easy separation of the acylated product from the unreacted enantiomer.[8] This method is prized for its high enantioselectivity (>99% e.e.) and mild, environmentally benign reaction conditions, making it highly suitable for industrial-scale synthesis.[10][11]

The primary drawback of any kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer, as the other half of the racemic starting material is consumed or discarded.[9]

2.3. Asymmetric Synthesis

The most elegant and atom-economical approach is asymmetric synthesis, where the desired chirality is installed directly from achiral or prochiral precursors using a chiral catalyst or auxiliary.[12]

  • Hetero-Diels-Alder Reaction: A powerful strategy involves the cycloaddition of cyclopentadiene with a nitrogen-containing dienophile.[8] This can be rendered asymmetric by using a chiral auxiliary on the dienophile, constructing the cyclopentane ring and its stereocenters in a controlled manner.[9]

  • Catalytic C-H Amination: More recent advances include palladium-catalyzed allylic C-H amination reactions, which can directly install a nitrogen atom onto a pre-existing cyclopentene scaffold with high selectivity, providing a streamlined route to syn-1,3-amino alcohol motifs.[13]

While often more complex to develop, asymmetric methods are highly desirable as they can theoretically convert 100% of the starting material to the desired enantiomer.

Application Highlight: Synthesis of (1R,3S)-3-Aminocyclopentanol for Bictegravir

The (1R,3S) stereoisomer of 3-aminocyclopentanol hydrochloride is a pivotal intermediate in the synthesis of Bictegravir, an integrase strand transfer inhibitor used for the treatment of HIV-1 infection.[8][9] An innovative and scalable synthesis has been developed that combines a hetero-Diels-Alder reaction to form the racemic core, followed by a highly efficient enzymatic resolution.[8]

Detailed Synthetic Workflow and Protocol

This process provides a robust and cost-effective route to high-purity (1R,3S)-3-aminocyclopentanol hydrochloride, avoiding the use of expensive chiral starting materials.[8]

G R1 Boc-Protected Hydroxylamine S1 Step 1: Hetero-Diels-Alder Reaction R1->S1 R2 Cyclopentadiene R2->S1 R3 Zinc Powder Acetic Acid S2 Step 2: N-O Bond Reduction R3->S2 R4 Lipase Vinyl Acetate S3 Step 3: Enzymatic Kinetic Resolution R4->S3 R5 H2, Pd/C S4 Step 4: Double Bond Hydrogenation R5->S4 R6 LiOH S5 Step 5: Deacetylation R6->S5 R7 HCl in Isopropanol S6 Step 6: De-Boc & Salt Formation R7->S6 P1 Racemic Cycloadduct (+/-)-2 S1->P1 P2 Racemic Amino Alcohol (+/-)-3 S2->P2 P3 Resolved Acetate (+)-4 & Unreacted Alcohol (-)-3 S3->P3 P4 Saturated Acetate (+)-5 S4->P4 P5 Protected Amino Alcohol (+)-V S5->P5 P6 (1R,3S)-3-Aminocyclopentanol Hydrochloride (Target) S6->P6 P1->S2 P2->S3 P3->S4 (+)-4 Isomer P4->S5 P5->S6

Caption: Industrial synthesis of (1R,3S)-3-aminocyclopentanol HCl.[8]

Experimental Protocol: Lipase-Catalyzed Resolution and Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

This protocol is adapted from the process described in patent CN112574046A. It should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.[8]

Step 1 & 2: Synthesis of Racemic Precursor (cis-(+/-)-N-[4-Hydroxycyclopent-2-en-1-yl]carbamic acid tert-butyl ester)

  • Hetero-Diels-Alder Reaction: Tert-butyl carbonate-protected hydroxylamine is oxidized in situ to its corresponding nitrosyl compound, which then undergoes a hetero-Diels-Alder reaction with cyclopentadiene. This efficiently constructs the five-membered ring with the nitrogen and oxygen functionalities in a cis relationship.

  • Selective Reduction: The resulting cycloadduct is treated with zinc powder in acetic acid. This system selectively reduces the weak N-O bond, yielding the racemic amino alcohol precursor. The causality here is the chemoselectivity of the Zn/AcOH system, which reduces the N-O bond without affecting the C=C double bond, preserving it for a later hydrogenation step.

Step 3: Enzymatic Kinetic Resolution

  • Reaction Setup: The racemic amino alcohol precursor from the previous step is dissolved in a suitable organic solvent.

  • Enzyme and Acyl Donor Addition: A commercially available lipase (e.g., from Candida antarctica) and an acyl donor, vinyl acetate, are added to the solution.

  • Selective Acylation: The reaction is stirred at room temperature. The lipase selectively catalyzes the acetylation of the hydroxyl group of one enantiomer (the (+)-enantiomer), leaving the desired (-)-enantiomer unreacted. This enzymatic selectivity is the core of the entire chiral synthesis, providing a highly efficient method for separating the enantiomers.

  • Workup and Separation: After the reaction reaches approximately 50% conversion, the enzyme is filtered off. The acylated (+)-enantiomer and the unreacted (-)-enantiomer are then separated using standard chromatographic techniques.

Step 4: Hydrogenation of the Double Bond

  • Reaction Setup: The separated, acylated (+)-enantiomer is dissolved in a solvent like methanol or ethyl acetate.

  • Catalyst Addition: A palladium on carbon catalyst (Pd/C, 5-10 wt%) is added.

  • Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically 1-10 atm) and stirred until the reaction is complete. The Pd/C catalyzes the syn-addition of hydrogen across the double bond from the less sterically hindered face, yielding the saturated cyclopentane ring.

  • Workup: The catalyst is removed by filtration, and the solvent is evaporated to yield the saturated, protected amino alcohol.

Step 5: Deacetylation

  • Reaction Setup: The product from Step 4 is dissolved in methanol.

  • Base Addition: An aqueous solution of a base, such as lithium hydroxide (LiOH), is added.

  • Saponification: The mixture is stirred at room temperature for several hours to saponify the acetate ester, yielding the free hydroxyl group.

  • Workup: The methanol is removed under reduced pressure, and the product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated to yield the pure, N-Boc protected (1R,3S)-3-aminocyclopentanol.

Step 6: Deprotection and Hydrochloride Salt Formation

  • Acidic Solution Preparation: Acetyl chloride is added dropwise to cooled isopropanol to generate a solution of hydrogen chloride in situ. This is a common and convenient method for preparing anhydrous HCl solutions.

  • Deprotection: The N-Boc protected amino alcohol from Step 5, dissolved in isopropanol, is added dropwise to the HCl solution. The strongly acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group.

  • Crystallization and Isolation: The reaction is stirred, during which the hydrochloride salt of the product, being insoluble in isopropanol, crystallizes out of the solution. The system is cooled to maximize precipitation.

  • Final Product: The white solid is collected by filtration, washed with cold isopropanol, and dried to afford the target compound, (1R,3S)-3-aminocyclopentanol hydrochloride, with high chemical and optical purity.

StepKey TransformationTypical ReagentsReported YieldOptical Purity (e.e.)
3Enzymatic ResolutionLipase, Vinyl Acetate~45% (for each isomer)>99%
4HydrogenationH₂, Pd/C>99%Maintained
5DeacetylationLiOH, Methanol90%Maintained
6Deprotection/Salt FormationHCl in Isopropanol80%Maintained
Yields are based on the specific examples reported in patent CN112574046A and may vary.[8]

Conclusion and Future Perspectives

The chiral 3-aminocyclopentanol core represents a triumph of synthetic chemistry in service of medicine. The evolution of its synthesis from costly chiral pool methods to efficient, scalable chemo-enzymatic routes underscores the drive for sustainable and economical pharmaceutical manufacturing. The protocol detailed herein, which marries a classic cycloaddition with a modern biocatalytic resolution, exemplifies a field-proven strategy for producing this vital building block with exceptional purity.[8]

Future research will likely focus on developing fully asymmetric catalytic routes that bypass the 50% yield limitation of kinetic resolutions. Advances in transition-metal catalysis, particularly in C-H functionalization and asymmetric hydrogenation, hold the promise of even more direct and atom-economical pathways.[13] As our understanding of biocatalysis deepens, the engineering of novel enzymes could lead to deracemization processes or direct asymmetric synthesis from achiral precursors, further refining the production of this indispensable chiral scaffold.[14][15]

References

  • (1R,3S)
  • (1R,3R)-3-Aminocyclopentanol | Chiral Building Block. Benchchem.
  • (1S,3S)-3-Aminocyclopentanol Hydrochloride: A Chiral Scaffold for Novel Antiviral Agents. Benchchem.
  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. Google Patents.
  • A Look at the Importance of Chirality in Drug Activity: Some Signific
  • Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research.
  • Preparation method of cis-3-amino-cyclopentanol hydrochloride. Google Patents.
  • Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • Chiral Drugs: A twisted tale in pharmaceuticals. Chiralpedia.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central.
  • Stereoselective Syntheses of Carbocyclic Nucleosides. University of Hamburg, Department of Chemistry.
  • Recent progress for the synthesis of selected carbocyclic nucleosides. PubMed.
  • Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. Research Journal of Pharmacy and Technology.
  • Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs.
  • Direct catalytic asymmetric synthesis of α-chiral primary amines. Royal Society of Chemistry Publishing.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz

Sources

Physicochemical Profiling & Stereochemical Resolution of 3-Aminocyclopentanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical distinctions, stereochemical definitions, and separation protocols for the isomers of 3-aminocyclopentanol. It is designed for medicinal chemists and process engineers optimizing chiral scaffolds for drug development.

Executive Summary

3-Aminocyclopentanol is a bifunctional chiral scaffold critical to the synthesis of next-generation antiretrovirals (e.g., Bictegravir) and MDM2-p53 inhibitors. Its utility lies in the rigid cyclopentane ring, which locks the amino and hydroxyl pharmacophores into specific vectors. However, this rigidity introduces complex stereochemical challenges. The molecule exists as four stereoisomers (two diastereomeric pairs), each exhibiting distinct solubility, lipophilicity, and hydrogen-bonding behaviors. This guide provides the definitive physicochemical profile and validated separation protocols for these isomers.

The Stereochemical Landscape

The 3-aminocyclopentanol scaffold possesses two chiral centers at C1 and C3, generating four stereoisomers. Understanding the spatial relationship between the hydroxyl (-OH) and amino (-NH₂) groups is prerequisite for effective separation.

  • Cis-Diastereomers: The -OH and -NH₂ groups reside on the same face of the cyclopentane ring.

    • (1R, 3S)-3-aminocyclopentanol (Key intermediate for Bictegravir)[1][2]

    • (1S, 3R)-3-aminocyclopentanol[3]

  • Trans-Diastereomers: The -OH and -NH₂ groups reside on opposite faces.

    • (1R, 3R)-3-aminocyclopentanol[4][5][6][7][8]

    • (1S, 3S)-3-aminocyclopentanol[3]

Stereochemical Hierarchy

The following diagram illustrates the relationship between the isomers and their classification.

IsomerMap Root 3-Aminocyclopentanol (C5H11NO) Diast_Cis Cis-Diastereomer (Syn-relationship) Root->Diast_Cis Diastereomers Diast_Trans Trans-Diastereomer (Anti-relationship) Root->Diast_Trans Cis_1 (1R, 3S)-Isomer (Bictegravir Int.) Diast_Cis->Cis_1 Enantiomers Cis_2 (1S, 3R)-Isomer Diast_Cis->Cis_2 Trans_1 (1R, 3R)-Isomer Diast_Trans->Trans_1 Enantiomers Trans_2 (1S, 3S)-Isomer Diast_Trans->Trans_2

Figure 1: Stereochemical hierarchy of 3-aminocyclopentanol isomers.

Physicochemical Profiling

The cis and trans diastereomers exhibit divergent properties due to their ability (or inability) to form intramolecular hydrogen bonds.

Comparative Properties Table
PropertyCis-3-AminocyclopentanolTrans-3-AminocyclopentanolCausality
Configuration (1R, 3S) / (1S, 3R)(1R, 3R) / (1S, 3S)Relative stereochemistry
Intramolecular H-Bond Yes (Strong)No (Sterically hindered)1,3-diaxial/pseudo-diaxial proximity
LogP (Predicted) ~0.2 to 0.5~ -0.4 to -0.1Internal H-bond masks polarity in cis
Boiling Point Lower (More volatile)Higher (Less volatile)Trans forms intermolecular networks
Melting Point (HCl salt) 93–96 °C [(1R,3S)]Varies (often higher)Crystal lattice packing efficiency
pKa (Amine) ~9.4~9.7H-bond stabilization of free base in cis
The Intramolecular Hydrogen Bond Effect

The defining physicochemical feature of the cis-isomer is the capacity for intramolecular hydrogen bonding between the amine nitrogen and the hydroxyl proton.

  • Mechanism: In the cis configuration, the cyclopentane ring can adopt a "twist-envelope" conformation that brings the -OH and -NH₂ groups into proximity (approx. 2.8 Å).

  • Consequence: This internal bond "masks" the polar groups from the solvent. Consequently, the cis isomer is more lipophilic (higher LogP) and often elutes faster on polar stationary phases (e.g., silica) compared to the trans isomer, which engages in extensive intermolecular hydrogen bonding with the silica surface.

Experimental Protocols

Protocol A: Separation of Diastereomers (Flash Chromatography)

This protocol separates the cis and trans diastereomers from a crude reduction mixture.

Principle: Exploits the polarity difference driven by intramolecular hydrogen bonding. Stationary Phase: Silica Gel (230–400 mesh).[9] Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH).

  • Preparation: Dissolve crude 3-aminocyclopentanol (10 g) in minimal DCM/MeOH (95:5).

  • Elution Gradient:

    • Start: 95:4.5:0.5 (DCM:MeOH:NH₄OH).

    • Ramp to: 90:9:1 over 20 column volumes (CV).

  • Fraction Collection:

    • Fraction 1 (Early Eluter): Cis-3-aminocyclopentanol. (Due to internal H-bonding reducing interaction with silica).

    • Fraction 2 (Late Eluter): Trans-3-aminocyclopentanol.[4][10]

  • Validation: Analyze fractions via TLC (Stain: Ninhydrin). Cis isomer typically shows a higher R_f value.

Protocol B: Resolution of Enantiomers (Crystallization)

To isolate the pharmacologically active (1R, 3S) enantiomer from the racemic cis mixture.

Reagent: D-Tartaric Acid or (-)-O,O'-Dibenzoyl-L-tartaric acid. Solvent: Ethanol/Water (9:1).

  • Salt Formation: Dissolve racemic cis-3-aminocyclopentanol (1.0 eq) in refluxing Ethanol/Water.

  • Addition: Add D-Tartaric acid (1.0 eq) slowly.

  • Crystallization: Cool slowly to room temperature, then to 4°C for 12 hours.

  • Filtration: Collect the precipitate. The diastereomeric salt of the (1R, 3S) isomer typically crystallizes preferentially (verify specific resolving agent via small-scale screen).

  • Free Basing: Suspend salt in DCM, treat with 1M NaOH, separate organic layer, dry over Na₂SO₄, and concentrate.

Workflow Visualization

SeparationWorkflow Start Crude Reaction Mixture (Cis/Trans Racemates) Chrom Flash Chromatography (Silica Gel) Start->Chrom Purification Cis_Rac Racemic Cis-Isomer (Higher Rf) Chrom->Cis_Rac Early Fractions Trans_Rac Racemic Trans-Isomer (Lower Rf) Chrom->Trans_Rac Late Fractions Cryst Fractional Crystallization Cis_Rac->Cryst Dissolve Res_Agent Add Chiral Acid (e.g., D-Tartaric) Res_Agent->Cryst Target Pure (1R, 3S)-Isomer (Solid) Cryst->Target Precipitate Other (1S, 3R)-Isomer (Mother Liquor) Cryst->Other Supernatant

Figure 2: Workflow for the isolation of (1R, 3S)-3-aminocyclopentanol.

Analytical Characterization

Distinguishing the isomers requires careful analysis of NMR coupling constants (


).
  • 1H NMR (D₂O or CDCl₃):

    • Cis-Isomer: The H1 and H3 protons are in a cis-1,3 relationship. In the dominant envelope conformation, this often results in distinct multiplet patterns compared to the trans isomer due to symmetry elements.

    • Trans-Isomer: The H1 and H3 protons are trans. Look for the coupling constant between H1/H3 and the adjacent methylene protons (H2).

  • 13C NMR:

    • The C1 and C3 signals will shift depending on the stereochemical environment. The cis isomer often shows upfield shifts for C2 (the methylene between functional groups) due to the "gamma-gauche" effect if the ring is puckered significantly.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21308749, (1R,3S)-3-Aminocyclopentanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22827986, (1R,3R)-3-Aminocyclopentanol. Retrieved from [Link]

Sources

Technical Monograph: Spectroscopic Characterization of (1S,3S)-3-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes spectroscopic data, stereochemical validation strategies, and experimental protocols for (1S,3S)-3-Aminocyclopentanol Hydrochloride .

Executive Summary & Stereochemical Context

(1S,3S)-3-Aminocyclopentanol hydrochloride (CAS: 1279032-31-3 for the generic/isomer family; specific isomer CAS may vary by vendor) is a critical chiral scaffold used in the synthesis of carbocyclic nucleoside analogs and proteolysis-targeting chimeras (PROTACs).

Critical Stereochemical Distinction: Researchers must distinguish the target (1S,3S) isomer from its diastereomer, (1R,3S).

  • (1S,3S)-Isomer: The Trans diastereomer. The hydroxyl (-OH) and amine (-NH₂) groups are on opposite faces of the cyclopentane ring average plane (pseudo-axial/pseudo-equatorial relationship). This isomer is chiral .[1][2]

  • (1R,3S)-Isomer: The Cis diastereomer.[3][4] The -OH and -NH₂ groups reside on the same face. This isomer is often the dominant impurity in non-stereoselective reductions.

This guide provides the spectroscopic signature to validate the (1S,3S) trans configuration and quantify diastereomeric purity.

Structural Elucidation Strategy

To confirm the (1S,3S) structure, a multi-modal approach is required. Mass spectrometry confirms the molecular weight, but NMR (specifically NOE experiments) is the only definitive method to assign relative stereochemistry (cis vs. trans) without X-ray crystallography.

Analytical Workflow

The following diagram outlines the logical flow for validating the material from crude synthesis to final salt formation.

G cluster_Analysis Analytical Validation Suite Start Crude Synthesis Product (Boc-Protected or Free Base) Purification Chiral HPLC/SFC Resolution of Enantiomers Start->Purification Remove (1R,3S) Cis Impurity SaltFormation HCl Salt Formation (Ether/HCl or Dioxane/HCl) Purification->SaltFormation Deprotection & Salting NMR_1H 1H NMR (D2O) Check J-Coupling & Shift SaltFormation->NMR_1H NOESY 1D/2D NOESY Confirm Trans (No H1-H3 correlation) NMR_1H->NOESY If Purity > 95% Polarimetry Specific Rotation [α]D Confirm Enantiomer (S,S) NOESY->Polarimetry Final QC

Figure 1: Analytical workflow for the isolation and validation of (1S,3S)-3-Aminocyclopentanol HCl.

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

Solvent: Deuterium Oxide (D₂O) is recommended to eliminate exchangeable proton signals (-OH, -NH₃⁺), simplifying the spectrum to the carbon-bound protons. Frequency: 400 MHz or higher recommended for resolving ring methylene multiplets.

Comparative Data: Trans (Target) vs. Cis (Impurity)

The table below contrasts the expected signals of the (1S,3S) trans isomer against the (1R,3S) cis reference standard [1, 5].

Proton AssignmentChemical Shift (δ ppm) - (1R,3S) Cis [Ref]Expected Shift (δ ppm) - (1S,3S) TransMultiplicity & Coupling
H-1 (CH-OH) 4.28 – 4.324.15 – 4.25 Multiplet (tt or dddd)
H-3 (CH-NH₃⁺) 3.61 – 3.673.50 – 3.60 Multiplet (tt or dddd)
H-2 (CH₂) 2.13 – 2.212.00 – 2.30 Complex Multiplet
H-4/H-5 (Ring) 1.60 – 2.111.50 – 2.10 Overlapping Multiplets

Key Diagnostic Feature:

  • Cis (1R,3S): Exhibits a strong NOE correlation between H-1 and H-3 due to their spatial proximity (same face).

  • Trans (1S,3S): Absence of NOE correlation between H-1 and H-3. H-1 will instead show NOE correlations to the alpha protons of the adjacent methylenes.

Infrared Spectroscopy (IR)

Method: KBr Pellet or ATR.

  • 3250 – 3450 cm⁻¹: O-H stretching (Broad, strong).

  • 2800 – 3100 cm⁻¹: N-H stretching of primary ammonium salt (-NH₃⁺). This band is typically broad and overlaps with C-H stretches.

  • 1580 – 1610 cm⁻¹: N-H bending (scissoring) of -NH₃⁺.

  • 1050 – 1100 cm⁻¹: C-O stretching (secondary alcohol).

Mass Spectrometry (ESI-MS)

Mode: Positive Ion Mode (ESI+).

  • m/z (Observed): 102.1 [M+H]⁺ (Calculated for C₅H₁₂NO⁺).

  • Note: The HCl salt will dissociate in the MS source; the chloride ion (m/z 35/37) may be visible in negative mode but is not diagnostic of the organic structure.

Experimental Protocols

Protocol A: NMR Sample Preparation for Stereochemical Assignment

Purpose: To ensure clear resolution of the methine protons for NOE analysis.

  • Mass: Weigh 10–15 mg of the hydrochloride salt.

  • Solvent: Dissolve in 0.6 mL of D₂O (99.9% D).

    • Note: Do not use DMSO-d₆ for NOE studies of the salt unless necessary, as the viscosity broadens lines and the exchangeable protons can complicate the 3.0–4.5 ppm region.

  • Filtration: Filter through a cotton plug within the pipette to remove insoluble micro-particulates that cause magnetic inhomogeneity.

  • Acquisition:

    • Run standard ¹H (16 scans).

    • Run 1D-NOESY irradiating the H-1 signal (~4.2 ppm).

  • Interpretation: If irradiation of H-1 enhances H-3 (~3.6 ppm), the sample is Cis . If no enhancement is observed, it is Trans .

Protocol B: Determination of Specific Rotation

Purpose: To validate enantiomeric purity (distinguishing 1S,3S from 1R,3R).

  • Preparation: Prepare a 1.0% w/v solution (c = 1.0) in Methanol (MeOH).[1]

  • Blanking: Blank the polarimeter with pure HPLC-grade Methanol.

  • Measurement: Measure rotation at 20°C using the Sodium D-line (589 nm).

  • Reference: Compare against the Certificate of Analysis (CoA) of the specific chiral standard.

    • Note: Literature values for the cis isomer are often small (e.g., [α]D ≈ -0.12° [1]). The trans isomer typically exhibits a distinct rotation value. Ensure the sign matches the (1S,3S) reference.[3]

Stereochemical Logic Visualization

The following diagram illustrates the NOE interactions used to distinguish the isomers.

NOE cluster_Cis Cis Isomer (1R,3S) Substituents on Same Face cluster_Trans Trans Isomer (1S,3S) Substituents on Opposite Faces H1 H-1 (Carbinol) H3 H-3 (Amine-alpha) H1_c H-1 H3_c H-3 H1_c->H3_c Strong NOE (Distance < 3Å) H1_t H-1 H3_t H-3 H1_t->H3_t NO NOE Observed (Distance > 4Å)

Figure 2: Nuclear Overhauser Effect (NOE) correlations distinguishing Cis (1R,3S) from Trans (1S,3S) isomers.

References

  • PubChem. (1R,3S)-3-Aminocyclopentanol hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Google Patents.Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride (CN112574046A).
  • Google Patents.Preparation method of (1R,3S)-3-amino-1-cyclopentanol and salt thereof (CN110862325B). (Contains detailed NMR data for the cis-isomer).

Sources

Stereochemistry of 3-Aminocyclopentanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold of Choice

In the realm of modern medicinal chemistry, 3-aminocyclopentanol has transcended its status as a simple building block to become a "privileged scaffold."[1] Its rigidity, defined by the cyclopentane envelope, offers a precise vector for displaying pharmacophores—most notably seen in the integrase strand transfer inhibitor (INSTI) Bictegravir (Gilead Sciences).[1]

This guide dissects the stereochemical intricacies of 3-aminocyclopentanol, focusing on the (1R,3S) isomer.[1][2][3][4] We move beyond basic synthesis to explore the Hetero-Diels-Alder (HDA) strategy, a route that secures stereocontrol through bicyclic intermediates, and validate it with enzymatic kinetic resolution.[1]

Stereochemical Matrix & Conformational Analysis

The Four Isomers

3-Aminocyclopentanol possesses two chiral centers (C1 and C3).[1][2][4] Unlike cyclohexane, where chair flips are distinct, the cyclopentane ring exists in a dynamic equilibrium of "envelope" and "twist" conformations.[1]

Isomer PairConfigurationRelationshipKey Feature
Cis (1S,3S) / (1R,3R)EnantiomersSubstituents on same face.[1][2][4] Pseudo-diequatorial preference.
Trans (1R,3S) / (1S,3R)EnantiomersSubstituents on opposite faces.[2][4] (1R,3S) is the Bictegravir intermediate.[1][2][3]
Intramolecular Hydrogen Bonding (IMHB)

The conformational stability of these isomers is heavily influenced by IMHB.[1]

  • Cis-1,3 Isomers: The geometric distance between the C1-OH and C3-NH₂ in the cis configuration allows for a stabilizing intramolecular hydrogen bond (OH[1]···N or NH···O). This locks the ring into a specific envelope conformation where both substituents occupy pseudo-equatorial positions to minimize 1,3-diaxial-like repulsion while maintaining the H-bond.[1]

  • Trans-1,3 Isomers: The trans geometry places the substituents on opposite faces, geometrically precluding direct IMHB.[1] Consequently, these isomers are more flexible and more reliant on solvent interactions, often making them more soluble in polar media but harder to crystallize than their cis counterparts.[1]

Strategic Synthesis: The Hetero-Diels-Alder Route[1][3]

Direct functionalization of cyclopentanone often leads to poor diastereoselectivity.[1] The authoritative route for high-fidelity synthesis of the cis-1,3 or trans-1,3 core is the Hetero-Diels-Alder (HDA) reaction of cyclopentadiene with a nitroso species.[1]

Mechanism and Logic[1][5]
  • Cycloaddition: Cyclopentadiene reacts with an acyl nitroso species (generated in situ) to form a bridged bicyclic oxazine (2-oxa-3-azabicyclo[2.2.1]hept-5-ene).[1]

  • Regioselectivity: The nitroso group adds across the 1,4-positions of the diene.[1]

  • Stereocontrol: The bicyclic nature of the intermediate rigidly fixes the relative stereochemistry of the oxygen and nitrogen atoms cis to the bridge.[1]

  • Ring Opening: Reductive cleavage of the N–O bond releases the bridge, yielding the cis-4-aminocyclopent-2-enol derivative (which corresponds to a 1,3-relationship in the saturated ring).[1]

SynthesisPath cluster_0 Step 1: Hetero-Diels-Alder cluster_1 Step 2: Reductive Cleavage cluster_2 Step 3: Enzymatic Resolution CP Cyclopentadiene Bicycle Bicyclic Oxazine (cis-bridged) CP->Bicycle [4+2] Cycloaddition Nitroso Boc-N=O (In Situ) Nitroso->Bicycle Cleavage Zn / AcOH (N-O Bond Break) Bicycle->Cleavage CisAmino cis-4-aminocyclopent-2-enol (Racemic) Cleavage->CisAmino Lipase Lipase (Novozym 435) + Vinyl Acetate CisAmino->Lipase Acetate (1R,4S)-Acetate (Enriched) Lipase->Acetate Fast Reaction Alcohol (1S,4R)-Alcohol (Enriched) Lipase->Alcohol Slow Reaction

Caption: Logical flow of the Hetero-Diels-Alder strategy converting achiral precursors into resolved chiral 1,3-amino alcohol derivatives.[1]

Experimental Protocol: Synthesis of (1R,3S)-3-Aminocyclopentanol Precursor

Objective: Synthesis of cis-N-Boc-4-aminocyclopent-2-enol via HDA and Enzymatic Resolution. Scale: Pilot (10 g basis). Safety: Nitroso compounds are reactive; perform in a fume hood.

Phase 1: In Situ HDA Cycloaddition
  • Reagents: Cyclopentadiene (freshly cracked, 1.5 eq), N-Boc-hydroxylamine (1.0 eq), Sodium Periodate (NaIO₄, 1.2 eq) or Copper(II) Chloride/2-ethyl-2-oxazoline catalyst system (for catalytic air oxidation).

    • Expert Insight: The catalytic CuCl₂ route is preferred for scale-up to avoid stoichiometric periodate waste.[1]

  • Setup: Charge a reactor with N-Boc-hydroxylamine and catalyst in MeOH/THF.

  • Addition: Slowly add Cyclopentadiene at 0°C.

  • Reaction: The oxidant converts the hydroxylamine to the nitroso species Boc-N=O, which is immediately trapped by the diene.[1]

  • Validation: TLC (Hexane/EtOAc 3:1) shows disappearance of hydroxylamine.

  • Workup: Filter catalyst, concentrate, and flash chromatography (silica) to yield the bicyclic adduct (white solid).

Phase 2: Reductive Ring Opening (N-O Cleavage)
  • Reagents: Zinc dust (activated, 3.0 eq), Acetic Acid (AcOH).

  • Procedure: Dissolve bicyclic adduct in AcOH/THF (1:1). Cool to 0°C. Add Zn dust portion-wise (exothermic).

  • Mechanism: Zn inserts into the N-O bond, cleaving it to form the cis-1,4-amino alcohol (relative to the old bridge positions).[1] Note: In the cyclopentene ring numbering, this is 4-aminocyclopent-2-enol.[1]

  • Workup: Filter Zn residues through Celite. Neutralize filtrate with NaHCO₃. Extract with DCM.

  • Product: Racemic cis-N-Boc-4-aminocyclopent-2-enol.[1]

Phase 3: Enzymatic Kinetic Resolution

To obtain the pure enantiomer required for drug synthesis (often the (1R,3S) equivalent after hydrogenation).[1]

  • Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).

  • Acyl Donor: Vinyl Acetate (3.0 eq).

  • Solvent: MTBE or Toluene (anhydrous).

  • Protocol: Suspend racemic alcohol and enzyme in solvent. Add Vinyl Acetate.[5] Stir at 30°C.

  • Monitoring: Monitor Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H). The enzyme selectively acetylates one enantiomer (typically the (1R)-OH).[1]

  • Separation: Filter enzyme. Separate the Acetate (product) from the unreacted Alcohol (substrate) via column chromatography.

  • Final Step (Hydrogenation): The double bond is reduced (Pd/C, H₂) to yield the saturated 3-aminocyclopentanol core.[1]

Data Summary: Physical Properties

Property(1R,3S)-3-Aminocyclopentanol HClNotes
CAS No. 1279032-31-3Salt form is most stable.[1]
Appearance White to off-white solidHygroscopic.[1]
Melting Point 192 - 195 °CSharp melting point indicates high purity.[1]
Solubility Water, Methanol, DMSOInsoluble in non-polar solvents (Hexane).[1]
Chirality [α]D ≈ -12.5° (c=1, MeOH)Specific rotation varies by salt/solvent.

References

  • BenchChem. (1R,3S)-3-Aminocyclopentanol Hydrochloride: A Chiral Building Block for Pharmaceutical Innovation. Retrieved from

  • World Intellectual Property Organization (WIPO). WO/2020/132819: Method for Preparing (1R,3S)-3-Aminocyclopentanol Hydrochloride.[1] Retrieved from

  • National Institutes of Health (NIH). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.[1] (Analogous stereochemical validation). Retrieved from

  • Google Patents. CN112574046A: Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.[1][3] Retrieved from

  • Cayman Chemical. (1R,3S)-3-Amino-cyclopentanol Product Data. Retrieved from

Sources

In-Depth Technical Guide: Starting Materials and Synthetic Pathways for 3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminocyclopentanol is a critical chiral building block in the pharmaceutical industry, serving as the carbocyclic core for several antiretroviral agents (e.g., Bictegravir) and carbocyclic nucleosides. Its structural rigidity and the presence of two stereocenters (C1 and C3) make the selection of starting materials pivotal for controlling diastereoselectivity (cis vs. trans) and enantiopurity.

This guide moves beyond simple recipe listing to analyze the strategic selection of starting materials . We classify synthetic routes into three tiers:

  • Industrial Asymmetric Route: High-throughput synthesis using Cyclopentadiene .

  • Classic Functionalization Route: Stepwise construction from Cyclopent-2-enone .

  • Stereochemical Control Route: Hydroboration-oxidation of N-Protected 3-Aminocyclopentene .

Strategic Classification of Starting Materials

The choice of starting material dictates the downstream purification burden and scalability.

Starting Material ClassPrimary MaterialKey AdvantagesKey Challenges
Diene Precursors Cyclopentadiene (from Dicyclopentadiene)Low cost, atom economy, access to chiral adducts via Hetero-Diels-Alder (HDA).[1]Requires in situ cracking; HDA adducts require careful reduction.
Enones Cyclopent-2-enone Direct Michael acceptor; amenable to conjugate addition.Tendency for polymerization; difficult to control C1/C3 relative stereochemistry without chiral catalysts.
Chiral Pool Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)High optical purity established early.High cost; requires ring-opening and decarboxylation steps.
Allylic Amines N-Boc-3-aminocyclopentene Excellent substrate for stereospecific hydroboration.Synthesis of the precursor itself can be lengthy.

Deep Dive: The Hetero-Diels-Alder (HDA) Route

Starting Material: Cyclopentadiene + N-Protected Hydroxylamine

This is the dominant route for modern industrial synthesis of chiral (1R, 3S)-3-aminocyclopentanol. It relies on the in situ generation of a transient nitrosocarbonyl species which undergoes a [4+2] cycloaddition with cyclopentadiene.

Mechanistic Logic
  • Oxidation: An N-protected hydroxylamine (e.g., Boc-NH-OH) is oxidized (using NaIO4 or CuCl/O2) to form a reactive nitrosocarbonyl intermediate (

    
    ).
    
  • Cycloaddition: This dienophile reacts immediately with cyclopentadiene to form a bicyclic oxazine.

  • N-O Bond Cleavage: The N-O bond is cleaved (reductive opening) to yield the cis-1,4-amino alcohol core, which is then modified to the 1,3-isomer or used directly if the regioselectivity allows. Note: For 3-aminocyclopentanol specifically, the regiochemistry is often directed to the 1,3-relationship via specific rearrangement or using the oxazine as a cryptic 1,3-aminoalcohol precursor.

Experimental Protocol: HDA Synthesis
  • Reagents: Cyclopentadiene (freshly cracked), N-Boc-hydroxylamine, Sodium Periodate (NaIO4), Solvent (MeOH/H2O).

  • Step 1: Dissolve N-Boc-hydroxylamine (1.0 equiv) in MeOH/H2O (3:1) at 0°C.

  • Step 2: Add Cyclopentadiene (2.0 equiv, excess to prevent dimerization of nitroso species).

  • Step 3: Add NaIO4 (1.1 equiv) dropwise over 1 hour. The solution turns transiently blue (nitroso species) before fading.

  • Step 4: Extract the bicyclic adduct with EtOAc.

  • Step 5 (Cleavage): Treat the adduct with Mo(CO)6 or H2/Pd-C to cleave the N-O bond, yielding the N-Boc-aminocyclopentenol.

Pathway Visualization

HDA_Route cluster_legend Legend SM1 N-Boc-Hydroxylamine INT1 Nitrosocarbonyl Intermediate (R-N=O) SM1->INT1 Oxidation (NaIO4) SM2 Cyclopentadiene INT2 Bicyclic Oxazine (HDA Adduct) INT1->INT2 + SM2 (Cycloaddition) PROD cis-N-Boc-3-aminocyclopentenol INT2->PROD N-O Cleavage (Mo(CO)6) key1 Starting Material key2 Unstable Intermediate key3 Product

Figure 1: Hetero-Diels-Alder pathway utilizing cyclopentadiene and transient nitrosocarbonyls.

Deep Dive: The Enone Michael Addition Route

Starting Material: Cyclopent-2-enone

This route is preferred for generating thermodynamic mixtures or when racemic material is acceptable for subsequent resolution. It utilizes the electrophilic nature of the


-carbon.
Mechanistic Logic
  • Conjugate Addition: A nucleophile (e.g., Nitromethane or Benzylamine) attacks the

    
    -position of cyclopent-2-enone.
    
  • Ketone Reduction: The carbonyl group is reduced to an alcohol.

    • Stereocontrol Note: Reduction of the ketone often yields a mixture of cis and trans isomers relative to the C3 substituent. Bulky hydrides (e.g., L-Selectride) can favor the cis isomer via steric approach control.

Experimental Protocol: Nitromethane Addition
  • Reagents: Cyclopent-2-enone, Nitromethane, DBU (catalyst), NaBH4.

  • Step 1: Mix Cyclopent-2-enone (1.0 equiv) and Nitromethane (5.0 equiv) in THF.

  • Step 2: Add DBU (0.1 equiv) at room temperature. Stir for 12 hours.

  • Step 3: Evaporate excess nitromethane to isolate 3-(nitromethyl)cyclopentanone.

  • Step 4: Reduce the ketone with NaBH4 (0.5 equiv) in MeOH at 0°C.

  • Step 5: Hydrogenate the nitro group (H2, Raney Ni) to the primary amine.

Pathway Visualization

Michael_Route SM Cyclopent-2-enone INT1 3-Nitrocyclopentanone SM->INT1 Michael Addn (CH3NO2/DBU) INT2 3-Nitrocyclopentanol INT1->INT2 Reduction (NaBH4) PROD 3-Aminocyclopentanol INT2->PROD Hydrogenation (H2/Ni)

Figure 2: Stepwise functionalization of cyclopent-2-enone via Michael addition and reduction.

Comparative Analysis of Starting Materials

FeatureCyclopentadiene (Route 1)Cyclopent-2-enone (Route 2)Vince Lactam (Route 3)
Cost Low (Commodity chemical)MediumHigh (Specialty chemical)
Stereocontrol High (via chiral catalysts/auxiliaries)Low (requires resolution)Excellent (intrinsic chirality)
Scalability High (Industrial standard)Medium (Exothermic steps)Low (Supply chain limits)
Atom Economy ExcellentGoodPoor (Decarboxylation loss)

References

  • Vertex Pharmaceuticals. (2020). Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride. WO2020132819. Link

  • J. Am. Chem. Soc. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. 127(50), 17620-17621. Link

  • Molecules. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. 17(1), 151-162. Link

  • Organic Syntheses. (1965). 3-Ethoxy-2-cyclohexenone (Analogous to cyclopentenone precursors). Coll. Vol. 43, p. 22. Link

  • Chemical Record. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: 3-Aminocyclopentanol as a Chiral Scaffold in Drug Discovery

[1][2][3]

Executive Summary

3-Aminocyclopentanol (3-ACP) represents a privileged scaffold in medicinal chemistry, offering a conformationally restricted carbocyclic core that bridges the gap between flexible aliphatic chains and rigid aromatic systems.[1] Its bifunctional nature (amine and alcohol) allows for orthogonal functionalization, making it an ideal "chiral switch" for diversity-oriented synthesis.[1]

This guide focuses on the (1R,3S)-cis-isomer , a critical intermediate in the synthesis of second-generation HIV integrase inhibitors (e.g., Bictegravir). We provide a field-validated protocol for its enzymatic resolution and downstream application in nucleoside analog synthesis.

Structural & Stereochemical Logic

The cyclopentane ring of 3-ACP exists in an "envelope" conformation.[1] Unlike cyclohexane, which locks into a chair, the cyclopentane ring allows for subtle induced-fit adjustments within a protein binding pocket.

Stereochemical Diversity

3-ACP possesses two chiral centers, resulting in four stereoisomers.[1] The cis isomers ((1R,3S) and (1S,3R)) are generally preferred in drug design because they facilitate intramolecular H-bonding or specific chelation modes (e.g., in metalloenzyme active sites) that are geometrically inaccessible to the trans isomers.

Stereochemistrycluster_isomersChiral Resolution TargetsRacemateRacemic cis-3-AminocyclopentanolR1(1R,3S)-Isomer(Bioactive Scaffold)Racemate->R1Lipase Resolution(Fast Reacting)S1(1S,3R)-Isomer(Distomer/Different Target)Racemate->S1Slow Reacting(Recovered Alcohol)AppApplication:HIV Integrase Inhibitors(Bictegravir)R1->App

Figure 1: Stereochemical resolution logic. The (1R,3S) isomer is often the "eutomer" (active isomer) for antiviral applications.

Protocol A: Enzymatic Kinetic Resolution

Objective: Isolate high-purity (1R,3S)-3-aminocyclopentanol from racemic cis-N-Boc-3-aminocyclopentanol. Rationale: Chemical resolution (e.g., diastereomeric salt formation) often suffers from poor yields with this scaffold.[1] Enzymatic resolution using Candida antarctica Lipase B (CALB) is superior due to its high enantioselectivity (E > 200) for cyclic secondary alcohols.[1]

Materials
  • Substrate: cis-N-Boc-3-aminocyclopentanol (Racemic) [10 g].

  • Biocatalyst: Novozym 435 (Immobilized CALB) [1.0 g, 10 wt%].

  • Acyl Donor: Vinyl acetate (3.0 eq).[1]

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous).[1]

Step-by-Step Methodology
  • Preparation: Dissolve 10 g of racemic substrate in 100 mL of anhydrous MTBE. Add 3.0 equivalents of Vinyl acetate.[1]

  • Initiation: Add 1.0 g of Novozym 435. Seal the reaction vessel.

  • Incubation: Shake at 200 rpm at 30°C.

    • Critical Checkpoint: The enzyme selectively acetylates the (1R,3S)-enantiomer. The (1S,3R)-enantiomer remains as the free alcohol.

  • Monitoring: Monitor conversion by GC or chiral HPLC every 2 hours. Stop reaction at exactly 50% conversion (theoretical maximum yield).[1]

    • Tip: Do not exceed 50% conversion, or the enantiomeric excess (ee) of the product will degrade.

  • Workup: Filter off the enzyme (can be recycled). Concentrate the filtrate in vacuo.

  • Separation: Purify the mixture via Flash Column Chromatography (SiO2).

    • Fraction A (Non-polar): (1R,3S)-O-Acetyl-N-Boc-3-aminocyclopentanol (The desired ester).[1]

    • Fraction B (Polar): (1S,3R)-N-Boc-3-aminocyclopentanol (The unreacted alcohol).[1]

  • Hydrolysis (Final Step): Treat Fraction A with LiOH in THF/Water (1:1) to yield pure (1R,3S)-3-aminocyclopentanol.[1][2]

Quantitative Validation (Self-Check)
ParameterAcceptance CriteriaMethod
Conversion 49-51%GC-FID
ee (Product) > 99%Chiral HPLC (Chiralpak AD-H)
Yield > 45% (of theoretical)Gravimetric

Protocol B: Orthogonal Functionalization (The "Bictegravir" Route)

Objective: Utilize the chiral scaffold to build the core of a bicyclic pharmacophore. Context: In the synthesis of Bictegravir, the (1R,3S)-amine is condensed with a functionalized pyanone or similar heterocycle. This protocol demonstrates the Mitsunobu Inversion , a common trick to access the trans series or functionalize with retention of configuration via double inversion.

Workflow Diagram

SynthesisStart(1R,3S)-N-Boc-3-ACPStep1Mesylation(MsCl, Et3N)Start->Step1ActivationStep2Nucleophilic Displacement(NaN3 or Heterocycle)Step1->Step2SN2 InversionEndInverted Product(1R,3R)-ConfigurationStep2->EndDeprotection

Figure 2: Inversion strategy. To maintain the (1R,3S) configuration during coupling, one must avoid SN2 conditions on the ring carbon, or use double-inversion strategies.

Experimental Steps (Amide Coupling Focus)

If retaining the stereochemistry is the goal (as in typical amide coupling to the amine):

  • Deprotection: Dissolve (1R,3S)-N-Boc-3-ACP in 4M HCl/Dioxane. Stir for 1 hour. Evaporate to dryness to get the Hydrochloride salt.

    • Note: The HCl salt is hygroscopic. Handle under N2.[1]

  • Coupling: Suspend the salt in DMF. Add the carboxylic acid partner (e.g., 2,4-difluorobenzyl derivative).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at RT for 4 hours.

  • Extraction: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), NaHCO3, and Brine.

Analytical Reference Data

When characterizing your isolated chiral block, compare against these standard values to ensure stereochemical integrity.

IsomerSpecific Rotation

Melting PointKey NMR Feature (H3)
(1R,3S) +12.5° (c=1, MeOH)93-96°C

4.15 ppm (m)
(1S,3R) -12.3° (c=1, MeOH)93-96°C

4.15 ppm (m)
Racemate 65-68°CBroad multiplet

Note: The melting point of the pure enantiomer is significantly higher than the racemate, a classic sign of a conglomerate or racemic compound behavior.

References

  • BenchChem. (1R,3S)-3-Aminocyclopentanol Hydrochloride: A Chiral Building Block. Retrieved from [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21308749, (1R,3S)-3-Aminocyclopentanol. Retrieved from [1]

  • Google Patents. Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride (CN112574046A).[1] Retrieved from

  • MDPI. Enzymatic Kinetic Resolution of Racemic Amines and Alcohols. Retrieved from [1]

  • Cayman Chemical. (1R,3S)-3-Amino-cyclopentanol Product Insert. Retrieved from [1][3]

Application of (1S,3S)-3-Aminocyclopentanol in oncology research

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization of Conformationally Constrained Scaffolds in MDM2-p53 Inhibitor Design[1]

Executive Summary

This guide details the application of (1S,3S)-3-Aminocyclopentanol , a chiral trans-1,3-disubstituted cyclopentane, as a high-value building block in the development of targeted oncology therapeutics.[1] Unlike its cis-isomer (used in HIV therapeutics like Bictegravir), the (1S,3S) trans-isomer is increasingly utilized in oncology to construct MDM2-p53 interaction inhibitors and carbocyclic nucleoside analogs . Its rigid cyclopentyl core serves as a "stereochemical lock," restricting the conformational freedom of pharmacophores to enhance binding affinity and metabolic stability.

Scientific Rationale & Mechanism
2.1 The "Stereochemical Lock" Effect

In Structure-Activity Relationship (SAR) studies, replacing flexible linear alkyl chains with rigid cycloalkyl rings often improves potency by reducing the entropic penalty of binding.

  • Conformational Constraint: The (1S,3S) configuration forces substituents into a specific spatial vector (pseudo-equatorial/axial), allowing precise targeting of hydrophobic pockets in proteins like MDM2.

  • Metabolic Shielding: The cyclopentane ring is less susceptible to oxidative metabolism (e.g., by CYP450s) compared to flexible alkyl chains, improving the drug's half-life (

    
    ).
    
2.2 Target Pathway: MDM2-p53 Axis

The primary application of this scaffold is in the inhibition of the MDM2-p53 protein-protein interaction . MDM2 is an E3 ubiquitin ligase that downregulates p53. In many cancers (e.g., sarcomas, leukemias), MDM2 is overexpressed, silencing the tumor suppressor p53.[2] Small molecules incorporating (1S,3S)-3-aminocyclopentanol mimic the key hydrophobic residues of p53 (Phe19, Trp23, Leu26), blocking MDM2 and restoring p53 function.

MDM2_Pathway p53 p53 (Tumor Suppressor) Complex MDM2-p53 Complex (Inactivation) p53->Complex Binds Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Transcriptional Activation MDM2 MDM2 (E3 Ubiquitin Ligase) MDM2->Complex Binds Degradation Proteasomal Degradation Complex->Degradation Ubiquitination Inhibitor Small Molecule Inhibitor (Contains 1S,3S-Scaffold) Inhibitor->MDM2 Competitive Binding Inhibitor->Complex Disrupts

Figure 1: Mechanism of Action. The (1S,3S)-scaffold enables the inhibitor to competitively bind the p53-binding cleft on MDM2, preventing p53 degradation.

Experimental Protocols
3.1 Synthesis: Amide Coupling for Scaffold Incorporation

This protocol describes the coupling of (1S,3S)-3-Aminocyclopentanol to a carboxylic acid core (e.g., a substituted benzoic acid or heterocyclic acid), a common step in library synthesis.

Reagents:

  • Core Acid: 1.0 equiv (e.g., 4-chloro-benzoic acid derivative)

  • Amine: (1S,3S)-3-Aminocyclopentanol HCl (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Charge a reaction vial with the Core Acid (0.5 mmol) and DMF (5 mL). Add DIPEA (1.5 mmol, 261 µL) followed by HATU (0.6 mmol, 228 mg). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

    • Why: Pre-activation minimizes racemization and ensures efficient coupling.

  • Addition: Add (1S,3S)-3-Aminocyclopentanol HCl (0.55 mmol, 76 mg) directly to the vial.

  • Reaction: Purge with nitrogen, cap, and stir at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the acid peak (

    
    ).
    
  • Work-up: Dilute with EtOAc (20 mL). Wash sequentially with 1M HCl (to remove unreacted amine/DIPEA), Sat. NaHCO₃ (to remove unreacted acid), and Brine.

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

3.2 Quality Control: Chiral Purity Determination

Ensuring the (1S,3S) stereochemistry is preserved is critical, as the (1R,3R) enantiomer or cis-diastereomers may be inactive.

Table 1: Chiral HPLC Method Parameters

ParameterCondition
Column Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (or

of core)
Temperature 25°C
Acceptance Criteria Enantiomeric Excess (ee) > 98%
3.3 Functional Assay: MDM2-p53 Fluorescence Polarization (FP)

Objective: Measure the


 of the synthesized compound in displacing a fluorescent p53 peptide from MDM2.

Protocol:

  • Buffer Prep: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20.

  • Plate Setup: Use black 384-well low-binding plates.

  • Reagents:

    • Recombinant Human MDM2 protein (10 nM final).

    • FAM-labeled p53 peptide (e.g., FAM-RFMDYWEGL, 2 nM final).

  • Incubation:

    • Add 10 µL of Test Compound (serial dilution in DMSO/Buffer).

    • Add 10 µL of MDM2/Peptide mix.

    • Incubate for 30 minutes at RT in the dark.

  • Read: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot mP (milli-Polarization) vs. log[Compound]. Fit to a 4-parameter logistic equation to determine

    
    .
    
Data Interpretation & Troubleshooting

Table 2: Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Low Yield in Coupling Free hydroxyl group interferenceAlthough the primary amine is more nucleophilic, the -OH can compete if the reaction is too hot. Keep at RT. If problem persists, use TBDMS-protected aminocyclopentanol.
Racemization High pH or prolonged heatAvoid heating >40°C during coupling. Use HOBt/EDC if HATU causes epimerization (rare for this scaffold).
No Inhibition in Assay Compound aggregationAdd 0.01% Triton X-100 to assay buffer to rule out false positives/negatives due to aggregation.
References
  • BenchChem. (1S,3S)-3-Aminocyclopentanol hydrochloride Product Information. Retrieved from

  • Journal of Medicinal Chemistry. Structure-Based Design of Novel Inhibitors of the MDM2-p53 Interaction (AM-8553). Retrieved from

  • PubChem. (1R,3S)-3-Aminocyclopentanol Compound Summary (Stereochemical Comparison). Retrieved from

  • RCSB PDB. Crystal Structure of MDM2 in complex with inhibitors. Retrieved from

Sources

Application Note: Asymmetric Synthesis of 1,3-Amino Alcohols using 3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-level, technical guide for the asymmetric synthesis and resolution of the 3-aminocyclopentanol scaffold—a privileged 1,3-amino alcohol motif essential for the production of antiviral therapeutics like Peramivir (neuraminidase inhibitor) and Bictegravir (integrase inhibitor).[1]

Executive Summary

The cis-1,3-amino alcohol motif embedded within a cyclopentane ring is a critical pharmacophore in modern medicinal chemistry.[1] This guide details the Chemoenzymatic Kinetic Resolution (KR) of cis-3-aminocyclopentanol derivatives. Unlike purely chemical asymmetric syntheses, which often require expensive chiral auxiliaries (e.g., Vince lactam), this protocol utilizes Novozym® 435 (immobilized Candida antarctica Lipase B) to achieve high enantiomeric excess (>99% ee) under mild, scalable conditions.[1]

Key Applications:

  • Peramivir Synthesis: Production of the (1S,3R) or (1R,3S) core.[1]

  • Fragment-Based Drug Discovery: Generation of enantiopure scaffolds for library synthesis.[1]

Scientific Foundation & Mechanism

Why 3-Aminocyclopentanol?

The 3-aminocyclopentanol scaffold offers a rigidified 1,3-amino alcohol vector.[1] In drug design, this rigidity reduces the entropic penalty of binding to protein active sites (e.g., the influenza neuraminidase pocket).[1] The challenge lies in controlling three stereochemical features:

  • Regiochemistry: 1,3-substitution vs. 1,2.

  • Diastereoselectivity: cis vs. trans.

  • Enantioselectivity: (1R,3S) vs. (1S,3R).

The Chemoenzymatic Strategy

The most robust route involves the Kinetic Resolution of the racemic cis-N-Boc-protected intermediate.[1] We utilize the serine hydrolase mechanism of CAL-B.[1] The enzyme selectively transfers an acyl group (from vinyl acetate) to the hydroxyl group of one enantiomer (typically the R-alcohol), leaving the S-alcohol unreacted.[1]

Mechanism of Action (Ping-Pong Bi-Bi):

  • Acylation: The catalytic Serine-105 attacks the acyl donor (vinyl acetate), forming an Acyl-Enzyme intermediate and releasing acetaldehyde (tautomerized from vinyl alcohol).[1]

  • Deacylation: The fast-reacting enantiomer of the alcohol attacks the Acyl-Enzyme, regenerating the enzyme and releasing the chiral ester.[1]

Pathway Visualization

The following diagram illustrates the industrial workflow from Cyclopentadiene to the enantiopure scaffold.

G Start Cyclopentadiene + Boc-NH-OH DA_Adduct Hetero Diels-Alder Adduct Start->DA_Adduct Oxidation/Cyclization Racemic_Int rac-cis-N-Boc- 4-aminocyclopentenol DA_Adduct->Racemic_Int Zn/AcOH Reduction Enzyme Novozym 435 + Vinyl Acetate Racemic_Int->Enzyme Kinetic Resolution Product_A (1R,4S)-Acetate (Fast Reacting) Enzyme->Product_A Acylation Product_B (1S,4R)-Alcohol (Slow Reacting) Enzyme->Product_B No Reaction Final_Target (1R,3S)-3-Aminocyclopentanol (Peramivir Core) Product_B->Final_Target Pd/C Hydrogenation + Deprotection

Figure 1: Chemoenzymatic workflow for the synthesis of the Peramivir core scaffold.

Experimental Protocols

Pre-requisite: Preparation of Racemic Substrate

Note: This step generates the racemic cis-N-Boc-4-aminocyclopent-2-enol via a hetero Diels-Alder reaction.[1]

  • Reagents: Cyclopentadiene, N-Boc-hydroxylamine, NaIO4 (oxidant).[1]

  • Reaction: Generate N-Boc-nitroso intermediate in situ. React with cyclopentadiene to form the oxazine.[1]

  • Reduction: Treat with Mo(CO)6 or Zn/AcOH to cleave the N-O bond, yielding rac-1 .[1]

Core Protocol: Enzymatic Kinetic Resolution

This is the critical stereodifferentiating step.[1]

Materials:

  • Substrate: rac-cis-N-Boc-4-aminocyclopent-2-enol (Compound 1 )[1]

  • Biocatalyst: Novozym® 435 (Immobilized CAL-B)[2]

  • Acyl Donor: Vinyl Acetate (acts as solvent and reagent) or MTBE/Vinyl Acetate mixture.

  • Equipment: Orbital shaker or thermostatted reactor.

Step-by-Step Procedure:

  • Preparation: Dissolve 10.0 g (50 mmol) of racemic Compound 1 in 100 mL of MTBE (Methyl tert-butyl ether).

    • Expert Tip: While neat vinyl acetate increases rate, using MTBE as a co-solvent (1:1 ratio) often enhances enantioselectivity (E-value) by reducing steric crowding around the enzyme active site.[1]

  • Acyl Donor Addition: Add 25 mL (approx. 5 eq) of Vinyl Acetate .[1]

  • Enzyme Loading: Add 1.0 g of Novozym 435 (10% w/w relative to substrate).

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm).

    • Control: Monitor conversion via GC or HPLC every 2 hours.[1]

    • Endpoint: Stop reaction at exactly 50% conversion . Theoretical maximum yield for KR is 50% for each enantiomer.[1]

  • Termination: Filter off the immobilized enzyme (The enzyme can be washed with MTBE and reused up to 5 cycles).

  • Purification: Concentrate the filtrate under reduced pressure.

    • The residue contains the (1R,4S)-Acetate and the unreacted (1S,4R)-Alcohol .[1]

    • Separate via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).[1] The alcohol is significantly more polar than the acetate.[1]

Downstream Processing (Hydrogenation)

To obtain the saturated 1,3-amino alcohol (Peramivir scaffold):

  • Dissolve the resolved (1S,4R)-Alcohol in MeOH.[1]

  • Add 10% Pd/C (5 wt%).[1]

  • Hydrogenate at 1 atm H2 for 4 hours.

  • Filter and concentrate to yield (1R,3S)-N-Boc-3-aminocyclopentanol .

Data Analysis & Validation

Quantitative Metrics

The efficiency of the resolution is defined by the Enantiomeric Ratio (


).[1]
ParameterValueNotes
Conversion (

)
49-51%Ideal stop point for KR.[1]

(Alcohol)
>99%Optical purity of unreacted species.

(Ester)
>97%Optical purity of acylated species.
E-value >200

Quality Control: Chiral HPLC Method

To validate the ee of the product, use the following method:

  • Column: Chiralpak AD-H or AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (detects the amide bond).[1]

  • Retention Times (Approx):

    • (1R,3S)-Isomer: 8.5 min[1]

    • (1S,3R)-Isomer: 11.2 min[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Reaction Rate Enzyme water content too high/low.[1]Dry enzyme over P2O5 or add trace water (

0.2-0.[1]4) if using anhydrous solvents.[1]
Low E-value (<50) Temperature too high.[1]Lower temperature to 20°C. Selectivity often increases as T decreases.[1]
Acyl Migration Basic impurities or prolonged reaction.[1]Ensure substrate is neutral.[1] Stop reaction promptly at 50% conversion.
Enzyme Aggregation Mechanical stirring.[1]Use orbital shaking instead of magnetic stirring bars to prevent grinding the resin.[1]

References

  • Preparation of (1R,3S)-3-aminocyclopentanol hydrochloride. Google Patents. (Patent CN112574046A).[1]

  • Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 2006.[1]

  • Novozym® 435 and Lipozyme® RM IM as Biocatalysts. Biointerface Research in Applied Chemistry, 2021.[1]

  • Chiral HPLC Separations Guide. Phenomenex.

Sources

Experimental protocol for the reduction of N-sulfinyl β-amino ketones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereodivergent Reduction of


-Sulfinyl 

-Amino Ketones

Executive Summary & Scientific Rationale

The reduction of


-sulfinyl 

-amino ketones is a pivotal transformation in the synthesis of chiral 1,3-amino alcohols, a structural motif ubiquitous in pharmaceutical agents (e.g., nucleoside antibiotics, HIV protease inhibitors, and sedatives).

Unlike simple ketone reductions, this transformation relies on the


-sulfinyl group (Ellman’s auxiliary)  to exert powerful 1,3-stereochemical induction. The core value of this protocol lies in its stereodivergence : by simply selecting the appropriate reducing agent, researchers can access either the syn- or anti-diastereomer with high selectivity (

) from the same starting material.

This guide details the mechanistic basis and bench-level protocols for both pathways, ensuring reproducibility and high stereochemical integrity.

Mechanistic Principles: The "Why" Behind the Protocol

To achieve high diastereomeric ratios (


), one must understand the transition states (TS) governing the hydride attack. The stereochemical outcome is dictated by the competition between Chelation Control  and the Open Transition State (Dipolar/Felkin-Anh) .
Pathway A: Syn-Selectivity (Chelation Control)
  • Reagent: Lithium tri-tert-butoxyaluminum hydride (

    
    ).
    
  • Mechanism: The lithium cation coordinates with both the sulfinyl oxygen and the ketone carbonyl oxygen, forming a rigid six-membered cyclic transition state. The hydride is delivered intramolecularly from the less hindered face, yielding the syn-1,3-amino alcohol.

  • Key Driver: Solvent choice is critical. Non-coordinating solvents (e.g., Toluene,

    
    ) favor this tight ion pairing.
    
Pathway B: Anti-Selectivity (Open Transition State)
  • Reagent: Lithium triethylborohydride (

    
    , Superhydride®).
    
  • Mechanism: This bulky, powerful reducing agent prevents effective chelation. The reaction proceeds via an open transition state where the dipoles of the carbonyl and sulfinyl groups oppose each other (Cornforth/Dipolar model) or follow a Felkin-Anh model to minimize steric clash. Hydride attack occurs from the face opposite the bulky sulfinyl group, yielding the anti-1,3-amino alcohol.

  • Key Driver: Low temperature (-78 °C) is mandatory to maximize the energy difference between the competing transition states.

Visualization of Reaction Pathways

The following diagram illustrates the divergence in reaction pathways based on reagent selection.

ReactionPathways Substrate N-Sulfinyl β-Amino Ketone Decision Select Reducing Agent Substrate->Decision ReagentSyn LiAlH(OtBu)3 (Chelation Control) Decision->ReagentSyn Pathway A ReagentAnti LiEt3BH (Open TS / Dipolar) Decision->ReagentAnti Pathway B TS_Syn Cyclic Transition State (Li+ Bridging) ReagentSyn->TS_Syn ProductSyn Syn-1,3-Amino Alcohol (Major) TS_Syn->ProductSyn TS_Anti Open Transition State (Steric/Dipole Control) ReagentAnti->TS_Anti ProductAnti Anti-1,3-Amino Alcohol (Major) TS_Anti->ProductAnti

Figure 1: Stereodivergent reduction pathways. Pathway A utilizes chelation for syn-selectivity, while Pathway B utilizes steric/dipolar control for anti-selectivity.

Experimental Protocols

General Precautions
  • Moisture Sensitivity: All reactions must be performed in flame-dried glassware under an inert atmosphere (Ar or

    
    ).
    
  • Solvent Quality: THF and Toluene must be anhydrous. Water content

    
     ppm will erode diastereoselectivity by disrupting chelation or hydrolyzing the hydride.
    
Protocol A: Syn-Selective Reduction

Target: Syn-N-Sulfinyl 1,3-Amino Alcohol Reagent:


 (1.0 M in THF)
  • Preparation: Dissolve the

    
    -sulfinyl 
    
    
    
    -amino ketone (1.0 equiv) in anhydrous toluene (0.1 M concentration).
    • Note: Toluene is preferred over THF here to enhance the tight ion-pairing required for the chelated transition state.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

  • Addition: Add

    
     solution (2.0 equiv) dropwise over 10 minutes.
    
    • Critical: Rapid addition can cause local heating, reducing selectivity.

  • Reaction: Stir at -78 °C for 3–4 hours. Monitor by TLC (stain with phosphomolybdic acid or ninhydrin).

  • Quench: While still at -78 °C, quench by adding saturated aqueous

    
     (equal volume to solvent).
    
  • Workup: Warm to room temperature (RT). Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (typically Hexanes/EtOAc).

Protocol B: Anti-Selective Reduction

Target: Anti-N-Sulfinyl 1,3-Amino Alcohol Reagent:


 (Superhydride®, 1.0 M in THF)
  • Preparation: Dissolve the

    
    -sulfinyl 
    
    
    
    -amino ketone (1.0 equiv) in anhydrous THF (0.1 M concentration).
  • Cooling: Cool the solution to -78 °C strictly.

    • Note: Higher temperatures (-40 °C or 0 °C) significantly degrade the anti selectivity.

  • Addition: Add

    
     (2.0 equiv) dropwise down the side of the flask to pre-cool the reagent before it hits the solution.
    
  • Reaction: Stir at -78 °C for 1–2 hours. (This reaction is typically faster than the syn reduction).

  • Quench: Quench carefully with MeOH (excess) at -78 °C to destroy excess hydride, followed by saturated aqueous

    
    .
    
    • Safety:

      
       is pyrophoric. Ensure the quench is controlled.
      
  • Workup: Warm to RT. Dilute with water and extract with EtOAc.

    • Oxidative Workup (Optional but recommended): If boron residues persist, treat the crude mixture with

      
       briefly, though this is less common for simple hydrides compared to hydroboration. Standard aqueous workup usually suffices.
      
  • Purification: Flash chromatography.

Data Analysis & Validation

To ensure the protocol was successful, you must validate the Diastereomeric Ratio (dr).

MethodProcedurePros/Cons

NMR
Compare integration of the carbinol proton (

) signals.
Pro: Quick. Con: Signals may overlap; requires authentic standards for assignment.
HPLC (Chiral) Chiralpak AD-H or OD-H columns. Hexane/iPrOH mobile phase.Pro: Most accurate quantitative method. Con: Requires method development.
Chemical Correlation Convert to cyclic carbamate (oxazolidinone) using phosgene/CDI.Pro: Rigid structure simplifies NMR assignment (coupling constants

values differ significantly for cis/trans).

Workflow Diagram:

Workflow Start Start: N-Sulfinyl β-Amino Ketone Reaction Reduction (-78°C) (Toluene for Syn / THF for Anti) Start->Reaction Quench Quench (NH4Cl) Reaction->Quench Isolate Workup & Concentration Quench->Isolate Check Determine dr (NMR/HPLC) Isolate->Check Check->Reaction If dr poor (Optimize) Deprotect Deprotection (HCl/MeOH) Yields Free Amino Alcohol Check->Deprotect If dr acceptable

Figure 2: Operational workflow for the reduction and validation of β-amino ketones.

Troubleshooting Guide

  • Problem: Low syn-selectivity (Protocol A).

    • Root Cause:[1][2][3][4][5][6][7] Temperature too high or coordinating solvent used.

    • Fix: Ensure -78 °C is maintained. Switch from THF to pure Toluene or

      
      .
      
  • Problem: Low anti-selectivity (Protocol B).

    • Root Cause:[1][2][4][5][6][7] Slow addition or insufficient cooling.

    • Fix: Use

      
       (Superhydride) specifically; weaker bulky hydrides like L-Selectride may be less effective. Ensure rapid mixing but slow addition.
      
  • Problem: Poor Yield.

    • Root Cause:[1][2][4][5][6][7] Enolization of the ketone.

    • Fix: Ensure the reagents are fresh. If the ketone is sterically hindered, slight warming to -50 °C may be required, but monitor dr closely.

References

  • Davis, F. A., et al. (2008). "Asymmetric Synthesis of Acyclic 1,3-Amino Alcohols by Reduction of N-Sulfinyl

    
    -Amino Ketones." Journal of Organic Chemistry. 
    
  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

  • Barrow, J. C., et al. (1995). "General Synthesis of 1,3-Amino Alcohols via the Reduction of

    
    -Amino Ketones." Tetrahedron Letters. (Foundational work on 1,3-induction). 
    

Sources

Application Note: Scalable Chemoenzymatic Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1R,3S)-3-aminocyclopentanol hydrochloride is a critical chiral building block, most notably serving as the carbocyclic scaffold for the HIV-1 integrase strand transfer inhibitor, Bictegravir . The structural complexity of this molecule lies in its cis-1,3-disubstitution pattern on the cyclopentane ring and the specific (1R,3S) absolute configuration.

Historically, synthesis relied on the expensive chiral pool material (-)-Vince lactam or complex resolution of mandelic acid derivatives. This Application Note details a modernized, cost-effective chemoenzymatic route derived from recent process chemistry breakthroughs . This protocol utilizes a Hetero-Diels-Alder (HDA) reaction to construct the core, followed by a lipase-catalyzed kinetic resolution to secure high optical purity (>99.5% ee) without heavy metal chiral catalysts.

Strategic Synthetic Pathway

The synthesis is divided into four logical phases designed to maximize atom economy and stereocontrol:

  • Core Construction: Copper-catalyzed oxidation of N-Boc-hydroxylamine to generate a transient nitroso species, which undergoes an in situ Hetero-Diels-Alder reaction with cyclopentadiene.[1]

  • Reductive Ring Opening: Cleavage of the N-O bond in the bicyclic intermediate to reveal the cis-1,4-amino alcohol functionality.

  • Enzymatic Resolution: Use of Novozym 435 (CAL-B) to selectively acetylate the desired enantiomer from the racemic mixture.

  • Final Processing: Hydrogenation, deprotection, and salt formation.[2]

Workflow Visualization

G Start Start: N-Boc-hydroxylamine + Cyclopentadiene Step1 Step 1: Hetero-Diels-Alder (CuCl / 2-Ethyl-2-oxazoline) Start->Step1 Inter1 Intermediate A: Bicyclic Adduct (Racemic) Step1->Inter1 In situ oxidation Step2 Step 2: N-O Bond Cleavage (Zn / AcOH) Inter1->Step2 Inter2 Intermediate B: cis-4-aminocyclopent-2-enol (Racemic) Step2->Inter2 Reductive opening Step3 Step 3: Kinetic Resolution (Novozym 435 / Vinyl Acetate) Inter2->Step3 Enantioselective acetylation Inter3 Intermediate C: Chiral Acetate (>99% ee) Step3->Inter3 Desired isomer acetylated Step4 Step 4: Hydrogenation & Deprotection (Pd/C, then HCl/iPrOH) Inter3->Step4 Final Final Product: (1R,3S)-3-aminocyclopentanol HCl Step4->Final

Figure 1: Chemoenzymatic workflow for the synthesis of (1R,3S)-3-aminocyclopentanol HCl.

Detailed Experimental Protocols

Phase 1: Hetero-Diels-Alder Cycloaddition

Objective: Create the racemic bicyclic scaffold cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.

Mechanism: The reaction utilizes a copper(I)/oxazoline complex to catalytically oxidize N-Boc-hydroxylamine to N-Boc-nitroso. This transient dienophile immediately reacts with cyclopentadiene.

  • Reagents:

    • N-Boc-hydroxylamine (1.0 eq)

    • Cyclopentadiene (Freshly cracked, 1.5–2.0 eq)

    • CuCl (Catalyst, 0.1 eq)

    • 2-Ethyl-2-oxazoline (Ligand, 0.1 eq)

    • Solvent: Dichloromethane (DCM) or THF.

Protocol:

  • Charge a reactor with DCM, CuCl, and 2-ethyl-2-oxazoline. Stir at 20–25°C for 30 minutes to form the active catalytic complex.

  • Add N-Boc-hydroxylamine dissolved in DCM.

  • Slowly add cyclopentadiene dropwise, maintaining the internal temperature between 20–30°C. Caution: Exothermic reaction.

  • Monitor by TLC/HPLC until the hydroxylamine is consumed (~4-6 hours).

  • Workup: Quench with saturated aqueous NH₄Cl. Separate the organic phase, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude bicyclic adduct (Intermediate A).

Phase 2: Reductive Ring Opening (N-O Cleavage)

Objective: Cleave the N-O bridge to yield racemic cis-N-(4-hydroxycyclopent-2-en-1-yl)carbamic acid tert-butyl ester.

  • Reagents:

    • Intermediate A (1.0 eq)[2]

    • Zinc Powder (2.0–3.0 eq)

    • Acetic Acid (AcOH) (5.0–15.0 eq)[2]

    • Solvent: Methanol or Ethanol.

Protocol:

  • Dissolve Intermediate A in Methanol.

  • Add Zinc powder in portions.

  • Add Acetic Acid dropwise at 0–10°C.

  • Allow the mixture to warm to room temperature and stir for 3–5 hours.

  • Workup: Filter off the Zinc residue through Celite. Concentrate the filtrate. Dissolve the residue in Ethyl Acetate, wash with NaHCO₃ (aq) to neutralize acid, then brine. Concentrate to yield Intermediate B (Racemic allylic alcohol).

Phase 3: Enzymatic Kinetic Resolution (Critical Step)

Objective: Isolate the chiral precursor for the (1R,3S) configuration. Logic: Candida antarctica Lipase B (Novozym 435) displays high enantioselectivity for the acetylation of secondary alcohols. In this specific substrate, the enzyme preferentially acetylates the enantiomer corresponding to the (1R,3S) pathway.

  • Reagents:

    • Intermediate B (Racemic)[2]

    • Vinyl Acetate (Acyl donor, 3.0–6.0 eq)[2]

    • Novozym 435 (Immobilized Lipase, 5–10 wt%)

    • Solvent: MTBE or Toluene (anhydrous).

Protocol:

  • Suspend Intermediate B and Vinyl Acetate in MTBE.

  • Add Novozym 435.[3]

  • Incubate at 25–30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor the enantiomeric excess (ee) of the produced acetate ester via Chiral GC/HPLC. Stop the reaction when conversion reaches ~50% and the product ee is >99%.

  • Purification: Filter the enzyme (can be recycled). Concentrate the filtrate. Perform column chromatography (Silica gel) to separate the chiral acetate (Product) from the unreacted alcohol (Wrong enantiomer).

    • Target:cis-(+)-N-[4-acetoxycyclopent-2-en-1-yl]carbamic acid tert-butyl ester.[2]

Phase 4: Hydrogenation and Deprotection

Objective: Saturate the double bond and remove protecting groups to yield the final HCl salt.[1]

Protocol:

  • Hydrogenation: Dissolve the chiral acetate in MeOH. Add 10% Pd/C (5 wt%). Hydrogenate at 1 atm (balloon) or mild pressure (0.1–0.5 MPa) for 12 hours. Filter Pd/C.

  • Deacetylation: Treat the hydrogenated intermediate with LiOH (2.0 eq) in MeOH/H₂O to hydrolyze the acetate group.

  • Boc-Deprotection & Salt Formation:

    • Dissolve the N-Boc amino alcohol in Isopropanol (IPA).

    • Add Acetyl Chloride (1.5–2.5 eq) dropwise (generates HCl in situ). Alternatively, bubble dry HCl gas.

    • Stir at room temperature. The product, (1R,3S)-3-aminocyclopentanol hydrochloride , will precipitate as a white solid.[4]

  • Isolation: Filter the solid, wash with cold acetone or MTBE, and dry under vacuum.

Analytical Specifications & Quality Control

To ensure the product meets pharmaceutical intermediate standards, the following parameters must be verified.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) ≥ 98.5%C18 Column, Phosphate buffer/MeCN
Chiral Purity (ee) ≥ 99.5%Chiral HPLC (e.g., Chiralpak AD-H)
1H NMR Consistent with structureD₂O, 400 MHz
Melting Point 195 - 198°C (dec)Capillary method
Residual Solvents Compliant with ICH Q3CGC-HS
Stereochemical Validation Logic

The (1R,3S) configuration implies a cis relationship between the hydroxyl and amino groups.

  • 1H NMR Signal: In the cis isomer, the methine protons at C1 and C3 typically exhibit specific coupling constants distinct from the trans isomer due to the envelope conformation of the cyclopentane ring.

  • Optical Rotation: The final product should exhibit specific rotation

    
     consistent with literature values (approx +12° to +15° in H₂O) .
    

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield in HDA Step:

    • Cause: Poor quality CuCl or wet solvents.

    • Fix: Use anhydrous DCM and ensure CuCl is green/white (not brown/oxidized). The complex formation with oxazoline is color-indicative (usually turns deep blue/green upon oxidation).

  • Low Enantioselectivity in Resolution:

    • Cause: Water contamination in the enzymatic step.

    • Fix: Lipase transesterification requires anhydrous conditions. Dry the solvent and substrate thoroughly. Water causes competing hydrolysis which is less selective.

  • Incomplete Boc Removal:

    • Cause: Insufficient HCl concentration.

    • Fix: Generating HCl in situ using Acetyl Chloride/Alcohol is more effective than aqueous HCl because it maintains anhydrous conditions, driving precipitation.

Process Safety
  • Cyclopentadiene: Unstable and dimerizes at room temperature. Must be cracked immediately before use and kept at -78°C if stored (short term).

  • Hydrogenation: Pd/C is pyrophoric. Handle under inert atmosphere (Nitrogen/Argon) before introducing Hydrogen.

References

  • PubChem Compound Summary: Bictegravir. National Center for Biotechnology Information. Link

  • Patent CN112574046A: Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.[2] Google Patents. Link

  • ChemicalBook: (1R,3S)-3-AMinocyclopentanol hydrochloride Product Properties. Link

  • Patent WO2020132819: Method for Preparing (1R,3S)-3-Aminocyclopentanol Hydrochloride.[2][5] WIPO. Link

  • Cayman Chemical: (1R,3S)-3-Amino-cyclopentanol Product Data. Link

Disclaimer: This protocol is for research and development purposes. Users must perform their own safety assessments and validation before scaling up.

Sources

Role of 3-aminocyclopentanol in the synthesis of antiviral compounds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note explores the critical role of 3-aminocyclopentanol as a privileged scaffold in modern antiviral drug discovery. It details its stereoselective synthesis and its application in constructing high-value therapeutics like Bictegravir (HIV integrase inhibitor) and carbocyclic nucleoside analogs.

Role of the Scaffold in Next-Generation Therapeutics

Introduction: The Carbocyclic Advantage

In antiviral drug design, the cyclopentane ring serves as a metabolically stable mimic of the ribose sugar found in natural nucleosides. Unlike the furanose ring of RNA/DNA, the carbocyclic (all-carbon) ring lacks the hemiaminal ether linkage, rendering it immune to cleavage by phosphorylases and hydrolases.

3-Aminocyclopentanol is the quintessential building block for this class of drugs because it provides two orthogonal functional handles with defined stereochemistry:

  • The Amine (C3): Serves as the anchor point for attaching the nucleobase (in nucleoside analogs) or the pharmacophore core (in integrase inhibitors).

  • The Hydroxyl (C1): Mimics the 3'- or 5'-hydroxyl group of the sugar, essential for hydrogen bonding within the viral enzyme active site or for further chain elongation.

This guide focuses on the (1R,3S)-isomer , the specific chiral intermediate required for Bictegravir , a potent HIV-1 integrase strand transfer inhibitor (INSTI).

Chemical Biology & Mechanism of Action

Why This Scaffold Works
  • Conformational Locking: The cyclopentane ring adopts a "pucker" conformation (envelope or twist) that closely mimics the C3'-endo or C2'-endo puckering of ribose. This pre-organizes the inhibitor into a bioactive conformation, reducing the entropic penalty of binding to the viral target (e.g., HIV Integrase or Influenza Neuraminidase).

  • Metabolic Resistance: The absence of the glycosidic oxygen prevents enzymatic deglycosylation, significantly increasing the plasma half-life of the drug.

Key Therapeutic Applications
Drug/CandidateTarget VirusMechanismRole of 3-Aminocyclopentanol
Bictegravir HIV-1Integrase InhibitorChiral linker connecting the polycyclic core to the difluorobenzyl tail.
Peramivir InfluenzaNeuraminidase InhibitorHighly substituted cyclopentane core (structurally related scaffold).[1]
Carbocyclic Nucleosides Broad SpectrumPolymerase InhibitorReplaces the sugar moiety; Amine acts as the N-glycosidic bond mimic.

Protocol 1: Stereoselective Synthesis of (1R,3S)-3-Aminocyclopentanol

Objective: Synthesize the optically pure (1R,3S)-3-aminocyclopentanol hydrochloride salt using a Copper-Catalyzed Hetero-Diels-Alder (HDA) strategy. This route avoids expensive enzymatic resolution of racemic mixtures.

Workflow Diagram

G Start Cyclopentadiene + Boc-NH-OH Step1 1. Hetero Diels-Alder (CuCl, Ligand, Air) Start->Step1 In situ oxidation Inter1 Bicyclic Adduct Step1->Inter1 Step2 2. N-O Bond Cleavage (Zn / AcOH) Inter1->Step2 Reductive Ring Opening Inter2 Cis-4-amino cyclopent-2-enol Step3 3. Hydrogenation (Pd/C, H2) Inter2->Step3 Saturation Final (1R,3S)-3-Aminocyclopentanol Hydrochloride Step3->Final Deprotection (HCl)

Caption: Stereoselective synthesis via Hetero-Diels-Alder reaction establishing the cis-1,3 stereocenters.

Detailed Procedure

Step 1: Hetero-Diels-Alder Cycloaddition [2]

  • Reagents: Cyclopentadiene (freshly cracked, 2.0 eq), N-Boc-hydroxylamine (1.0 eq), CuCl (10 mol%), 2-ethyl-2-oxazoline (ligand, 10 mol%).

  • Reaction: Dissolve N-Boc-hydroxylamine in MeOH/THF. Add catalyst and ligand.[3] Add cyclopentadiene dropwise at 0°C.

  • Oxidation: Slowly add an oxidant (e.g., NaIO4 or air bubbling) to generate the transient acyl nitroso species in situ, which immediately undergoes [4+2] cycloaddition with cyclopentadiene.

  • Workup: Quench with saturated NaHSO3. Extract with Ethyl Acetate.[3]

  • Result: cis-N-Boc-2-oxa-3-azabicyclo[2.2.1]hept-5-ene.

Step 2: Reductive Ring Opening (N-O Cleavage)

  • Reagents: Zinc powder (3.0 eq), Acetic Acid (AcOH).

  • Reaction: Dissolve the bicyclic adduct in AcOH. Add Zn powder portion-wise at <30°C (exothermic). Stir for 4 hours.

  • Mechanism: The weak N-O bond is cleaved, revealing the cis-1,3-amino alcohol relationship.

  • Workup: Filter off Zinc. Neutralize filtrate with NaHCO3. Extract with DCM.[4]

Step 3: Hydrogenation & Salt Formation

  • Reagents: 10% Pd/C, H2 (1 atm), HCl in Isopropanol.

  • Reaction: Hydrogenate the double bond in Methanol (RT, 4 hours). Filter catalyst.[3]

  • Deprotection: Treat the N-Boc intermediate with HCl/Isopropanol at 40°C for 2 hours.

  • Isolation: Cool to 0°C. The product crystallizes as (1R,3S)-3-aminocyclopentanol hydrochloride .[5]

Protocol 2: Application in Bictegravir Synthesis

Objective: Couple the chiral scaffold to the pyridone core (Compound IV) to synthesize the Bictegravir API.

Coupling Reaction Diagram

Bictegravir Scaffold (1R,3S)-3-Aminocyclopentanol (Chiral Scaffold) Reaction Coupling Reaction KOAc, DCM, 45°C Scaffold->Reaction Core Pyridone Core (IV) (Difluorobenzyl moiety) Core->Reaction Intermediate Coupled Intermediate (V) Reaction->Intermediate Demethylation Demethylation LiBr, MeCN, 50°C Intermediate->Demethylation Product Bictegravir API Demethylation->Product

Caption: Convergent assembly of Bictegravir using the 3-aminocyclopentanol scaffold.

Detailed Procedure

Reference: U.S. Patent 11,248,005 (2022)

  • Coupling:

    • Charge Compound IV (Pyridone core, 100 g) and Dichloromethane (DCM) (500 mL) into a reactor.[3]

    • Add (1R,3S)-3-aminocyclopentanol HCl (32 g, 1.05 eq) and Potassium Acetate (57 g, ~2.5 eq).

    • Heat to 40–50°C and stir for 6–8 hours.

    • Checkpoint: Monitor by HPLC for disappearance of Compound IV.

    • Workup: Add water (400 mL), separate layers. Wash organic layer with 10% brine.[3]

  • Demethylation (Final API Formation):

    • To the organic layer, add Acetonitrile (400 mL) and Lithium Bromide (50 g).[3]

    • Heat to 40–50°C for 2–4 hours. (LiBr facilitates the cleavage of the methyl ether protecting groups on the pyridone ring).

    • Quench: Add 5% aq. HCl. Separate phases.

    • Crystallization: Swap solvent to Methanol, cool to 20°C, filter, and dry.

    • Yield: ~65% overall yield of high-purity Bictegravir.[3]

Protocol 3: Linear Synthesis of Carbocyclic Nucleosides

Objective: Use 3-aminocyclopentanol to construct a purine or pyrimidine base directly on the ring (Linear Approach).

Method: S_NAr Displacement on Chloropyrimidines. This is the standard method for attaching the "pseudo-sugar" to a base precursor.

  • Starting Materials: (1R,3S)-3-aminocyclopentanol + 5-Amino-4,6-dichloropyrimidine .

  • Conditions:

    • Solvent: n-Butanol or Ethanol.

    • Base: Diisopropylethylamine (DIPEA, 2.5 eq).

    • Temperature: Reflux (80–100°C) for 12 hours.

  • Mechanism: The amino group of the cyclopentane attacks the C4 position of the pyrimidine, displacing one chloride.

  • Product: 6-[(3-hydroxycyclopentyl)amino]-2-amino-4-chloropyrimidine .

  • Next Steps: This intermediate is then cyclized with triethyl orthoformate to form the Chloropurine ring, which can be further functionalized to Adenine or Guanine analogs.

References

  • Synthesis of Bictegravir Intermediate: Method for Preparing (1R,3S)-3-Aminocyclopentanol Hydrochloride.[2][3][6] WIPO Patent WO/2020/132819.

  • Bictegravir Coupling Protocol: Process for preparation of intermediates used for the synthesis of HIV integrase inhibitor.[7] U.S. Patent 11,248,005.

  • Carbocyclic Nucleoside Strategy: Stereoselective Syntheses of Carbocyclic Nucleosides. University of Hamburg.

  • Linear Synthesis (SNAr): Reaction of 3-aminopyrrole with chloropyrimidines.[8][9] Arkivoc 2015 (vii) 231-242.[8][9] (Analogous chemistry for amino-scaffold coupling).

  • Peramivir Overview: Peramivir (BCX-1812): potential new therapy for influenza.[1] Expert Opin Investig Drugs.[1] 2002 Jun;11(6):859-69.[1]

Sources

Application Note: 3-Aminocyclopentanol as a Constrained Scaffold in Inhibitor Design

[1]

Introduction: The Power of Conformational Constraint

In modern drug discovery, the transition from a "hit" to a "lead" often stalls due to poor metabolic stability or off-target effects caused by flexible alkyl chains. The 3-aminocyclopentanol (3-ACP) scaffold represents a high-value solution to these challenges. By replacing flexible linear linkers (e.g., amino-propyl-alcohol moieties) with a cyclopentane ring, medicinal chemists can "freeze" the bioactive conformation of a molecule.

This pre-organization lowers the entropic penalty of binding (

Key Applications
  • HIV Integrase Inhibitors: The (1R,3S)-isomer is the critical chiral fragment in Bictegravir , locking the molecule into a conformation that maximizes binding to the viral metal-cofactor active site.

  • MDM2-p53 Antagonists: Used to mimic the

    
    -helical projection of p53 residues.
    
  • Kinase Inhibitors: Replaces solvent-exposed solubilizing tails to reduce conformational floppiness and improve crystallizability.

Structural Mechanics & Stereochemistry

The utility of 3-ACP lies in its stereochemical diversity.[1] Unlike a linear chain, the cyclopentane ring defines a rigid distance and angle between the H-bond donor (amine) and acceptor (hydroxyl).

Stereoisomer Landscape

There are four distinct isomers, each presenting a unique vector profile:

  • (1R,3S) & (1S,3R) [Trans]: The substituents project on opposite faces of the ring. This is the most common motif for spanning deep pockets (e.g., Bictegravir).

  • (1R,3R) & (1S,3S) [Cis]: The substituents project on the same face. Useful for chelating metal centers or interacting with adjacent residues on a flat surface.

Table 1: Vector Comparison of Linkers

FeatureLinear (3-aminopropanol)Constrained ((1R,3S)-3-ACP)Impact
Rotatable Bonds 30 (within scaffold)Reduced entropic penalty.
Distance (N to O) Variable (2.5 - 5.0 Å)Fixed (~4.5 Å)High selectivity if matched to target.
Lipophilicity (cLogP) LowModerateImproved membrane permeability.
Metabolic Liability High (Oxidation prone)LowRing hinders CYP450 access.

Decision Logic for Scaffold Selection

Before initiating synthesis, use the following logic flow to determine if 3-ACP is the correct tool for your optimization campaign.

ScaffoldSelectionStartStart: Lead OptimizationProblemIDIdentify Liability:Is the linear linker causing issues?Start->ProblemIDMetabStabIssue: Metabolic Instability?ProblemID->MetabStabPotencyIssue: Low Potency/Selectivity?ProblemID->PotencyUseACPSelect 3-Aminocyclopentanol(Screen cis/trans isomers)MetabStab->UseACPYes (Rigidify)UseLinearRetain/Modify Linear ChainMetabStab->UseLinearNoCheckVectorDoes the pharmacophorerequire specific N-O distance?Potency->CheckVectorCheckVector->UseACPYes (Vector Locking)UsePiperidineConsider Piperidine/ProlineCheckVector->UsePiperidineNo (Need different geometry)

Figure 1: Decision tree for integrating 3-ACP into lead optimization workflows.

Experimental Protocols

Protocol A: Stereoselective Synthesis of (1R,3S)-3-Aminocyclopentanol

Rationale: While commercial sources exist, in-house synthesis is often required for specific isotopic labeling or derivative creation. This route utilizes a hetero-Diels-Alder approach followed by enzymatic resolution, favored for its scalability and high optical purity (>99% ee).

Reagents Required:

  • Cyclopentadiene (freshly cracked)

  • N-Boc-hydroxylamine

  • Sodium periodate (NaIO4)[2]

  • Lipase (e.g., Novozym 435)

  • Vinyl acetate

  • Pd/C (10%)

Step-by-Step Methodology:

  • Hetero-Diels-Alder Cycloaddition:

    • Dissolve N-Boc-hydroxylamine (1.0 eq) in MeOH/H2O (3:1).

    • Cool to 0°C. Add Cyclopentadiene (2.0 eq) slowly.

    • Add NaIO4 (1.1 eq) dropwise over 1 hour. Caution: Exothermic.

    • Stir at 0°C for 4 hours. Extract with EtOAc.

    • Result: N-Boc-2,3-oxazabicyclo[2.2.1]hept-5-ene.

  • Reductive Ring Opening:

    • Dissolve intermediate in MeOH. Add Mo(CO)6 (0.1 eq) and NaBH4 (2.0 eq).

    • Reflux for 2 hours to cleave the N-O bond.

    • Result: Racemic cis-4-aminocyclopent-2-enol.

  • Enzymatic Resolution (The Critical Step):

    • Suspend racemic alcohol in MTBE (Methyl tert-butyl ether).

    • Add Vinyl Acetate (3.0 eq) and Lipase (Novozym 435, 10% w/w).

    • Incubate at 30°C for 24 hours.

    • Mechanism:[3][4] The lipase selectively acetylates the (1S,4R)-enantiomer. The desired (1R,4S)-alcohol remains unreacted.

    • Filter enzyme. Separate alcohol from acetate via silica chromatography.

  • Hydrogenation:

    • Dissolve the resolved chiral alcohol in MeOH.

    • Add 10% Pd/C (5 wt%). Stir under H2 balloon (1 atm) for 4 hours.

    • Filter through Celite.

    • Final Product: (1R,3S)-3-Aminocyclopentanol (N-Boc protected).

Protocol B: General Derivatization (Coupling to Core)

Rationale: Attaching the scaffold to a heteroaromatic core (e.g., a kinase inhibitor hinge binder) typically requires SNAr or Amide Coupling.

Workflow:

  • SNAr Coupling (Nucleophilic Aromatic Substitution):

    • Substrate: Chlorinated heteroaromatic core (e.g., 2-chloropyrimidine).

    • Solvent: n-Butanol or DMSO.

    • Base: DIPEA (3.0 eq).

    • Procedure: Mix Core (1.0 eq) and 3-ACP (1.2 eq) with DIPEA. Heat to 100°C for 4-12 hours.

    • QC Check: Monitor by LCMS. The constrained amine is less nucleophilic than a primary alkyl amine; higher heat may be required.

Synthetic Workflow Diagram

SynthesisWorkflowStartCyclopentadiene+ N-Boc-NHOHStep1Hetero Diels-Alder(NaIO4)Start->Step1Intermediate1BicyclicAdductStep1->Intermediate1Step2Reductive Cleavage(Mo(CO)6 / NaBH4)Intermediate1->Step2RacemateRacemicAmino-AlcoholStep2->RacemateStep3Lipase Resolution(Novozym 435)Racemate->Step3Final(1R,3S)-3-ACP(Chiral Pure)Step3->FinalSeparation

Figure 2: Synthetic route for high-purity (1R,3S)-3-aminocyclopentanol.

References

  • BenchChem. (2025).[1] (1R,3S)-3-Aminocyclopentanol Hydrochloride: A Chiral Building Block for Pharmaceutical Innovation. Retrieved from

  • Gilead Sciences. (2018). Discovery of Bictegravir (GS-9883): A Potent HIV-1 Integrase Strand Transfer Inhibitor. Journal of Medicinal Chemistry.

  • National Institutes of Health (NIH). (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. PMC.

  • SpiroChem. (2022).[5] Conformationally Constrained Scaffolds in Drug Design. SpiroKits Application Note.

  • Google Patents. (2021). Preparation method of (1R,3S)-3-amino-1-cyclopentanol and salt thereof. CN110862325B.

Application Note: (1R,3S)-3-Aminocyclopentanol as a Strategic Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and process chemists in pharmaceutical development. It details the synthesis, handling, and application of (1R,3S)-3-aminocyclopentanol , a critical chiral building block.

Executive Summary

(1R,3S)-3-aminocyclopentanol (CAS: 1279032-31-3) is a high-value chiral scaffold characterized by a cis-1,3-disubstituted cyclopentane ring. Its primary industrial application is as the core pharmacophore precursor for Bictegravir (GS-9883), a second-generation HIV-1 integrase strand transfer inhibitor (INSTI). The molecule’s defined stereochemistry—specifically the cis relationship between the hydroxyl and amino groups—is essential for constructing the bridged 2-oxa-4-azabicyclo[3.2.1]octane system found in the final drug candidate.

This guide provides two validated protocols for its synthesis: a modern Chemo-Enzymatic Route (recommended for high stereocontrol and yield) and a Hetero Diels-Alder Route (classic approach).

Structural Analysis & Stereochemistry

The utility of this intermediate relies entirely on its specific stereochemical configuration.

  • Configuration: (1R, 3S).

  • Relative Geometry: Cis-1,3.[1][2][3][4]

  • Conformational Lock: In the synthesis of bicyclic heterocycles (like the Bictegravir core), the cis arrangement allows the hydroxyl and amino groups to bridge across the cyclopentane ring, forming a [3.2.1] bicyclic system. The trans isomer cannot undergo this cyclization due to geometric strain.

Stereochemical Validation (Cahn-Ingold-Prelog)
  • C1 (Hydroxyl): Priority order: –OH > C2(–CH2–) > C5(–CH2–) > H. Configuration R .

  • C3 (Amine): Priority order: –NH2 > C2(–CH2–) > C4(–CH2–) > H. Configuration S .

  • Result: The (1R, 3S) configuration places both substituents on the same face of the ring (pseudo-diequatorial or pseudo-diaxial depending on envelope conformation), confirming the cis relationship.

Protocol A: Chemo-Enzymatic Synthesis (Recommended)

Objective: Synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride from 3-oxocyclopentanecarboxylic acid. Advantages: High atom economy, avoids unstable nitroso intermediates, scalable. Mechanism: Stereoselective enzymatic ketone reduction followed by a Curtius rearrangement with retention of configuration.

Workflow Diagram (DOT)

ChemoEnzymaticRoute Start 3-Oxocyclopentane- carboxylic acid Step1 Enzymatic Reduction (KRED + NAD+) Start->Step1 Inter1 (3R)-3-Hydroxy- cyclopentanecarboxylic acid Step1->Inter1 >99% ee Step2 Curtius Rearrangement (DPPA, Heat) -> Cyclization Inter1->Step2 Inter2 Bicyclic Lactam (2-oxa-4-azabicyclo[3.2.1]...) Step2->Inter2 Retention of Stereochem Step3 Acid Hydrolysis (HCl) Inter2->Step3 Product (1R,3S)-3-Aminocyclopentanol Hydrochloride Step3->Product

Figure 1: Chemo-enzymatic route leveraging KRED for initial chiral induction.

Experimental Procedure
Step 1: Asymmetric Reduction
  • Reagents: 3-oxocyclopentanecarboxylic acid (1.0 eq), Glucose (5.0 eq), NAD+ (0.1 wt%), Glucose Dehydrogenase (GDH, 1.0 wt%), Ketoreductase (KRED, specific for R-alcohol, 0.2 wt%).

  • Buffer: 0.1 M Phosphate buffer (pH 6.5–7.0).

  • Reaction: Dissolve substrate and glucose in buffer. Add enzymes and cofactor.[5] Stir at 25–28°C for 24 hours. Maintain pH by automatic addition of 1M NaOH.

  • Workup: Acidify to pH 2 with HCl, extract with Ethyl Acetate (3x). Dry organic phase (MgSO4) and concentrate.

  • QC Check: Chiral HPLC. Target >99% ee of (3R)-3-hydroxycyclopentanecarboxylic acid.

Step 2: Curtius Rearrangement & Cyclization
  • Reagents: (3R)-Intermediate (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (1.2 eq).

  • Solvent: Toluene or Acetonitrile (Anhydrous).

  • Reaction: Dissolve intermediate in solvent. Add base and DPPA at 0°C. Warm to room temperature for 1 hour, then heat to 70–80°C for 3–5 hours.

    • Note: The intermediate isocyanate spontaneously cyclizes with the hydroxyl group (intramolecular trapping) to form the bicyclic carbamate (2-oxa-4-azabicyclo[3.2.1]octan-3-one).

  • Workup: Cool to RT. Wash with NaHCO3 solution and brine. Concentrate to obtain the crude bicyclic lactam.

Step 3: Hydrolysis to Product[4][6]
  • Reagents: Crude bicyclic lactam, 6M HCl.

  • Reaction: Reflux in 6M HCl for 4–6 hours to hydrolyze the cyclic carbamate.

  • Isolation: Concentrate to dryness. Recrystallize from Isopropanol/Ethanol.

  • Yield: Typically 60–65% overall yield.

Protocol B: Hetero Diels-Alder Route (Classic)

Objective: Preparation via resolution of a racemic precursor.[7] Context: Useful when specific enzymes are unavailable or for generating diverse stereoisomers via different lipases.

Workflow Diagram (DOT)

HDARoute Start Cyclopentadiene + Boc-NH-OH Step1 Oxidation & Hetero Diels-Alder (CuCl2, 2-ethyl-2-oxazoline) Start->Step1 Inter1 Bicyclic Oxazine (Racemic) Step1->Inter1 Step2 N-O Bond Cleavage (Zn / AcOH) Inter1->Step2 Inter2 Racemic cis-4-amino- cyclopent-2-enol deriv. Step2->Inter2 Step3 Enzymatic Resolution (Lipase + Vinyl Acetate) Inter2->Step3 Kinetic Resolution Step4 Hydrogenation (Pd/C, H2) Step3->Step4 Stereopure Intermediate Product (1R,3S)-3-Aminocyclopentanol Step4->Product

Figure 2: Hetero Diels-Alder route utilizing lipase-mediated kinetic resolution.

Key Process Parameters
  • HDA Reaction: The in situ oxidation of Boc-hydroxylamine to Boc-nitroso is catalyzed by CuCl2/2-ethyl-2-oxazoline. The nitroso species immediately reacts with cyclopentadiene to form the [2.2.1] oxazine.

    • Safety: Nitroso intermediates are potentially explosive; in situ generation controls accumulation.

  • Reductive Cleavage: Zinc/Acetic acid cleaves the N–O bridge, yielding the cis-1,4-amino alcohol derivative.

  • Resolution: Lipase (e.g., Novozym 435) selectively acetylates one enantiomer. The unreacted alcohol or the acetylated product is separated (chromatography) and processed forward.

Application Note: Synthesis of the Bictegravir Core

The (1R,3S)-3-aminocyclopentanol scaffold is not merely a substituent; it forms the structural "bridge" of the Bictegravir integrase inhibitor core.

Cyclization Logic
  • Coupling: The amino group of (1R,3S)-3-aminocyclopentanol is coupled to a pyrone-derived carboxylic acid (the main heterocyclic body).

  • Annulation: The hydroxyl group (C1) attacks an electrophilic center on the pyrone ring (often activated by methanesulfonylation or Mitsunobu conditions) to close the 7-membered oxazepine ring.

  • Result: This forms the tricyclic 2,5-methanopyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazepine system.[8][9][10]

  • Criticality of Stereochemistry: Only the (1R, 3S) cis-isomer provides the correct geometry for this intramolecular bridging. The trans isomer would result in polymerization or failure to cyclize.

Quality Control & Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) ≥ 98.0%C18 Column, Phosphate/MeCN gradient
Chiral Purity (ee) ≥ 99.5%Chiralpak AD-H or IC, Hexane/IPA
1H NMR Conforms to structureDMSO-d6 or D2O
Specific Rotation [α]D ≈ +4.0° to +6.0° (c=1, MeOH)Polarimetry
Water Content ≤ 0.5%Karl Fischer

Stopping Point: The hydrochloride salt is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at <25°C.

References

  • Bictegravir Synthesis & Intermediates

    • Patent: "Synthesis method of Bictegravir intermediate." CN110092726B. (2019). Link

    • Patent: "Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride."[2][4][11] CN112574046A. (2021). Link

  • Enzymatic Resolution Strategies

    • Journal: "Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol." Molecules, 2024.[2][12] Link

  • Compound Data & Safety

    • PubChem:[9][13] (1R,3S)-3-Aminocyclopentanol hydrochloride (CID 56845289).[4][11] Link

  • Bictegravir Drug Profile

    • DrugBank:[13] Bictegravir (DB11799).[13] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Industrial Production of cis-3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Queue: High Priority (Stereoselectivity & Scalability) Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The Molecule & The Mission

Welcome to the Technical Support Center for cis-3-aminocyclopentanol (C3ACP). This chiral building block is a critical pharmacophore in the synthesis of Janus kinase (JAK) inhibitors, GPCR ligands, and carbocyclic nucleosides.[1]

The Core Challenge: The cyclopentane ring is conformationally flexible, making the thermodynamic stability difference between cis and trans isomers negligible in many intermediates.[1] Industrial success depends not just on synthesis, but on stereochemical locking —forcing the molecule into the cis-1,3 configuration against the odds of epimerization.[1]

This guide addresses the three most common "tickets" submitted by process chemists: stereocontrol failures, enzymatic resolution stalling, and safety bottlenecks in azide-based routes.[1]

Module 1: Stereochemical Control (The "Cis" Lock)

Ticket #101: "I am consistently observing 15-20% trans-isomer contamination during the reduction of 3-aminocyclopentanone."

Diagnosis: You are likely relying on thermodynamic control or insufficient steric bulk during the reduction step. A simple hydride reduction (e.g., NaBH₄) of the ketone often yields a mixture because the hydride attacks from both faces with relatively low discrimination.[1]

The Fix: Switch to a "Locked" Precursor Strategy (Vince Lactam Route) Instead of building the ring, use a bicyclic precursor where the cis-geometry is pre-encoded by the ring strain.[1]

Protocol: The Vince Lactam Opening The industry-standard solution utilizes Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). The bridgehead geometry forces the amino and hydroxyl groups into a cis relationship upon ring opening.[1]

  • Hydrolysis/Opening: Treat Vince Lactam with dilute acid (HCl) or perform an enzymatic opening. This yields 4-aminocyclopent-2-en-1-ol.

  • Protection: Protect the amine (e.g., Boc-anhydride).

  • Hydrogenation: Catalytic hydrogenation (Pd/C) of the double bond.

    • Critical Note: The cis-relationship established in step 1 is preserved because the hydrogenation occurs on the less hindered face, often reinforcing the cis geometry relative to the existing substituents.[1]

Data Comparison: Reduction Strategies

Reducing Agent / Methodcis:trans RatioScalabilityCostComment
NaBH₄ (Methanol) 60:40HighLowPoor stereocontrol; requires difficult chromatography.
L-Selectride >95:5LowHighExcellent steric control but expensive and produces large boron waste streams.
Vince Lactam Route >99:1 High Medium Best for GMP. Stereochemistry is defined by the starting material, not the reagent.[1]

Module 2: Biocatalytic Resolution (Scalability)

Ticket #205: "My enzymatic resolution with Lipase B is stalling at 40% conversion, and ee is dropping."

Diagnosis: This is a classic case of product inhibition or equilibrium limitation . In a standard kinetic resolution (KR), the theoretical maximum yield is 50%.[1][2] If you push beyond 50% conversion, the enzyme begins acting on the "wrong" enantiomer, eroding the enantiomeric excess (ee).[1]

The Fix: Optimization of Water Activity and Acyl Donor For cis-3-aminocyclopentanol precursors, Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) is the gold standard.[1]

Step-by-Step Troubleshooting:

  • Acyl Donor Selection: Switch from ethyl acetate to Vinyl Acetate or Isopropyl Acetate .

    • Mechanism:[1][3][4][5] Vinyl acetate releases acetaldehyde (tautomerizes from vinyl alcohol), which is non-reversible.[1] This drives the equilibrium forward preventing the back-reaction.

  • Water Activity (

    
    ):  Ensure the system is anhydrous.
    
    • Protocol: Store the immobilized enzyme over silica gel in a desiccator for 24h prior to use. Add molecular sieves (3Å) to the reaction vessel.

  • Temperature Control: Run at 30–40°C. Higher temperatures (>60°C) often degrade the stereoselectivity of CAL-B for this specific substrate.

Visual Workflow: Enzymatic Kinetic Resolution

EnzymaticResolution Racemate Racemic N-Boc-3-aminocyclopentanol CALB Catalyst: CAL-B (Novozym 435) Racemate->CALB Substrate Binding Intermediate Acyl-Enzyme Complex CALB->Intermediate Donor Acyl Donor: Vinyl Acetate Donor->CALB Acylation ProductR (1R,3S)-Acetate (Wanted) Intermediate->ProductR Fast Reaction ProductS (1S,3R)-Alcohol (Unreacted) Intermediate->ProductS Slow/No Reaction Byproduct Acetaldehyde (Irreversible) Intermediate->Byproduct Leaving Group

Caption: Kinetic resolution workflow using CAL-B. The irreversibility of the vinyl acetate donor drives the reaction, allowing efficient separation of the acetylated enantiomer from the unreacted alcohol.[1]

Module 3: Safety & Advanced Synthesis (Transaminases)

Ticket #308: "Management wants to eliminate the Azide route due to explosion risks. What is the green alternative?"

Diagnosis: Older patents often cite the displacement of sulfonyl esters with sodium azide (


) followed by reduction. On a kilo-scale, the accumulation of hydrazoic acid (

) in the headspace or the formation of heavy metal azides in reactors poses a severe explosion hazard.[1]

The Fix: Amine Transaminases (ATA) Replace the azide substitution with a biocatalytic reductive amination directly from the ketone. This is the modern "Green Chemistry" approach.

Protocol: Transaminase-Catalyzed Synthesis

  • Substrate: 3-hydroxycyclopentanone (or its protected ether).

  • Enzyme: (R)- or (S)-selective Amine Transaminase (ATA).

  • Amine Donor: Isopropylamine (IPA).

  • Equilibrium Shift: The byproduct is acetone. Use a slight vacuum or nitrogen sweep to remove acetone and drive the reaction to completion.

Decision Tree: Synthesis Route Selection

SynthesisRoutes Start Start: Target cis-3-ACP Q1 Is Vince Lactam available/cost-effective? Start->Q1 Route1 Route A: Lactam Opening (High Stereocontrol) Q1->Route1 Yes Q2 Is the starting material 3-hydroxycyclopentanone? Q1->Q2 No Route2 Route B: Transaminase (ATA) (Green, Scalable) Q2->Route2 Yes (Preferred) Route3 Route C: Azide Substitution (High Risk) Q2->Route3 No (Legacy) Warning STOP: Explosion Hazard Requires Blast Bunker Route3->Warning Safety Check

Caption: Strategic decision tree for selecting the synthesis route. Route A and B are preferred for GMP environments; Route C is discouraged due to safety risks.[1]

Module 4: Downstream Processing (Purification)

Ticket #412: "Difficulty separating diastereomers via distillation."

Diagnosis: cis- and trans-3-aminocyclopentanol have very similar boiling points. Distillation is rarely effective for high-purity separation (>99.5%).

The Fix: Diastereomeric Salt Formation Use a chiral acid to form a salt that amplifies the solubility difference between the isomers.[1]

Recommended Protocol:

  • Solvent: Ethanol/Isopropanol (9:1).

  • Acid: D-Tartaric Acid or Dibenzoyl-L-tartaric acid .

  • Process:

    • Dissolve the crude amine mixture in warm ethanol.

    • Add 1.05 eq of the tartaric acid.

    • Cool slowly to 0°C.

    • The cis-isomer complex often crystallizes preferentially (verify specific salt/isomer pair via small scale screen, as this varies by N-protection group).

  • Freebasing: Treat the filter cake with NaOH/DCM to recover the pure cis-amine.

References

  • Vince Lactam Route & Stereochemistry

    • Title: Synthesis of carbocyclic nucleosides.
    • Source:Chemical Reviews, 2012.
    • Context: Establishes the bridgehead opening mechanism for cis-stereocontrol.
    • URL:[Link][1]

  • Enzymatic Resolution (Lipases)

    • Title: Enzymatic Kinetic Resolution of Aminocyclopentenols as Precursors to D- and L-Carbocyclic Nucleosides.
    • Source:Journal of Organic Chemistry, 2003.[1]

    • Context: Details the use of CAL-B and vinyl acet
    • URL:[Link][1]

  • Transaminase (Green Chemistry)

    • Title: Amine transaminases in chiral amines synthesis: recent advances and challenges.[6]

    • Source:World Journal of Microbiology and Biotechnology, 2017.
    • Context: Reviews the industrial application of ATAs for chiral amine synthesis replacing metal/azide routes.
    • URL:[Link]

  • Safety (Azide Hazards)

    • Title: Safety Challenges on Runaway Reactions.[7]

    • Source:Chemical Engineering Transactions, 2022.
    • Context: General guidance on exothermic runaway risks in esterific
    • URL:[Link]

Sources

Technical Support Center: Cost-Effective Synthesis of (1R,3S)-3-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1R,3S)-3-aminocyclopentanol. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize this crucial synthesis with a focus on cost reduction and process robustness. As a key intermediate in the synthesis of various pharmaceuticals, including the antiviral agent Bictegravir, achieving a cost-effective and scalable route to (1R,3S)-3-aminocyclopentanol is of paramount importance.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The methodologies discussed herein are grounded in established chemical principles and aim to provide practical, field-proven insights.

I. Strategic Overview: Economical Routes to (1R,3S)-3-aminocyclopentanol

Historically, the synthesis of (1R,3S)-3-aminocyclopentanol has been hampered by expensive starting materials, difficult chiral control, and low yields.[2] Traditional methods involving chemical or enzymatic resolution are often limited by a theoretical maximum yield of 50%, leading to significant waste of raw materials.[1] More contemporary and cost-effective strategies often employ chiral pool synthesis or asymmetric induction to overcome these limitations.[1]

A particularly promising and economical approach involves a hetero-Diels-Alder reaction followed by an enzymatic kinetic resolution.[2] This guide will focus on troubleshooting a synthetic pathway inspired by this modern, cost-conscious methodology.

II. Visualizing the Cost-Effective Synthetic Pathway

The following workflow outlines a common, cost-effective route to (1R,3S)-3-aminocyclopentanol hydrochloride. Understanding this pathway is the first step in effective troubleshooting.

Synthetic_Pathway cluster_0 Step 1: Hetero-Diels-Alder Reaction cluster_1 Step 2: Reductive Ring Opening cluster_2 Step 3: Enzymatic Kinetic Resolution cluster_3 Step 4: Hydrogenation cluster_4 Step 5 & 6: Deprotection & Salt Formation A Boc-Protected Hydroxylamine + Cyclopentadiene B cis-2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester A->B CuCl, O2 (Air) 2-ethyl-2-oxazoline C cis-N-[4-Hydroxycyclopent-2-en-1-yl]carbamic acid tert-butyl ester B->C Zinc Powder, Acetic Acid D cis-(+)-N-[4-Acetoxycyclopent-2-en-1-yl]carbamic acid tert-butyl ester C->D Lipase (e.g., Novozym 435) Vinyl Acetate E (1R,3S)-3-(tert-Butoxycarbonylamino)cyclopentyl acetate D->E H2, Pd/C F (1R,3S)-3-Aminocyclopentanol Hydrochloride E->F 1. Base (e.g., LiOH) 2. HCl in Isopropanol Troubleshooting_Logic Start Low Overall Yield of (1R,3S)-3-aminocyclopentanol HCl Check_Intermediates Analyze Purity and Yield of Each Intermediate Start->Check_Intermediates Step1_Issue Issue in Step 1 (Diels-Alder) Check_Intermediates->Step1_Issue Low Yield of Bicyclic Ether Step2_Issue Issue in Step 2 (Reduction) Check_Intermediates->Step2_Issue Low Yield of Racemic Alcohol Step3_Issue Issue in Step 3 (Resolution) Check_Intermediates->Step3_Issue Low Yield or ee of Acetate Step4_Issue Issue in Step 4/5 (Hydrogenation/Deprotection) Check_Intermediates->Step4_Issue Low Yield in Final Steps Troubleshoot_S1 Check Cyclopentadiene Quality Verify Catalyst Activity Optimize Stoichiometry Step1_Issue->Troubleshoot_S1 Troubleshoot_S2 Activate Zinc Powder Control Reaction Temperature Step2_Issue->Troubleshoot_S2 Troubleshoot_S3 Verify Enzyme Activity Monitor to ~50% Conversion Optimize Solvent/Temp Step3_Issue->Troubleshoot_S3 Troubleshoot_S4 Check Pd/C Catalyst Quality Ensure Adequate H2 Pressure Use Stepwise Deprotection Step4_Issue->Troubleshoot_S4

Sources

Technical Support Center: Optimization of cis-3-Aminocyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Challenge

cis-3-Aminocyclopentanol hydrochloride is a critical fragment in the synthesis of various pharmaceutical agents (e.g., protease inhibitors). The core challenge in its production is the stereochemical integrity of the cyclopentane ring. Unlike cyclohexane systems, which have well-defined chair conformations, cyclopentane rings exist in a flexible "envelope" conformation. This makes thermodynamic control during reduction difficult, often leading to inseparable cis/trans mixtures.

This guide addresses the three most common user pain points:

  • Low Stereoselectivity: Getting 1:1 mixtures instead of the desired cis-isomer.

  • Poor Isolation: Difficulty crystallizing the highly water-soluble amino alcohol.

  • Purification Failures: Inability to remove the trans-isomer via standard chromatography.

Module 1: Synthetic Strategy & Route Selection

Q: I am reducing 3-aminocyclopentanone, but my cis:trans ratio is stuck at ~60:40. How do I improve this?

A: Direct reduction of the ketone is the most common cause of poor yield. The hydride attack is not sufficiently discriminated by the ring conformation.

Recommendation: If you are locked into the ketone reduction route, you must switch from small nucleophilic hydrides (like NaBH₄) to bulky, sterically demanding hydrides or utilize catalytic hydrogenation with specific surface interactions.

  • Protocol A (Bulky Hydride): Use L-Selectride (Lithium tri-sec-butylborohydride) at -78°C. The bulky reagent approaches from the less hindered face (trans to the amino group), forcing the hydroxyl group into the cis position.

  • Protocol B (Catalytic Hydrogenation): Use Rh/Al₂O₃ or PtO₂ in acidic media (HCl/MeOH). The "anchor effect" of the amine binding to the catalyst surface can direct the hydrogen addition to the same face, favoring the cis isomer.

Better Alternative (High Purity Route): For pharmaceutical-grade purity (>98% cis), we recommend abandoning the ketone reduction in favor of the Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) route or Enzymatic Resolution .

Decision Tree: Route Selection

RouteSelection Start Starting Material? Ketone 3-Aminocyclopentanone Start->Ketone Diene Cyclopentadiene / Vince Lactam Start->Diene KetoneRed Ketone Reduction Ketone->KetoneRed Enzymatic Enzymatic Resolution (Lipase/Esterase) Diene->Enzymatic High Purity Path Reagent Reagent Selection KetoneRed->Reagent NaBH4 NaBH4 / LiAlH4 (Low Selectivity ~1:1) Reagent->NaBH4 Standard LSelect L-Selectride (-78°C) (High Selectivity ~9:1) Reagent->LSelect Bulky CatHyd H2, Rh/Al2O3 (Surface Directed) Reagent->CatHyd Catalytic ResultBad Purification Nightmare (Chromatography required) NaBH4->ResultBad ResultGood Crystallizable Solid (>95% cis) LSelect->ResultGood CatHyd->ResultGood Enzymatic->ResultGood

Figure 1: Strategic decision tree for maximizing stereoselectivity upstream.

Module 2: Isolation & Purification (The "Salt Break")

Q: My product is an oil and won't crystallize. How do I get the solid HCl salt?

A: The free base of 3-aminocyclopentanol is a polar, hygroscopic oil. You must form the hydrochloride salt in a non-aqueous environment to induce precipitation.

Troubleshooting Checklist:

  • Water Content: Even trace water prevents crystallization. Ensure your crude oil is azeotropically dried (using toluene or ethanol) before adding HCl.

  • Solvent Choice: Do not use aqueous HCl. Use HCl in Isopropanol (IPA) or HCl in Dioxane .

Optimized Crystallization Protocol
StepActionCritical Parameter
1. Drying Dissolve crude free base in Toluene/Ethanol (1:1). Evaporate to dryness. Repeat 2x.Removes trace water that acts as a solubilizer.
2. Dissolution Dissolve the resulting oil in minimal Isopropanol (IPA) or Ethanol .Concentration: ~5 mL solvent per gram of substrate.
3. Acidification Add 2.0 eq of HCl (4M in Dioxane or IPA) dropwise at 0°C.Exothermic. Maintain T < 10°C to prevent discoloration.
4. Nucleation Stir at 0°C for 2 hours. If no solid forms, add Ethyl Acetate or Ether dropwise until turbid.Reduces polarity of solvent mixture to force precipitation.
5. Isolation Filter under N₂.[1] Wash cake with cold Acetone/Ether.The cis-isomer crystallizes; the trans-isomer often remains in the mother liquor.

Module 3: Removing the trans-Impurity

Q: I have the solid, but NMR shows 10% trans-isomer. Recrystallization isn't working.

A: The cis and trans salts have different lattice energies. The cis-isomer is generally less soluble in alcoholic solvents than the trans-isomer.

The "Swish" Technique: Instead of a full recrystallization (dissolving completely), perform a hot slurry (trituration) .

  • Suspend the impure solid in Isopropanol (IPA) (10 mL/g).

  • Heat to reflux (82°C) for 30 minutes. The solid may not fully dissolve—this is intentional.

  • Cool slowly to room temperature, then to 0°C.

  • Filter.[1][2]

    • Mechanism:[3][4][5] The thermodynamic equilibrium in the hot solvent allows the more soluble trans-impurity to dissolve into the mother liquor, while the cis-crystals anneal and grow.

Purification Workflow Diagram

Purification Crude Crude Mixture (Oil, cis:trans 80:20) SaltForm Salt Formation (HCl/IPA) Crude->SaltForm Filtration1 Filtration SaltForm->Filtration1 Solid1 Solid Cake (cis:trans 90:10) Filtration1->Solid1 Liquor1 Mother Liquor (Enriched trans) Filtration1->Liquor1 Recryst Recrystallization / Trituration (Reflux in IPA) Solid1->Recryst Filtration2 Final Filtration Recryst->Filtration2 Final Final Product (>99% cis-HCl) Filtration2->Final

Figure 2: Purification workflow to enrich the cis-isomer via solubility differences.

Module 4: Analytical Confirmation

Q: How do I definitively prove I have the cis isomer using NMR?

A: You must look at the coupling constants (


)  of the proton at the C3 position (the carbon bearing the amine) or C1 (bearing the hydroxyl).
  • 1H NMR (D₂O or DMSO-d6):

    • cis-Isomer: The relationship between H1 and H2 (and H3 and H2) typically involves axial-equatorial or equatorial-equatorial couplings in the envelope conformation. This usually results in smaller coupling constants (

      
       Hz) or a narrower multiplet width.
      
    • trans-Isomer: Often exhibits axial-axial coupling interactions, leading to larger coupling constants (

      
       Hz) for the methine protons.
      
  • NOESY (Nuclear Overhauser Effect):

    • Irradiate the H1 proton (CH-OH).

    • cis: You will see a strong NOE correlation with H3 (CH-NH2) because they are on the same face of the ring.

    • trans: No correlation between H1 and H3.

References

  • Stereoselective Synthesis via Enaminoketones

    • Title: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of

      
      -Enaminoketones.[5][6] (Applied to cyclopentyl analogs).[2]
      
    • Source:Molecules 2012, 17(1), 152-163.
    • URL:[Link][2]

  • Industrial Synthesis & Purification (Vince Lactam Route)

    • Title: Process for the preparation of (1R,3S)-3-aminocyclopentanol hydrochloride.[1][2][3][4]

    • Source: P
    • URL
  • Title: Separation and purification of cis and trans isomers (Cyclohexane diamine analogs, applicable principles).

Sources

Technical Support Center: 3-Aminocyclopentanol Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 3-ACP-OPT-2024 Subject: Optimization of Reaction Conditions for 3-Aminocyclopentanol Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because standard protocols for synthesizing 3-aminocyclopentanol are yielding suboptimal results regarding diastereoselectivity (cis/trans ratio) , enantiomeric excess (ee) , or isolation efficiency .

Because 3-aminocyclopentanol contains two chiral centers, there are four possible stereoisomers. In drug development, accessing a single specific isomer (e.g., (1R,3S)) with high purity is critical. This guide prioritizes scalable, modern methodologies—specifically Biocatalysis (Transaminases) and Catalytic Hydrogenation —over older, stoichiometric methods.

Module 1: Stereochemical Control (Cis vs. Trans)

Issue: "I am observing poor diastereoselectivity (dr) in the reduction of 3-aminocyclopentanone."

Root Cause: Standard hydride reducing agents (e.g., NaBH₄) often attack the ketone from the less hindered face, but in small rings like cyclopentane, the thermodynamic energy difference between cis and trans products is small, leading to mixed diastereomers.

Troubleshooting Protocol:

ApproachMethodologyExpected cis:transScalability
Thermodynamic Control Metal-dissolving reduction (Na/EtOH)Favor thermodynamically stable isomerLow (Safety)
Kinetic Control L-Selectride® (bulky hydride) at -78°CFavor cis-isomer (attack from less hindered face)Medium
Catalytic Hydrogenation Rh/Al₂O₃ or Ru/C (5-10 bar H₂)Variable (Solvent/pH dependent)High
Biocatalysis Ketoreductases (KRED) or Transaminases (ATA)>99:1 (Enzyme dependent) High
Q: How do I shift the ratio towards the cis-isomer using hydrogenation?

A: Switch your catalyst system. Palladium (Pd/C) often favors the thermodynamic product. For cis-selectivity, use Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium (Ru/C) in acidic media.

  • Optimization: Add 1.0 eq. of HCl. Protonation of the amine moiety creates a bulky ammonium group, which directs the hydrogenation to the opposite face via steric repulsion, favoring the cis-amino alcohol.

Q: Can I fix the stereochemistry after the reaction?

A: Yes, via Kinetic Dynamic Resolution (DKR) using Lipase B from Candida antarctica (CAL-B).

  • Protocol: Acylate the racemic alcohol mixture. CAL-B is highly selective for specific enantiomers of secondary alcohols.

  • Reference: See Diagram 1 for the workflow.

Visualization: Stereochemical Optimization Workflow

StereochemOptimization Start Starting Material: 3-Aminocyclopentanone Decision Select Strategy Start->Decision Desired Target: Pure (1R,3S)-Isomer ChemRoute Chemical Reduction (NaBH4 / Hydrogenation) Decision->ChemRoute Low Cost / Non-GMP BioRoute Biocatalysis (Transaminase - ATA) Decision->BioRoute High Purity / GMP ResultChem Mixture of Diastereomers (Cis/Trans + Enantiomers) ChemRoute->ResultChem ResultBio >99% de, >99% ee (Direct Access) BioRoute->ResultBio Resolution Lipase Resolution (CAL-B) + Acyl Donor ResultChem->Resolution Purification Step ResultBio->Desired Yield > 90% Resolution->Desired Yield < 50%

Caption: Decision matrix for selecting between chemical reduction (requiring downstream resolution) and biocatalytic transamination for stereopurity.

Module 2: Biocatalytic Synthesis (Transaminases)

Issue: "My Transaminase (ATA) reaction has stalled at 50-60% conversion."

Root Cause: Transaminases catalyze a reversible reaction. The byproduct (usually pyruvate or acetone) inhibits the enzyme or drives the equilibrium backward.

Optimization Guide:

  • Amine Donor Selection:

    • Standard: Isopropylamine (IPA). Generates acetone.

    • Optimized:Alanine (requires Lactate Dehydrogenase/Glucose Dehydrogenase recycling system to remove pyruvate).

  • Equilibrium Displacement (The "Smart" Fix):

    • If using IPA, the acetone byproduct is volatile but often stays in solution.

    • Action: Apply mild vacuum (200-300 mbar) or a nitrogen sweep to continuously remove acetone from the headspace. This pulls the equilibrium toward the product (Le Chatelier’s principle).

  • Solvent Engineering:

    • ATAs are stable in aqueous buffers but substrates are often insoluble.

    • Recommendation: Use DMSO (5-10% v/v) or MTBE as a co-solvent.

    • Warning: Avoid strong organic solvents (>20%) unless using an immobilized enzyme (e.g., Codexis® panels), as they denature wild-type proteins.

Q: Which enzyme variant should I screen?

A: Focus on ω-Transaminases (Omega-TAs) .

  • Specific variants from Vibrio fluvialis or Chromobacterium violaceum are historically effective for cyclic ketones.

  • Screening Condition: pH 7.5, 30°C, 1 M Isopropylamine donor, 1 mM PLP (cofactor).

Module 3: Isolation & Purification

Issue: "I cannot extract the product from the aqueous layer."

Root Cause: 3-Aminocyclopentanol is a low-molecular-weight amino alcohol. It is highly polar and water-soluble, making standard ethyl acetate extractions inefficient.

Troubleshooting Protocol:

MethodProcedurePros/Cons
n-Butanol Extraction Adjust pH to >12 (free base). Extract 3x with n-Butanol.Pros: High recovery. Cons: High boiling point solvent (difficult to rotovap).
SCX Resin (Solid Phase) Load aqueous mix onto Strong Cation Exchange (SCX) resin. Wash with MeOH. Elute with NH₃/MeOH.Pros: Removes salts/enzymes completely. Cons: Costly for kg-scale.
Derivatization (Boc) Add Boc₂O directly to the aqueous reaction mixture (Schotten-Baumann conditions). Extract the N-Boc protected alcohol with EtOAc.Pros: Easy extraction. Cons: Adds a deprotection step later.
Q: Can I distill it?

A: Yes, but be cautious.

  • 3-Aminocyclopentanol has a high boiling point and can decompose/polymerize.

  • Requirement: Kugelrohr distillation under high vacuum (<1 mbar).

Module 4: Safety & Scale-Up (Hydrogenation)

Issue: "The reaction works in a flask but fails in the autoclave."

Root Cause: Mass transfer limitations. Hydrogen gas must dissolve in the solvent to reach the catalyst surface. In a flask (balloon), agitation is often sufficient for small scales. In an autoclave, poor stirring speed results in "hydrogen starvation," leading to side reactions (dimerization).

Optimization Checklist:

  • Agitation: Ensure impeller speed >800 RPM.

  • Pressure: Maintain constant pressure (isobaric mode), not just an initial charge.

  • Concentration: Do not run too concentrated (>0.5 M). Secondary amine formation (dimerization) is second-order with respect to concentration. Dilution suppresses this side reaction.

Visualization: Biocatalytic Process Flow (ATA)

BiocatalysisFlow Substrate 3-Hydroxycyclopentanone (Substrate) Reactor Bioreactor (ω-Transaminase + PLP) pH 7-8, 30°C Substrate->Reactor Donor Amine Donor (Isopropylamine) Donor->Reactor Byproduct Acetone (Inhibitor) Reactor->Byproduct Product 3-Aminocyclopentanol (High ee/de) Reactor->Product Removal Vacuum/N2 Sweep (Equilibrium Shift) Byproduct->Removal Continuous Removal Removal->Reactor Drives Rxn Forward

Caption: Optimized biocatalytic workflow using equilibrium displacement to drive conversion to >95%.

References

  • Biocatalytic Transamination: Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science 329.5989 (2010): 305-309. Link

    • Context: Establishes the industrial viability of transaminases for difficult ketone substr
  • Lipase Resolution: Gotor, V., et al. "Lipase-catalyzed kinetic resolution of 3-aminocyclopentanols." Tetrahedron: Asymmetry. Context: Standard protocols for resolving the racemic alcohol if chemical synthesis is used.
  • Reductive Amination Optimization: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry 61.11 (1996): 3849-3862. Link

    • Context: The foundational text for chemical reductive amin
  • Stereoselective Hydrogenation: Nishimura, S. "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." Wiley (2001). Context: Authoritative source on catalyst selection (Rh vs Pd) for stereocontrol in cyclic systems.
  • Patent (Synthesis Route): "Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride." Patent CN112574046A. Link

    • Context: Describes the Hetero-Diels-Alder route for high stereoselectivity.

Overcoming low yield in the synthesis of 3-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 3-Aminocyclopentanol Synthesis

Executive Summary: The Yield Paradox

The synthesis of 3-aminocyclopentanol is deceptively simple in structure but notoriously difficult in practice. Low yields (<30%) typically stem from two distinct failure modes: thermodynamic traps during ring formation (if building from acyclic precursors) or, more commonly, physicochemical loss during isolation. The molecule is a small, highly polar amino alcohol with significant water solubility; standard organic extraction protocols often discard the product with the aqueous waste.

This guide moves beyond generic advice, focusing on the Hetero-Diels-Alder (HDA) strategy as the superior alternative to reductive amination, and provides a "Salifying Crystallization" protocol to bypass liquid-liquid extraction entirely.

Part 1: Route Selection & Diagnostic Matrix

Before troubleshooting your current flask, verify you are on the correct path. We observe two primary synthetic routes in the field.

Table 1: Comparative Analysis of Synthetic Routes

FeatureRoute A: Reductive Amination (Common but Flawed)Route B: Hetero-Diels-Alder (Recommended)
Starting Material 3-Hydroxycyclopentanone (unstable)Cyclopentadiene (CPD) +

-Cbz-Hydroxylamine
Key Reagents NH

OAc, NaBH

CN
NaIO

(oxidant), H

/Pd-C
Stereocontrol Poor (Mixture of cis/trans)High (cis-selective via endo-transition state)
Yield Potential 20–40%60–85%
Primary Failure Mode Over-reduction, polymerization of ketoneDimerization of CPD, oxidant stalling

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "My reaction shows conversion, but I recover almost nothing after workup."

Diagnosis: You are likely losing the product to the aqueous phase. 3-Aminocyclopentanol is a low-molecular-weight amino alcohol. In its free base form, it behaves like a surfactant and partitions poorly into ether or ethyl acetate.

The Fix: Abandon Liquid-Liquid Extraction. Do not attempt to isolate the free base. Instead, use Salifying Crystallization .[1]

  • Protocol Shift: After the deprotection/reduction step, do not quench with water.

  • Procedure: Filter the catalyst (if hydrogenation was used). Add a stoichiometric amount of dry HCl in dioxane or isopropanol directly to the organic filtrate.

  • Result: The hydrochloride salt of 3-aminocyclopentanol is insoluble in non-polar organic solvents and will precipitate as a white solid. Filtration yields the product with >95% recovery from the solution.[2]

Issue 2: "The Hetero-Diels-Alder reaction stalled or turned into a black tar."

Diagnosis: Impure Cyclopentadiene (CPD). CPD dimerizes to dicyclopentadiene at room temperature within hours. The dimer is unreactive in the HDA reaction at standard temperatures (


), leading to stoichiometry errors.

The Fix: The "Crack and Go" Rule.

  • Mandatory Step: You must "crack" (retro-Diels-Alder distillation) dicyclopentadiene immediately before use.

  • Verification: The distilled CPD should be clear and colorless. If it is slightly yellow, re-distill.

  • Storage: If you must store it, keep it at

    
    . At 
    
    
    
    , it dimerizes significantly overnight.
Issue 3: "I need the trans-isomer, but the HDA route gives me cis."

Diagnosis: The HDA reaction is kinetically controlled to favor the endo adduct, which maps to the cis-amino alcohol upon ring opening.

The Fix: Inversion via Mitsunobu or Leaving Group Displacement. You cannot easily force the HDA to be trans-selective. Instead:

  • Synthesize the cis-isomer using the robust HDA route.

  • Protect the amine (e.g., Boc).

  • Activate the alcohol (Mesylate/Tosylate).

  • Displace with an oxygen nucleophile (inversion) or use Mitsunobu conditions to invert the stereocenter.

Part 3: The "Golden Route" Protocol

Method: Oxidative Hetero-Diels-Alder Cycloaddition Target: cis-3-Aminocyclopentanol Hydrochloride[1]

Step-by-Step Methodology
  • In-Situ Nitrosocarbonyl Generation:

    • Setup: A 3-neck flask equipped with a mechanical stirrer (magnetic stirring is insufficient for the slurry).

    • Reagents: Dissolve

      
      -Cbz-hydroxylamine (1.0 equiv) in CH
      
      
      
      Cl
      
      
      or EtOAc. Cool to
      
      
      .
    • Addition: Add freshly cracked Cyclopentadiene (2.0 equiv - excess is crucial).

    • Oxidation: Add solution of NaIO

      
       (1.1 equiv) in water dropwise. Crucial: Maintain internal temp 
      
      
      
      . The NaIO
      
      
      oxidizes the hydroxylamine to a transient nitrosocarbonyl species (
      
      
      ), which immediately undergoes Diels-Alder with CPD.
  • Workup (The Intermediate):

    • Separate organic layer. Wash with NaHSO

      
       (removes excess oxidant). Dry and concentrate.
      
    • Note: The intermediate is a bicyclic oxazine. It is stable and can be purified by silica gel chromatography if high purity is required, but crude is often sufficient.

  • Hydrogenolysis (Ring Opening):

    • Dissolve the oxazine intermediate in MeOH.

    • Add Pd/C (10 wt%). Hydrogenate at 1 atm (balloon) or 50 psi (Parr shaker) for 4–6 hours.

    • Mechanism:[1][2][3][4][5][6] Hydrogen cleaves the N-O bond (opening the bridge) and removes the Cbz group simultaneously.

  • Isolation (The Critical Step):

    • Do NOT add water.

    • Filter off Pd/C through Celite.

    • Add 4M HCl in Dioxane (1.1 equiv) to the filtrate.

    • Cool to

      
      . The product precipitates as cis-3-aminocyclopentanol hydrochloride .[1]
      
    • Filter and wash with cold Et

      
      O.
      

Part 4: Visualizing the Logic

The following diagram illustrates the critical decision points and chemical pathways for the synthesis.

G start Start: Target 3-Aminocyclopentanol route_choice Route Selection start->route_choice reductive Route A: Reductive Amination (3-Hydroxycyclopentanone) route_choice->reductive Traditional hda Route B: Hetero-Diels-Alder (CPD + N-Cbz-NHOH) route_choice->hda Recommended fail_red Failure: Over-reduction / Polymerization Yield < 30% reductive->fail_red step1 Step 1: Oxidation (NaIO4) Transient Nitrosocarbonyl hda->step1 step2 Step 2: Cycloaddition Forms Bicyclic Oxazine step1->step2 step3 Step 3: Hydrogenation (Pd/C) Ring Opening & Deprotection step2->step3 isolation_choice Isolation Method step3->isolation_choice aq_workup Aqueous Extraction isolation_choice->aq_workup Standard salt_cryst Salifying Crystallization (HCl/Dioxane) isolation_choice->salt_cryst Optimized loss Loss: Product stays in water Yield < 20% aq_workup->loss success Success: Solid HCl Salt Yield > 80% salt_cryst->success

Figure 1: Strategic workflow for 3-aminocyclopentanol synthesis. Green paths indicate the optimized high-yield protocol.

References

  • Preparation method of cis-3-amino-cyclopentanol hydrochloride. Source: Google Patents (CN102633657A). Relevance: Describes the NaIO4 catalyzed ring closure and salifying crystallization method to replace column chromatography.

  • Preparation method of (1R,3S)-3-amino-1-cyclopentanol and salt thereof. Source: Google Patents (CN112574046A). Relevance: Details the asymmetric hetero-Diels-Alder route using N-acyl hydroxylamine and copper catalysis for high optical purity.

  • Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Source: National Institutes of Health (NIH). Relevance: Provides context on overcoming yield issues in amino alcohol synthesis via C-H amination strategies.

  • Isolation of aminoalcohol. Source: Google Patents (JP2000026381A). Relevance: Discusses the difficulty of isolating water-soluble amino alcohols and suggests salt formation or specific aldehyde-trapping methods.

Sources

Technical Support Center: Energy Reduction in cis-3-aminocyclopentanol Hydrochloride Production

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of cis-3-aminocyclopentanol hydrochloride. Our focus is to provide actionable troubleshooting advice and strategic insights to significantly reduce energy consumption, enhance process safety, and improve overall efficiency. Drawing from established and innovative methodologies, this document explains the causality behind experimental choices, offering a self-validating framework for process optimization.

Section 1: Troubleshooting Guide - Addressing Common Energy Inefficiencies

This section tackles specific, high-impact issues related to energy consumption during synthesis. The question-and-answer format is designed to help you quickly identify and resolve challenges in your workflow.

Question 1: My synthesis involves a prolonged heating step (16+ hours) for the ring-closing reaction, resulting in high energy expenditure and potential side product formation. How can I reduce both the time and temperature for this step?

Answer: This is a classic challenge rooted in traditional synthesis routes which are often not optimized for energy efficiency. The high energy barrier for the reaction necessitates sustained heating, which is a primary driver of cost and can compromise product purity.

Causality: Traditional methods often rely on reagents that require significant thermal energy to achieve the desired transformation. For instance, older routes for similar compounds might use reagents like sodium azide followed by sodium borohydride reduction, which involves lengthy heating periods to drive the reaction to completion[1].

Recommended Solution: Adopt a Catalytic, Low-Temperature Approach. A validated, energy-efficient alternative involves replacing the high-temperature process with a catalyzed reaction that proceeds at low temperatures (0-5°C). A notable example is the use of sodium periodate as a catalyst for the cyclization step[1].

Key Benefits of this Approach:

  • Drastic Energy Reduction: The reaction temperature is lowered from a sustained high heat to between 0-5°C, and the reaction time is cut from 16-18 hours to just 4-6 hours[1]. This fundamentally decreases the energy load of the process.

  • Improved Safety & Environmental Profile: This method avoids the use of hazardous reagents like sodium azide, significantly reducing reaction risk and the environmental impact of waste treatment[1].

  • Enhanced Yield and Purity: Milder reaction conditions often lead to fewer side products, improving the overall yield and simplifying downstream purification.

Troubleshooting Flowchart: High-Energy Reaction Step

G Start High Energy Consumption in Reaction Step Check_Time Is reaction time > 12 hours? Start->Check_Time Check_Temp Is reaction temp > 80°C? Start->Check_Temp Problem_ID Inefficient Thermal Process Identified Check_Time->Problem_ID Yes Check_Temp->Problem_ID Yes Solution_Catalysis Implement Low-Temperature Catalytic Method (e.g., Sodium Periodate) Problem_ID->Solution_Catalysis Check_Reagents Are hazardous reagents (e.g., sodium azide) used? Solution_Catalysis->Check_Reagents Benefit_Energy Reduced Energy & Time Solution_Catalysis->Benefit_Energy Benefit_Safety Improved Safety Profile Check_Reagents->Benefit_Safety Yes End Optimized, Low-Energy Process Benefit_Safety->End Benefit_Energy->End

Caption: Troubleshooting workflow for high-energy reaction steps.

Question 2: My purification process relies on column chromatography, which is solvent-heavy and requires significant energy for solvent evaporation and recovery. What is a more sustainable and energy-efficient purification strategy?

Answer: Column chromatography is a major bottleneck in scaling up chemical syntheses, contributing significantly to both energy consumption and solvent waste. The energy is primarily consumed during the solvent pumping and subsequent removal/distillation steps.

Causality: The reliance on chromatography stems from the need to separate the target compound from impurities and unreacted starting materials. However, this technique is inherently inefficient in terms of energy and material use on an industrial scale.

Recommended Solution: Transition to Salifying Crystallization. For a product like cis-3-aminocyclopentanol hydrochloride, which is a salt, crystallization is a highly effective and energy-efficient purification method. By forming the hydrochloride salt directly in the reaction mixture or a suitable solvent system, you can induce selective crystallization of the high-purity product.

Key Benefits of this Approach:

  • Reduced Energy and Solvent Use: This method replaces the large volumes of solvent required for column elution with a more targeted crystallization process, drastically cutting down on the energy needed for solvent handling and evaporation[1].

  • Simplified Workflow: Crystallization is a simpler unit operation than chromatography, reducing equipment complexity and processing time.

  • Higher Purity: A well-designed crystallization process can yield a product with purity exceeding 98%, often higher than what is practically achieved with chromatography on a large scale[1].

ParameterColumn ChromatographySalifying Crystallization
Primary Energy Use Solvent Pumping, Solvent Evaporation/DistillationHeating for Dissolution, Cooling for Crystallization
Solvent Consumption Very HighLow to Moderate
Process Time Long (hours to days)Short (hours)
Scalability PoorExcellent
Typical Purity Variable, often requires multiple columnsHigh (>98%)[1]
Caption: Comparison of Purification Methodologies.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding modern, energy-efficient synthesis strategies.

Question 3: What is "Process Intensification" and how can it be applied to reduce energy consumption in pharmaceutical manufacturing?

Answer: Process Intensification (PI) is a transformative chemical engineering principle focused on developing smaller, cleaner, safer, and more energy-efficient manufacturing processes[2][3]. Instead of simply making traditional equipment bigger, PI redesigns the process itself. For cis-3-aminocyclopentanol hydrochloride production, two key PI strategies are highly relevant:

  • Continuous Flow Chemistry: This involves moving from large batch reactors to small, continuous-flow reactors (microreactors or tubular reactors). Reagents are pumped and mixed continuously, and the reaction occurs as they flow through the reactor.

    • Energy Efficiency: Flow reactors have a much higher surface-area-to-volume ratio, allowing for near-instantaneous heating or cooling. This eliminates the energy-intensive process of heating or cooling a massive batch reactor, potentially reducing energy consumption by 40-90%[3].

    • Enhanced Safety: The small volume of reagents reacting at any given moment minimizes the risk of runaway reactions, allowing for the use of more aggressive or highly exothermic reaction conditions that would be unsafe in a batch process[2][4].

    • Superior Control: Precise control over temperature, pressure, and residence time leads to higher yields and purities, reducing waste and the energy required for rework or complex purification[5].

  • Process Analytical Technology (PAT): PAT involves using real-time analytical tools (like inline spectroscopy) to monitor critical process parameters.

    • Energy Savings: By understanding the reaction progress in real-time, you can avoid unnecessarily long reaction times or heating periods. PAT enables processes to be stopped precisely when complete, preventing energy waste and the formation of degradation impurities[2][6].

Workflow: Batch vs. Continuous Flow Synthesis

G cluster_0 Traditional Batch Process cluster_1 Intensified Continuous Flow Process A1 Charge Large Reactor A2 Slow Heating/ Cooling (High Energy) A1->A2 A3 Long Reaction Time A2->A3 A4 Discharge & Purify A3->A4 B1 Pump Reagents B2 Static Mixer B1->B2 B3 Flow Reactor (Precise Temp Control, Low Energy) B2->B3 B4 In-line Purification/ Collection B3->B4

Sources

Safety improvements for the synthesis of cis-3-aminocyclopentanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of cis-3-Aminocyclopentanol Hydrochloride

Document ID: TSP-ACP-2024-02 Version: 2.1 (Scale-Up Ready)

Executive Summary

This technical guide addresses critical safety and yield challenges in the synthesis of cis-3-aminocyclopentanol hydrochloride (CAS: 1184919-69-4 ). Historically, this molecule was synthesized via the ring-opening of epoxides using sodium azide—a route fraught with explosion risks and high toxicity.

This guide advocates for and details the Hetero-Diels-Alder (HDA) and In-Situ Salt Formation protocols. These methods eliminate bulk azide handling, ensure high cis-stereoselectivity, and utilize controlled acidification to mitigate thermal runaway during salt formation.

Part 1: Critical Hazard Analysis & Route Selection

Before initiating synthesis, researchers must validate their route selection against the following safety hierarchy. The "Legacy" route is provided for hazard awareness only; the "Recommended" route is the standard for modern safety compliance.

Comparative Hazard Matrix
FeatureLegacy Route (Azide Opening) Recommended Route (Hetero-Diels-Alder)
Key Reagents Sodium Azide (

), 2-Cyclopentenone
Cyclopentadiene,

-Boc-hydroxylamine,

(or oxidant)
Primary Hazard Explosion: Formation of hydrazoic acid; shock-sensitive metal azides.Thermal: Exothermic oxidation; Flammability of cyclopentadiene.
Stereocontrol Poor: Requires difficult separation of cis/trans isomers.Excellent: HDA mechanism naturally favors cis-1,3 geometry.
Purification High Risk: Distillation of azide intermediates.Low Risk: Crystallization-driven purification.
Part 2: Recommended Safer Protocol (Step-by-Step)
Phase 1: The Hetero-Diels-Alder Cycloaddition

Objective: Construct the 1,3-amino alcohol core with defined cis stereochemistry without using azides.

Mechanism:


-Boc-hydroxylamine is oxidized in situ to a reactive nitrosocarbonyl intermediate, which undergoes a [4+2] cycloaddition with cyclopentadiene.

Protocol:

  • Reagent Prep: Freshly crack dicyclopentadiene to obtain monomeric cyclopentadiene. Store at -78°C if not used immediately (dimerization is exothermic).

  • Oxidation: Suspend

    
    -Boc-hydroxylamine in dichloromethane (DCM).
    
  • Addition: Add solution of oxidant (e.g.,

    
     or dilute 
    
    
    
    with catalyst) slowly at 0°C.
    • Safety Note: This oxidation is exothermic. Maintain internal temperature

      
       to prevent decomposition of the nitrosocarbonyl species.
      
  • Cycloaddition: Add excess cyclopentadiene (1.5 eq) slowly.

  • Workup: Quench with aqueous sodium thiosulfate to neutralize excess oxidant before extraction.

Phase 2: Reductive Cleavage (N-O Bond Breakage)

Objective: Cleave the N-O bond to reveal the alcohol and amine functionalities.

Safety Upgrade: Avoid stoichiometric metals (Zinc/Acetic Acid) on large scale due to hydrogen evolution and waste disposal. Use Catalytic Hydrogenation.

  • Catalyst: 5-10% Pd/C or Raney Nickel (wet).

    • Warning: Dry Raney Nickel is pyrophoric. Always handle under water or inert atmosphere.

  • Pressure: 1-3 bar

    
     (Balloon or low-pressure shaker). High pressure is rarely needed and increases leak risks.
    
  • Solvent: Methanol or Ethanol.

Phase 3: In-Situ Hydrochloride Salt Formation

Objective: Precipitate the final salt without handling corrosive HCl gas cylinders.

Protocol:

  • Dissolve the crude free base amine in anhydrous Isopropanol (IPA).

  • In-Situ Generation: In a separate vessel, add Acetyl Chloride (1.1 eq) dropwise to anhydrous Isopropanol at 0°C.

    • Chemistry:

      
      .
      
    • Benefit: This generates a precise stoichiometric amount of anhydrous HCl without the kinetic violence of bubbling gas.

  • Precipitation: Add the HCl/IPA solution to the amine solution. The cis-3-aminocyclopentanol HCl salt will precipitate as a white solid.[1][2]

Part 3: Process Logic & Visualization

The following diagram illustrates the safety logic flow, highlighting where critical controls (Red Nodes) prevent failure states.

SafetyProtocol Start Start: Cyclopentadiene Oxidation Step 1: Nitrosocarbonyl Formation (In-situ Oxidation) Start->Oxidation Exotherm_Control CRITICAL: Temp < 5°C (Prevents Runaway) Oxidation->Exotherm_Control DielsAlder Step 2: Hetero-Diels-Alder (Forms cis-Bicyclic Adduct) Oxidation->DielsAlder Reduction Step 3: N-O Bond Cleavage (Pd/C Hydrogenation) DielsAlder->Reduction Pyrophoric_Risk RISK: Catalyst Ignition (Keep Wet/Inert) Reduction->Pyrophoric_Risk Salt_Formation Step 4: HCl Salt Formation Reduction->Salt_Formation Gas_Risk AVOID: HCl Gas Cylinders (Corrosive/Inhalation Risk) Salt_Formation->Gas_Risk Safe_Salt SOLUTION: Acetyl Chloride + IPA (In-situ HCl Generation) Salt_Formation->Safe_Salt Gas_Risk->Safe_Salt Replaced by Final_Product Target: cis-3-Aminocyclopentanol HCl Safe_Salt->Final_Product

Figure 1: Safety-Critical Process Flow. Red nodes indicate hazard control points where the protocol deviates from traditional methods to ensure operator safety.

Part 4: Troubleshooting & FAQs
Category 1: Reaction Performance

Q: My Diels-Alder adduct yield is low (<40%). What is happening?

  • Root Cause: The nitrosocarbonyl intermediate is unstable. If the diene (cyclopentadiene) is not present immediately upon oxidation, the intermediate decomposes.

  • Correction: Ensure cyclopentadiene is added concurrently or is already present in the flask before starting the oxidant addition. Ensure the temperature stays between 0-5°C.

Q: I am seeing "trans" impurities in the final NMR.

  • Root Cause: This usually stems from the reduction step, not the Diels-Alder step. If the N-O bond cleavage is performed under harsh conditions (high temp/pressure), epimerization can occur.

  • Correction: Stick to room temperature hydrogenation. Do not heat the reaction to speed it up.

Category 2: Safety & Handling

Q: The hydrogenation catalyst sparked when I filtered it. How do I prevent this?

  • Root Cause: Dry Pd/C or Raney Nickel reacts with oxygen in the air (pyrophoricity).

  • Correction: Never pull the filter cake dry. Keep a layer of solvent or water over the catalyst at all times. Flush the filter funnel with nitrogen before and during filtration. Use a celite pad to keep the catalyst dispersed.

Q: Can I use aqueous HCl instead of the Acetyl Chloride/IPA method?

  • Technical Constraint: Yes, but cis-3-aminocyclopentanol is highly water-soluble. Using aqueous HCl will force you to evaporate water (high energy, potential degradation) or lyophilize. The anhydrous IPA method precipitates the product directly, acting as a purification step.

Category 3: Scale-Up

Q: We are scaling to 100g. What is the biggest risk?

  • Analysis: The oxidation step (Step 1) is the thermal risk.

  • Action: Perform a DSC (Differential Scanning Calorimetry) test on the reaction mixture. Use a dosing pump for the oxidant to strictly limit the accumulation of unreacted reagents. Do not dump reagents in bulk.

References
  • Preparation of cis-3-amino-cyclopentanol hydrochloride (Patent CN102633657A). Google Patents. (Describes the shift from azide/borohydride to periodate/safer reduction methods).

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health (NIH) / Molecules. (Provides mechanistic insight into stereoselective reduction and salt characterization).

  • Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride (Patent CN112574046A). Google Patents. (Details the enzymatic resolution and in-situ HCl generation using Acetyl Chloride/IPA).

  • PubChem Compound Summary: 3-Aminocyclopentanol hydrochloride. National Library of Medicine. (GHS Hazard Data and Chemical Properties).

  • Scale Up Safety Guidelines. Stanford Environmental Health & Safety. (General protocols for thermal management during scale-up).

Sources

Technical Support Center: Chiral Resolution of 3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting the Chiral Resolution of 3-Aminocyclopentanol Target Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers Format: Technical Q&A and Troubleshooting Guide

Introduction: The Stereochemical Challenge

3-Aminocyclopentanol possesses two chiral centers, creating a mixture of four potential stereoisomers: the cis-enantiomeric pair ((1R,3S) / (1S,3R)) and the trans-enantiomeric pair ((1R,3R) / (1S,3S)).[1]

Why this matters: Most pharmaceutical applications (e.g., nucleoside analogs) require the (1R,3S)-cis isomer. The challenge is twofold:

  • Diastereomeric Separation: Separating cis from trans.[2]

  • Enantiomeric Resolution: Separating the (1R,3S) from the (1S,3R).

This guide focuses on the two most robust methods for isolating the target enantiomer: Enzymatic Kinetic Resolution (EKR) and Classical Diastereomeric Salt Formation .

Method A: Enzymatic Kinetic Resolution (EKR)

The Gold Standard for High Enantiomeric Excess (ee)

Core Protocol: Lipase-Catalyzed Transesterification

System: Candida antarctica Lipase B (CALB) immobilized (e.g., Novozym 435®). Mechanism: The enzyme selectively acetylates one enantiomer (typically the (1R,3S)-amine) using an acyl donor, leaving the other amine unreacted.

Workflow Diagram

EKR_Workflow Start Racemic 3-Aminocyclopentanol Reaction Enzymatic Acylation (Novozym 435 + Vinyl Acetate) Start->Reaction Check Check Conversion (Target: ~50%) Reaction->Check Check->Reaction Conv < 40% Filter Filter Enzyme Check->Filter Conv = 50% Workup Acid/Base Extraction Filter->Workup Product1 Organic Layer: (1R,3S)-Acetamide (High ee) Workup->Product1 Product2 Aqueous Layer: (1S,3R)-Amine (Unreacted) Workup->Product2

Caption: Kinetic resolution workflow using CALB. The process relies on stopping the reaction at exactly 50% conversion to maximize optical purity.

Troubleshooting & FAQs

Q: My reaction stalls at 40% conversion and won't reach the theoretical 50%. Why? A: This is likely due to product inhibition or equilibrium limitation .

  • Diagnosis: If you are using ethyl acetate as the acyl donor, the byproduct is ethanol, which can reverse the reaction.

  • Solution: Switch to Vinyl Acetate or Isopropyl Acetate . Vinyl acetate releases vinyl alcohol, which tautomerizes to acetaldehyde, rendering the reaction irreversible [1].

  • Secondary Cause: If using vinyl acetate, the acetaldehyde byproduct can inhibit the enzyme. Add molecular sieves or use an open system (if safe) to remove volatile byproducts.

Q: The enantiomeric excess (ee) of my product is poor (<90%). How do I improve selectivity? A: Solvent hydrophobicity (LogP) is critical for lipase activity.

  • Avoid: Polar solvents like THF or Acetonitrile, which strip the essential water layer from the enzyme surface.

  • Use: Hydrophobic solvents like MTBE (Methyl tert-butyl ether) , Toluene , or DIPE (Diisopropyl ether) . These maintain the enzyme's active conformation [2].

  • Temperature: Lower the temperature to 20°C or 10°C. Selectivity (

    
    -value) often increases as temperature decreases, though the rate will slow.
    

Q: How do I calculate the "E-value" (Enantiomeric Ratio) to validate my process? A: Do not rely on yield alone. You must measure the ee of both the starting material (


) and the product (

). Use the Chen-Sih equation [3]:

  • Target: An

    
    -value > 100 is excellent. If 
    
    
    
    , the resolution is impractical for scale-up.

Method B: Classical Chemical Resolution

The Solution for Large-Scale Batches

Core Protocol: Diastereomeric Salt Crystallization

Resolving Agent: Dibenzoyl-L-tartaric acid (L-DBTA) or (D)-Tartaric acid. Mechanism: The acid forms a salt with the amine. The solubility difference between the


-salt and 

-salt allows one to crystallize out.
Troubleshooting & FAQs

Q: The salt is "oiling out" instead of crystallizing. How do I fix this? A: This is the most common failure mode with amino alcohols. It occurs when the supersaturation is too high or the solvent polarity is mismatched.

  • The "Rescue" Protocol:

    • Re-heat the mixture until the oil dissolves.

    • Add a small amount of a more polar co-solvent (e.g., Methanol or Water ) to the main solvent (usually Isopropanol or Ethanol).

    • Cool very slowly (1°C/min).

    • Crucial: Seed the solution with a pure crystal of the desired salt at the cloud point. If you lack seeds, scratch the glass wall vigorously.

Q: I am getting low yields (<20%) of the salt. Is the resolving agent wrong? A: Not necessarily. Check your stoichiometry.

  • The "Half-Quantity" Rule: Use 0.5 equivalents of the resolving agent (DBTA) relative to the racemic amine, plus 0.5 equivalents of an achiral acid (like HCl or Acetic Acid). This "Pope-Peachy" method forces the resolving agent to bind only to the matching enantiomer, maximizing theoretical yield to 50% (of the racemate) rather than relying on solubility differences alone [4].

Analytical Validation

Q: How do I distinguish cis vs. trans and determine ee% on GC/HPLC? A: Direct injection of amino alcohols often leads to peak tailing due to the free amine/hydroxyl groups.

  • Derivatization: Convert the amine to an acetamide or trifluoroacetamide.

    • Reagent: Acetic anhydride (

      
      ) or Trifluoroacetic anhydride (TFAA).
      
  • Column Selection:

    • GC: Chirasil-Dex CB or Hydrodex-

      
      -PM.
      
    • HPLC: Chiralpak AD-H or OD-H (requires UV-active derivative, e.g., benzamide).

Data Summary Table: Method Comparison

FeatureEnzymatic Resolution (CALB)Chemical Resolution (DBTA)
Selectivity Very High (

ee possible)
Moderate (requires recrystallization)
Yield Max 50% (Kinetic limit)Max 50% (Theoretical)
Scale Best for Gram to Kilo scaleBest for Multi-Kilo/Ton scale
Cost High (Enzyme cost)Low (Recyclable acid)
Key Risk Incomplete conversionOiling out / Crystallization failure

Decision Tree for Troubleshooting

Troubleshooting_Tree Start Problem Detected IssueType Identify Issue Start->IssueType LowEE Low Enantiomeric Excess (ee) IssueType->LowEE Impure Product LowConv Low Conversion / Yield IssueType->LowConv Reaction Stalls Oil Oiling Out (Chem Res) IssueType->Oil No Crystals Sol_Temp Lower Temp (0-10°C) Switch to MTBE/Toluene LowEE->Sol_Temp Sol_Donor Switch to Vinyl Acetate Remove Byproducts LowConv->Sol_Donor Sol_Seed Re-heat, Add MeOH, Seed at Cloud Point Oil->Sol_Seed

Caption: Rapid diagnostic tree for common resolution failures.

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

  • Jaeger, K. E., & Eggert, T. (2002). Lipases for Biotechnology. Current Opinion in Biotechnology, 13(4), 390-397. Link

  • Chen, C. S., et al. (1982). Quantitative Analyses of Biochemical Kinetic Resolutions of Enantiomers. Journal of the American Chemical Society, 104(25), 7294-7299. Link

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (Standard text on Pope-Peachy method). Link

  • Patent WO2020132819 . (2020). Method for Preparing (1R,3S)-3-Aminocyclopentanol Hydrochloride. WIPO. Link

Sources

Validation & Comparative

Technical Assessment: Structural Dynamics and Stereochemical Utility of (1R,3S)-3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Identity: (1R,3S)-3-Aminocyclopentanol CAS: 124555-42-6 (Generic cis), 1110772-05-8 (Specific isomer) Key Application: Chiral scaffold for HIV integrase inhibitors (e.g., Bictegravir).[1][2]

This guide provides a structural and functional comparison of (1R,3S)-3-Aminocyclopentanol against its stereoisomers and acyclic analogs. Unlike linear amino alcohols, the cyclopentane ring of the (1R,3S) isomer imposes a rigid cis-1,3 geometry. This specific stereochemistry facilitates an intramolecular hydrogen bond (IMHB) that "locks" the conformation, reducing entropic penalties during protein-ligand binding—a critical feature for high-affinity drug candidates.

Part 1: 2D Structural Analysis & Stereochemical Definition

The distinct performance of the (1R,3S) isomer arises from its specific spatial arrangement compared to the trans diastereomer and the enantiomer.

Stereochemical Configuration

In the IUPAC naming convention for this molecule:

  • C1 (Hydroxyl): Assigned priority based on Oxygen.

  • C3 (Amine): Assigned priority based on Nitrogen.

  • (1R, 3S) Configuration: Corresponds to the cis relationship where both the -OH and -NH₂ groups reside on the same face of the cyclopentane ring (e.g., both "wedge/up").

Comparative Stereochemistry Table

IsomerConfigurationRelationshipGeometric Feature
Product (1R, 3S) Cis Substituents on same face (Syn). Enables IMHB.
Alternative A(1S, 3R)EnantiomerMirror image. Identical physical properties in achiral environments; distinct biological activity.
Alternative B(1R, 3R)Trans (Diastereomer)Substituents on opposite faces (Anti). No IMHB possible.
Alternative C(1S, 3S)Trans (Diastereomer)Substituents on opposite faces (Anti). No IMHB possible.
Diagram: Stereochemical Relationships

The following diagram illustrates the relationship between the target (1R,3S) isomer and its structural relatives.

Stereochemistry Target (1R,3S)-3-Aminocyclopentanol (Target: Cis-Isomer) Enantiomer (1S,3R)-3-Aminocyclopentanol (Enantiomer) Target->Enantiomer Mirror Image (Non-Superimposable) Diastereomer1 (1R,3R)-3-Aminocyclopentanol (Trans-Isomer) Target->Diastereomer1 Epimerization at C3 (Different Physical Properties) Diastereomer2 (1S,3S)-3-Aminocyclopentanol (Trans-Isomer) Target->Diastereomer2 Epimerization at C1

Figure 1: Stereochemical map showing the relationship between the target cis-isomer and its chiral counterparts.

Part 2: 3D Conformational Profiling (Performance Comparison)

The utility of (1R,3S)-3-Aminocyclopentanol in drug design is dictated by its ring pucker and hydrogen bonding capability.

The "Envelope" vs. "Twist" Conformation

Cyclopentane rings are not planar. They adopt "envelope" or "half-chair" conformations to relieve torsional strain.

  • (1R,3S) Cis-Isomer: Favors a conformation where the C1 and C3 substituents are pseudo-equatorial to minimize steric clash, or a specific twist that brings the -OH and -NH₂ closer (approx 2.5 Å) to form a hydrogen bond.

  • Trans-Isomers: Must place one substituent pseudo-axial and one pseudo-equatorial, or distort significantly. They lack the stabilizing IMHB.

Intramolecular Hydrogen Bonding (IMHB)

The cis-1,3 arrangement allows a stable 6-membered ring-like interaction involving the solvent or a direct 5-atom interaction bridge.

Experimental Impact of IMHB:

  • Lipophilicity (LogP): The (1R,3S) isomer effectively "hides" its polar protons internally via IMHB, often resulting in a higher apparent permeability (higher effective LogP) compared to the trans isomer, which exposes both polar groups to the solvent.

  • Boiling Point: The cis isomer typically has a lower boiling point than the trans isomer because IMHB reduces the intermolecular forces required to vaporize the bulk material [1].

Comparative Data: Structural Rigidity
Feature(1R,3S)-3-Aminocyclopentanol (Cis)(1R,3R)-3-Aminocyclopentanol (Trans)Linear Analog (3-Amino-1-pentanol)
Dominant Conformation Rigid Envelope (C2-flap) Flexible TwistHighly Flexible (Rotatable bonds)
Intramolecular H-Bond Strong (Stabilizing) Weak / AbsentEntropically disfavored
Vector Angle (O-C-C-N) Fixed (~120° projected) Fixed (~180° projected)Variable
Entropic Penalty (Binding) Low (Pre-organized) LowHigh (Must freeze rotations)

Part 3: Synthetic Accessibility & Purity Protocols

Synthesizing the pure (1R,3S) isomer requires overcoming the thermodynamic preference for the trans isomer or separating the racemate. The industry standard utilizes enzymatic resolution.

Workflow: Enzymatic Resolution Route

This pathway ensures high Enantiomeric Excess (ee > 99%).

Synthesis Start Cyclopentadiene + N-Boc-Hydroxylamine Step1 Hetero-Diels-Alder (Racemic Mixture) Start->Step1 Oxidation Step2 Pd/C Hydrogenation (Reduces double bond) Step1->Step2 H2, 1 atm Step3 Enzymatic Resolution (Lipase / Novozym 435) Step2->Step3 Acetylation Product (1R,3S)-3-Aminocyclopentanol (>99% ee) Step3->Product Hydrolysis of unreacted alcohol Waste (1S,3R)-Ester (Discard/Recycle) Step3->Waste Acetylated Enantiomer

Figure 2: Chemo-enzymatic synthesis workflow for isolating the (1R,3S) isomer.

Part 4: Experimental Protocols

Protocol A: Determination of Enantiomeric Excess (ee%)

Objective: Quantify the purity of (1R,3S)-3-Aminocyclopentanol against its enantiomer (1S,3R). Method: Chiral HPLC with Pre-column Derivatization.

Reagents:

  • O-Phthalaldehyde (OPA) reagent (fluorescent derivatization).

  • Mobile Phase: 50mM Sodium Acetate (pH 6.5) / Methanol (Gradient).

  • Column: Chiralpak AD-H or equivalent amylose-based column.

Step-by-Step Procedure:

  • Sample Prep: Dissolve 1.0 mg of (1R,3S)-3-aminocyclopentanol in 1 mL borate buffer (pH 9.0).

  • Derivatization: Add 100 µL OPA reagent. Incubate for 2 minutes at room temperature. (Note: OPA reacts with primary amines to form a fluorescent isoindole).

  • Injection: Inject 10 µL onto the HPLC system.

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

  • Analysis: The (1R,3S) isomer typically elutes earlier than the (1S,3R) due to steric fit in the chiral stationary phase (verify with racemic standard).

  • Calculation:

    
    
    
Protocol B: 1H-NMR Structural Validation (Cis vs Trans)

Objective: Distinguish (1R,3S) [Cis] from (1R,3R) [Trans] using coupling constants.

Diagnostic Criteria:

  • H3 Methine Signal (CH-NH2):

    • Cis (1R,3S): The methine proton at C3 appears as a multiplet with specific cis couplings to the C2/C4 protons.

    • Trans (1R,3R): The signal is often shifted downfield relative to the cis isomer due to the lack of shielding from the anisotropic effect of the OH group in the specific envelope conformation [2].

  • Exchangeable Protons: In DMSO-d6, the -OH and -NH2 protons may show distinct shifts. The cis isomer's -OH proton often appears as a sharper doublet (if coupled to CH) or shifted downfield if involved in a strong IMHB, compared to the trans isomer.

References

  • PubChem. (2025).[3] (1R,3S)-3-Aminocyclopentanol Compound Summary. National Library of Medicine. Available at: [Link]

  • Chemistry Stack Exchange. (2015).[4] NMR distinction cis vs trans isomers. Available at: [Link]

  • Google Patents. (2021). Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride. CN112574046A.
  • LibreTexts Chemistry. (2024). The Hydrogen Bond: Intramolecular vs Intermolecular. Available at: [Link]

Sources

Analysis of 3-Aminocyclopentanol Stereoisomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Executive Summary

3-Aminocyclopentanol is a critical chiral scaffold in medicinal chemistry, serving as a key intermediate for antiretroviral drugs (e.g., Bictegravir).[1][2] With two stereocenters at C1 and C3, this molecule presents four distinct stereoisomers: the cis enantiomeric pair ((1S,3S) & (1R,3R)) and the trans enantiomeric pair ((1R,3S) & (1S,3R)).[1][2]

Distinguishing these isomers is non-trivial due to the conformational flexibility of the cyclopentane ring (pseudorotation). This guide compares the efficacy of High-Field NMR Spectroscopy against alternative methods (X-Ray Crystallography, Chiral HPLC), establishing an integrated NMR workflow as the most versatile, rapid, and information-rich approach for structural assignment.

Theoretical Framework: The Stereochemical Challenge

The cyclopentane ring is not planar; it adopts "envelope" or "twist" conformations to relieve torsional strain. In 1,3-disubstituted cyclopentanes, this conformational mobility complicates standard J-coupling analysis.

  • Cis-Isomers: Substituents (OH and NH₂) reside on the same face of the ring.[1][2] To minimize 1,3-diaxial steric clash, the ring often adopts a conformation where both substituents are pseudo-equatorial, placing the corresponding methine protons (H1 and H3) in pseudo-axial orientations on the same face.

  • Trans-Isomers: Substituents reside on opposite faces.[1][2] One substituent is typically pseudo-axial while the other is pseudo-equatorial. Consequently, H1 and H3 are on opposite faces of the ring.

Stereoisomer Classification
RelationshipConfigurationSubstituent OrientationProton Orientation (H1/H3)
*Cis (meso-like)(1R, 3R) / (1S, 3S)Same Face (Syn)Syn (Close proximity)
Trans (1R, 3S) / (1S, 3R)Opposite Face (Anti)Anti (Distant)

*Note: Unlike 1,3-dimethylcyclopentane, 3-aminocyclopentanol has no meso compound due to different substituents (OH vs NH₂).

Comparative Analysis: NMR Workflow vs. Alternatives

Before detailing the protocol, we evaluate why NMR is the superior primary method for this application.

Table 1: Performance Comparison of Analytical Methods

FeatureIntegrated NMR Workflow (Recommended)X-Ray Crystallography Chiral HPLC/SFC
Sample State Solution (CDCl₃, DMSO-d₆)Solid Single Crystal (Required)Solution
Diastereomer ID Excellent (NOE/J-coupling)Excellent (Absolute)Good (Retention time match)
Enantiomer ID Excellent (w/ Mosher's)Excellent (Absolute)Excellent (w/ Standards)
Throughput Medium (1-2 hours)Low (Days/Weeks)High (mins) if method developed
Sample Recovery High (Non-destructive*)HighHigh
Barrier to Entry Low (Standard equipment)High (Crystal growth difficulty)Medium (Column screening)
  • Note: Mosher derivatization is destructive, but requires <5 mg of sample.

Verdict: While X-ray is definitive, the difficulty of crystallizing low-molecular-weight amino alcohols makes it impractical for routine screening. Chiral HPLC requires expensive column libraries. NMR offers the best balance of structural insight and accessibility.

Strategic Workflow: The Decision Tree

The following diagram outlines the logical flow for complete stereochemical assignment.

NMR_Workflow Start Unknown 3-Aminocyclopentanol Sample Step1 Step 1: 1D 1H NMR (CDCl3 or DMSO-d6) Check Purity & Chemical Shifts Start->Step1 Step2 Step 2: 1D NOE / 2D NOESY Target: H1 and H3 Interaction Step1->Step2 Decision1 Strong NOE (H1-H3)? Step2->Decision1 Cis Assignment: CIS Diastereomer (1R,3R) or (1S,3S) Decision1->Cis Yes (Syn) Trans Assignment: TRANS Diastereomer (1R,3S) or (1S,3R) Decision1->Trans No (Anti) Step3 Step 3: Enantiomer Determination Mosher's Amide Derivatization Cis->Step3 Trans->Step3 Analysis Analyze Δδ (S-R) of H-2, H-4, H-5 Step3->Analysis Result Absolute Configuration Assigned Analysis->Result

Figure 1: Logical decision tree for the stereochemical assignment of 3-aminocyclopentanol using NMR spectroscopy.

Detailed Experimental Protocols
Phase 1: Diastereomer Assignment (Cis vs. Trans)

Objective: Determine relative stereochemistry using Nuclear Overhauser Effect (NOE).

Mechanism: NOE signals depend on the inverse sixth power of the distance (


) between nuclei. In the cis isomer, H1 and H3 are on the same face (syn-axial like), typically < 2.5 Å apart, yielding a strong signal. In the trans isomer, they are on opposite faces, > 3.5 Å apart, yielding negligible NOE.

Protocol:

  • Sample Prep: Dissolve ~10 mg of amine in 0.6 mL DMSO-d₆ or CDCl₃. (DMSO is preferred to prevent exchange of OH/NH protons and sharpen signals).

  • Acquisition:

    • Run a standard 1D ¹H NMR to assign H1 (CH-OH, ~4.0 ppm) and H3 (CH-NH₂, ~3.2 ppm).

    • Run a 1D Selective NOE (or 1D GOESY) experiment.

    • Irradiation: Selectively irradiate the H1 resonance.

  • Analysis:

    • Observation: Look for enhancement at the H3 frequency.

    • Interpretation:

      • Enhancement (> 1-2%): Confirms Cis configuration.

      • No Enhancement: Suggests Trans configuration (confirm with absence of coupling or weak H1-H3 coupling).

Expert Insight: Do not rely solely on J-coupling (


). While cis couplings are generally smaller than trans, the flexible envelope conformation of cyclopentane averages these values, making J-analysis ambiguous compared to the binary "Yes/No" of NOE [1].
Phase 2: Enantiomer Assignment (Absolute Configuration)

Objective: Distinguish (1R,3R) from (1S,3S) using Mosher's Method.

Mechanism: Reaction of the primary amine with chiral


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) creates diastereomeric amides. The phenyl group of the MTPA moiety exerts an anisotropic shielding effect on protons residing on one side of the amide plane. By comparing the chemical shifts (

) of the (R)- and (S)-MTPA derivatives, the absolute configuration is deduced [2, 3].[3][4]

Protocol:

  • Derivatization (Microscale):

    • Tube A: 5 mg sample + 10 µL (R)-(-)-MTPA-Cl + 20 µL Pyridine-d₅ in 0.6 mL CDCl₃.

    • Tube B: 5 mg sample + 10 µL (S)-(+)-MTPA-Cl + 20 µL Pyridine-d₅ in 0.6 mL CDCl₃.

    • Note: Reaction is usually instantaneous for primary amines.

  • Acquisition: Acquire ¹H NMR for both samples.

  • Calculation:

    • Calculate

      
       for protons H2, H4, and H5.
      
  • Assignment Model:

    • Construct a Newman projection of the C-N bond.

    • The MTPA phenyl group shields protons on its side (making

      
       smaller/upfield).
      
    • Rule: If

      
      , the proton resides on the right side of the MTPA plane (relative to the C-N vector). If 
      
      
      
      , it resides on the left.

Table 2: Expected Δδ (S-R) Signs for (1R, 3R)-3-aminocyclopentanol (Example)

Proton PositionExpected Sign of

Mechanistic Reason
H-2 (Cis to NH) Positive (+)Resides on the "Left" (Deshielded in S, Shielded in R)
H-4 (Trans to NH) Negative (-)Resides on the "Right" (Shielded in S, Deshielded in R)

Self-Validating Check: Ensure the signs of


 are spatially consistent. If H2 is positive and H4 is negative, the protons must be on opposite sides of the dividing plane defined by the C-N bond. If signs are random, the conformation may be locking unexpectedly—consider raising temperature [3].
References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4] Nature Protocols, 2, 2451–2458. [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]

Sources

Biological Activity of 3-Aminocyclopentanol Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the biological activities of different 3-aminocyclopentanol stereoisomers. It is designed for researchers in medicinal chemistry and drug discovery, focusing on the critical impact of stereochemistry on pharmacological potency and selectivity.[1]

Executive Summary

The 3-aminocyclopentanol scaffold is a "privileged structure" in modern drug discovery, valued for its ability to orient hydrogen bond donors and acceptors in precise spatial vectors while restricting conformational flexibility. With two chiral centers (C1 and C3), this scaffold exists as four distinct stereoisomers: the cis pair ((1R,3S) and (1S,3R)) and the trans pair ((1R,3R) and (1S,3S)).

This guide demonstrates that the biological activity of this scaffold is not generic but stereospecific . We compare two clinically significant applications where the selection of a specific diastereomer dictates the therapeutic outcome:

  • HIV Integrase Inhibition (Bictegravir): Requires the (1R,3S) cis-isomer.

  • CDK9 Inhibition (KB-0742): Requires the (1S,3S) trans-isomer.

Stereochemical Primer & Nomenclature

Before analyzing biological data, it is crucial to define the stereochemical relationships, as literature nomenclature (cis/trans) can vary based on substitution priority.

ConfigurationRelationshipCommon DesignationKey Application
(1R, 3S) Diastereomer Acis-3-aminocyclopentanolBictegravir (HIV)
(1S, 3R) Enantiomer of Acis-3-aminocyclopentanolInactive/Less Active
(1S, 3S) Diastereomer Btrans-3-aminocyclopentanolKB-0742 (Oncology)
(1R, 3R) Enantiomer of Btrans-3-aminocyclopentanolInactive/Less Active

Note: The "cis" designation here refers to the relative orientation of the -OH and -NH2 groups on the cyclopentane ring (syn-relationship).[2]

Comparative Analysis: Case Studies in Potency

Case Study A: The (1R,3S) Isomer in HIV Integrase Inhibition

Compound: Bictegravir (Gilead Sciences) Target: HIV-1 Integrase Strand Transfer Role of Scaffold: The (1R,3S)-3-aminocyclopentanol moiety serves as a conformationally constrained linker that fits into the magnesium-binding pocket of the integrase enzyme.

  • Mechanism: The hydroxyl group often participates in solvent-mediated hydrogen bonding or direct interaction with the metal-chelating core, while the cyclopentane ring fills a specific hydrophobic pocket, preventing water access and stabilizing the inhibitor-enzyme complex.

  • Stereochemical Impact: The (1R,3S) configuration is essential. Inversions at either center (e.g., to 1S,3S) disrupt the curvature of the molecule, causing steric clashes with the rigid active site walls of the integrase enzyme, leading to a loss of potency >100-fold.

Case Study B: The (1S,3S) Isomer in CDK9 Inhibition

Compound: KB-0742 (Kronos Bio) Target: Cyclin-Dependent Kinase 9 (CDK9) Role of Scaffold: In KB-0742, the (1S,3S)-3-aminocyclopentanol acts as a solvent-front exit vector.

  • Mechanism: The amino group connects to the kinase core, while the hydroxyl group and the specific ring pucker of the (1S,3S) isomer orient the substituent towards the solvent interface.

  • Critical Interaction: The (1S,3S) geometry positions the terminal amine to interact with Asp109 and Glu107 residues in the CDK9 ATP-binding cleft.

  • SAR Data:

    • (1S,3S) Isomer: High potency (IC50 < 10 nM) and selectivity.

    • Other Isomers: Inverting to the cis form or the enantiomer results in a loss of the critical vector alignment, significantly reducing affinity and selectivity against other CDKs (e.g., CDK2).

Comparative Data Summary
Feature(1R,3S)-Isomer (Bictegravir Type)(1S,3S)-Isomer (KB-0742 Type)
Ring Geometry Cis (Syn substituents)Trans (Anti substituents)
Primary Target HIV IntegraseCDK9 (Transcription Elongation)
Binding Mode Buried / Hydrophobic Pocket FitSolvent Exit Vector / H-Bonding
Key Residue Interactions Metal Chelation Geometry SupportAsp109 / Glu107 (CDK9)
Consequence of Inversion Steric clash with active site wallLoss of H-bond network; Reduced Selectivity

Mechanistic Visualization

Pathway 1: CDK9 Inhibition Mechanism (KB-0742)

The following diagram illustrates why the (1S,3S) isomer's inhibition of CDK9 is effective in MYC-dependent cancers.

CDK9_Pathway KB0742 KB-0742 ((1S,3S)-Isomer) CDK9 CDK9 / Cyclin T1 (P-TEFb Complex) KB0742->CDK9 Inhibits (Selectively) Pause Transcriptional Pause Release KB0742->Pause Blocks RNAPII RNA Polymerase II (C-terminal Domain) CDK9->RNAPII Phosphorylates Ser2 RNAPII->Pause Promotes MYC MYC Oncogene Transcription Pause->MYC Drives Expression Apoptosis Tumor Cell Apoptosis Pause->Apoptosis Loss of MYC leads to

Caption: Mechanism of action for KB-0742. The (1S,3S) isomer selectively inhibits CDK9, halting transcriptional pause release and downregulating MYC.

Experimental Protocols

Protocol A: Chiral Resolution via HPLC

To verify biological activity, one must ensure >99% enantiomeric excess (ee). The following protocol separates the four isomers.

Objective: Isolate (1S,3S)-3-aminocyclopentanol from a racemic trans-mixture.

  • Sample Preparation:

    • Derivatize the crude 3-aminocyclopentanol (10 mg) with benzyl chloroformate (Cbz-Cl) to improve UV detection and lipophilicity.

    • Dissolve the Cbz-protected amine in Ethanol/Hexane (1:1).

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H or OD-H (Amylose-based stationary phase), 4.6 x 250 mm.

    • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Temperature: 25°C.

  • Validation:

    • Inject racemic standard to establish retention times (Rt).

    • Expected Order: Typically (1R,3R) elutes before (1S,3S) on AD-H columns (verify with specific lot).

    • Collect fractions, remove solvent in vacuo, and deprotect (Pd/C, H2) to yield the free amino-alcohol.

Protocol B: CDK9 Kinase Assay (Potency Testing)

Objective: Determine the IC50 of the (1S,3S) vs (1R,3S) isomers.

  • Reagents:

    • Recombinant CDK9/Cyclin T1 complex.

    • Substrate: Peptide (e.g., PDKtide) or RNA Pol II CTD fragment.

    • ATP (at Km, approx 10 µM).

    • Radiolabeled [gamma-33P]ATP or fluorescent tracer (e.g., ADP-Glo).

  • Workflow:

    • Step 1: Prepare 10-point serial dilutions of the test compounds (Start at 10 µM).

    • Step 2: Incubate enzyme (5 nM) with test compound in kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT) for 15 mins at RT.

    • Step 3: Initiate reaction by adding ATP/Substrate mix.

    • Step 4: Incubate for 45 mins at 30°C.

    • Step 5: Terminate reaction (EDTA or detection reagent).

  • Data Analysis:

    • Measure luminescence/fluorescence.[1]

    • Plot % Inhibition vs Log[Concentration].

    • Fit to sigmoidal dose-response curve (Variable slope).

    • Criteria: The active (1S,3S) isomer should show IC50 < 50 nM. The inactive isomers typically show IC50 > 1 µM.

Decision Logic for Scaffold Selection

Use this logic flow to select the correct starting material for your drug discovery program.

Scaffold_Selection Start Target Identification PocketType Binding Pocket Characteristics Start->PocketType Constrained Deep/Narrow Pocket (e.g., Integrase) PocketType->Constrained Rigid Fit SolventExposed Solvent Interface (e.g., Kinase Exit) PocketType->SolventExposed Vector Orientation SelectCis Select (1R,3S) (Cis-Isomer) Constrained->SelectCis Bictegravir-like SelectTrans Select (1S,3S) (Trans-Isomer) SolventExposed->SelectTrans KB-0742-like

Caption: Strategic selection of 3-aminocyclopentanol stereochemistry based on target binding pocket topology.

References

  • Discovery of KB-0742: Freeman, D. B., et al. (2023).[3] "Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers."[3] Journal of Medicinal Chemistry. Link

  • Bictegravir Synthesis & Structure: Tsiang, M., et al. (2016). "Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile." Antimicrobial Agents and Chemotherapy. Link

  • Stereochemistry of Cyclopentanols: PubChem Compound Summary for (1R,3S)-3-Aminocyclopentanol. Link

  • CDK9 Structural Biology: Baumli, S., et al. (2012). "The Structure of P-TEFb (CDK9/Cyclin T1), its Complex with Flavopiridol and Regulation by Phosphorylation." EMBO Journal. Link

Sources

Chiral resolution of cis-3-aminocyclopentanol using tartaric acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral Resolution of cis-3-Aminocyclopentanol using Tartaric Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

cis-3-Aminocyclopentanol is a critical chiral building block in the synthesis of antiretroviral drugs, most notably Bictegravir (a component of Biktarvy). The (1R,3S) enantiomer is typically the pharmacologically active scaffold. While asymmetric synthesis from chiral starting materials offers high yields, it is often cost-prohibitive for early-stage development.

This guide details the classical chemical resolution of racemic cis-3-aminocyclopentanol using L-(+)-tartaric acid . It objectively compares this method against enzymatic kinetic resolution, providing experimental protocols, yield data, and mechanistic insights to assist process chemists in selecting the optimal route.

Mechanism of Action: Diastereomeric Salt Formation

The core principle of this resolution is the conversion of a mixture of enantiomers (which have identical physical properties) into diastereomeric salts (which have distinct physical properties, specifically solubility).[1]

  • Racemic Substrate: (±)-cis-3-aminocyclopentanol (contains both (1R,3S) and (1S,3R) enantiomers).

  • Resolving Agent: L-(+)-Tartaric acid (chiral acid).[2]

  • Interaction: The amino group of the substrate is protonated by the carboxylic acid of the tartaric acid.

  • Result: Two diastereomeric salts are formed:

    • (1R,3S)-amine[3][4][5][6][7] · L-tartrate[2][8][9]

    • (1S,3R)-amine[7] · L-tartrate[2][8][9]

These salts differ in lattice energy and solubility in alcoholic solvents (methanol/ethanol). By controlling temperature and concentration, the less soluble diastereomer crystallizes out, leaving the other in the mother liquor.

Visualization: Resolution Workflow

ResolutionWorkflow Racemate Racemic cis-3-Aminocyclopentanol (1R,3S) + (1S,3R) SaltMix Mixture of Diastereomeric Salts Solvent: Methanol Racemate->SaltMix Tartaric Add L-(+)-Tartaric Acid (Resolving Agent) Tartaric->SaltMix Crystallization Fractional Crystallization (Cool to 0-5°C) SaltMix->Crystallization Filtration Filtration Crystallization->Filtration SolidCake Solid Cake (Enriched Diastereomer Salt) Filtration->SolidCake Precipitate MotherLiquor Mother Liquor (Opposite Enantiomer) Filtration->MotherLiquor Filtrate Basification Basification (NaOH/KOH) Extraction (DCM) SolidCake->Basification Product Pure (1R,3S)-3-Aminocyclopentanol Target Enantiomer Basification->Product

Caption: Workflow for the chemical resolution of 3-aminocyclopentanol via diastereomeric salt formation.

Experimental Protocol: Tartaric Acid Resolution

Objective: Isolation of (1R,3S)-3-aminocyclopentanol from its racemic cis-mixture.

Materials
  • Substrate: (±)-cis-3-Aminocyclopentanol (10.1 g, 100 mmol)

  • Resolving Agent: L-(+)-Tartaric acid (15.0 g, 100 mmol) [Note: 1:1 molar ratio is standard]

  • Solvent: Methanol (HPLC grade)

  • Base: 2M NaOH solution

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Procedure
  • Salt Formation:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 15.0 g of L-(+)-tartaric acid in 100 mL of Methanol. Heat gently to 40-50°C to ensure complete dissolution.

    • Separately, dissolve 10.1 g of racemic cis-3-aminocyclopentanol in 20 mL of Methanol.

    • Add the amine solution dropwise to the warm acid solution over 15 minutes. An exotherm may be observed.[10]

  • Crystallization:

    • Heat the mixture to reflux (approx. 65°C) for 30 minutes to ensure a homogeneous solution.

    • Allow the solution to cool slowly to room temperature (20-25°C) over 2 hours with gentle stirring.

    • Once at room temperature, transfer the flask to an ice bath (0-5°C) and hold for 4 hours. White crystalline precipitate will form.[11]

  • Isolation (First Crop):

    • Filter the crystals using a Büchner funnel under vacuum.

    • Wash the filter cake with cold Methanol (2 x 10 mL).

    • Checkpoint: Dry a small sample and check optical rotation.[12] If enantiomeric excess (ee) is <95%, proceed to recrystallization.

  • Recrystallization (Purification):

    • Dissolve the wet cake in the minimum amount of boiling Methanol (approx. 5-7 mL per gram of salt).

    • Cool slowly to 0°C to recrystallize. Filter and dry.[11][12]

  • Free Amine Recovery:

    • Dissolve the purified tartrate salt in 20 mL of water.

    • Adjust pH to >12 using 2M NaOH.

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Dry combined organic layers over anhydrous

      
      , filter, and concentrate in vacuo to yield the chiral amine.
      

Comparative Analysis: Chemical vs. Enzymatic vs. Synthesis

While tartaric acid resolution is a robust "low-tech" solution, it competes with enzymatic kinetic resolution (using lipases like Novozym 435) and asymmetric synthesis.

Performance Comparison Table
FeatureChemical Resolution (Tartaric Acid) Enzymatic Resolution (Lipase) Asymmetric Synthesis
Mechanism Diastereomeric CrystallizationKinetic Resolution (Selective Acylation)Chiral Pool / Asymmetric Catalysis
Theoretical Yield 50% (max)50% (max)100%
Actual Yield 30 - 45% [1]40 - 48% [2]60 - 80% [3]
Enantiomeric Excess (ee) 85-95% (requires recrystallization)>99% (often in one step)>98%
Cost Efficiency High (Cheap reagents: Tartaric acid, MeOH)Medium (Enzymes are expensive but reusable)Low (Expensive chiral precursors)
Scalability Excellent (Standard reactors)Good (Requires specialized handling)Good
Time Requirement 1-2 Days (Crystallization is slow)12-24 HoursWeeks (Multi-step synthesis)
Comparative Workflow Diagram

Comparison cluster_Chem Chemical Resolution cluster_Enz Enzymatic Resolution Racemate Racemic Mixture Tartaric Tartaric Acid Racemate->Tartaric Lipase Lipase (Novozym 435) + Vinyl Acetate Racemate->Lipase Salt Salt Formation Tartaric->Salt Cryst Crystallization (Yield: ~35%) Salt->Cryst Acylation Selective Acylation Lipase->Acylation Sep Separation (Yield: ~45%) Acylation->Sep

Caption: Comparison of Chemical vs. Enzymatic process streams.

Critical Analysis & Recommendations

When to use Tartaric Acid:
  • Cost Sensitivity: When the project budget is tight, and the cost of enzymes or chiral starting materials (like chiral hydroxylamines) is prohibitive.

  • Scale: For multi-kilogram batches where filtration and crystallization are operationally simpler than column chromatography often required to separate enzymatic products (ester vs. alcohol).

  • Equipment: When only standard reactor vessels are available.

When to use Enzymatic Resolution:
  • Purity Requirements: If the target specification requires >99.5% ee, enzymatic routes often hit this target in a single pass, whereas tartaric acid may require multiple recrystallizations, eroding yield.

  • Green Chemistry: Enzymatic routes often run at ambient temperature and neutral pH, though they require organic co-solvents or biphasic systems.

Troubleshooting the Tartaric Acid Protocol
  • "Oiling Out": If the salt forms an oil instead of crystals, reheat the solution to reflux and add a "seed crystal" of the pure diastereomer if available. Alternatively, add a small amount of Isopropanol to reduce solubility.

  • Low Yield: Ensure the mother liquor is cooled to at least 0-5°C. Solubility of the tartrate salt in methanol is temperature-dependent.

  • Low EE: Do not skip the washing step. The mother liquor adhering to the crystals contains the unwanted enantiomer. Thorough washing with cold methanol is critical.

References

  • Patent CN103923055A. Preparation method of cis-3-amino-cyclopentanol hydrochloride.[7] (2014). Discusses the theoretical yield limitations (50%) and actual yields (30-45%) of chemical resolution. Link

  • González-Sabín, J., et al. (2004). Chemoenzymatic preparation of optically active β-amino-cyclohexanols. Tetrahedron: Asymmetry.[1][2][4][10][12][13][14] Demonstrates enzymatic resolution efficiency. Link

  • Patent WO2020132819. Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.[3][4][7] (2020).[3] Describes asymmetric synthesis routes to avoid resolution yield loss. Link

  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control. Discusses the kinetics of tartaric acid resolution. Link

  • BenchChem. (1R,3S)-3-Aminocyclopentanol Hydrochloride Properties. General physicochemical data.[1][2][12] Link

Sources

Comparative study of cis- and trans-3-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of cis- and trans-3-aminocyclopentanol, focusing on their structural distinctiveness, synthetic accessibility, and application in high-value pharmaceutical campaigns.

Executive Summary

The 3-aminocyclopentanol scaffold represents a critical "privileged structure" in medicinal chemistry. Unlike their flexible acyclic counterparts (e.g., 3-aminopropanol), these cyclic scaffolds impose conformational restriction, reducing the entropic penalty upon receptor binding.

This guide compares the (1R,3S)-cis and (1R,3R)-trans isomers. While both serve as diversity-oriented scaffolds, the cis-isomer has emerged as the industrially dominant congener, serving as the chiral architect for the HIV integrase inhibitor Bictegravir . The distinction lies not just in geometry, but in the Intramolecular Hydrogen Bond (IMHB) capability, which dictates solubility, permeability, and synthetic reactivity.

Structural & Conformational Analysis

Stereochemical Divergence

The cyclopentane ring is not planar; it adopts "envelope" or "half-chair" puckering modes to minimize torsional strain. The 1,3-disubstitution pattern creates distinct electronic environments for the amine and hydroxyl groups.

  • cis-3-Aminocyclopentanol (e.g., 1R, 3S):

    • Geometry: The substituents are on the same face of the ring.

    • IMHB: In the preferred envelope conformation, the oxygen and nitrogen atoms can approach within ~2.8 Å, facilitating a strong intramolecular hydrogen bond (O-H···N or N-H···O). This stabilizes a specific conformer, effectively "hiding" polar groups and potentially increasing lipophilicity (LogP) relative to the trans isomer.

  • trans-3-Aminocyclopentanol (e.g., 1R, 3R):

    • Geometry: Substituents are on opposite faces.

    • IMHB: Geometric constraints prevent effective intramolecular H-bonding. The polar groups remain exposed to the solvent, typically resulting in higher aqueous solubility and different solvation shell dynamics.

Visualization: Conformational Locking

The following diagram illustrates the H-bond locking mechanism unique to the cis isomer.

Conformation cluster_cis cis-Isomer (1R, 3S) cluster_trans trans-Isomer (1R, 3R) NodeCis Pseudo-Diaxial/Envelope (Proximity Enabled) IMHB Intramolecular H-Bond (Stabilization) NodeCis->IMHB  < 3.0 Å distance NodeTrans Pseudo-Diequatorial (Distal Arrangement) NoIMHB Solvent Exposed (No Internal Lock) NodeTrans->NoIMHB  Steric Barrier

Figure 1: Conformational logic showing the intramolecular hydrogen bond (IMHB) capability in the cis-isomer versus the solvent-exposed nature of the trans-isomer.

Synthetic Accessibility & Scalability[1]

The synthesis of these isomers requires fundamentally different strategies. The cis isomer is often accessed via thermodynamic control or specific enzymatic reduction, while the trans isomer frequently requires inversion chemistries (Mitsunobu) or separation from racemic mixtures.

Comparative Synthetic Routes
Featurecis-3-Aminocyclopentanoltrans-3-Aminocyclopentanol
Primary Route Enzymatic Resolution / Reduction Inversion (Mitsunobu)
Key Precursor Cyclopentadiene or 3-oxocyclopentanecarboxylatecis-3-aminocyclopentanol or Enaminones
Stereoselectivity High (>98% ee via Lipase or KRED)Moderate (often requires chiral HPLC)
Scalability High (Kilogram scale for Bictegravir)Low/Medium (Reagent intensive)
Cost Low (Biocatalysis lowers cost)Higher (Requires expensive phosphines/azides)
Protocol: The "Bictegravir Route" to (1R, 3S)-Cis

The most authoritative method for synthesizing the cis isomer is the chemoenzymatic route used in the production of HIV integrase inhibitors. This method avoids hazardous azides and expensive metal catalysts.

Step-by-Step Workflow:

  • Enzymatic Reduction: Start with 3-oxocyclopentanecarboxylic acid. Use a Ketoreductase (KRED) and cofactor (NADPH) to selectively reduce the ketone to the alcohol, establishing the first chiral center.

  • Curtius Rearrangement: Treat the carboxylic acid tail with Diphenylphosphoryl azide (DPPA) to convert the acid to an isocyanate, preserving the stereochemistry.

  • Hydrolysis: Acidic hydrolysis of the isocyanate yields the amine.

  • Result: The 1,3-relationship is established cis because the rearrangement occurs with retention of configuration, and the initial enzymatic reduction is highly face-selective.

Synthesis Start 3-Oxocyclopentane- carboxylic acid Step1 Enzymatic Reduction (KRED + NADPH) Start->Step1 Inter1 (3R)-3-Hydroxy- cyclopentanecarboxylic acid Step1->Inter1  Stereocontrol @ C3 Step2 Curtius Rearrangement (DPPA, Toluene, Heat) Inter1->Step2 Inter2 Isocyanate Intermediate Step2->Inter2  Retention @ C1 Step3 Acid Hydrolysis (HCl) Inter2->Step3 Final (1R, 3S)-cis-3-Aminocyclopentanol (Bictegravir Intermediate) Step3->Final

Figure 2: The industrial chemoenzymatic route to the high-value (1R, 3S)-cis isomer.

Physicochemical Performance Profile

For drug development, the choice between cis and trans affects the physicochemical "hygiene" of the final molecule.

Propertycis-Isomer (1R, 3S)trans-Isomer (1R, 3R)Impact on Drug Design
Physical State Viscous Oil / Low MP SolidOil (HCl salt is solid)cis is harder to crystallize as a free base due to internal H-bonding disrupting lattice packing.
Solubility (Water) HighVery HighTrans exposes both polar groups, maximizing hydration.
Lipophilicity (LogP) Slightly Higher (Apparent)LowerCis IMHB "masks" polarity, potentially improving membrane permeability.
pKa (Amine) ~9.5~9.3Proximity of OH in cis can inductively/field-effect lower pKa slightly.
Derivatization N-acylation is fasterO-acylation competesCis OH is sterically shielded by the ring pucker; trans OH is more accessible.

Experimental Insight: In 1H NMR, the cis isomer protons (H1 and H3) often exhibit distinct multiplet patterns (triplet of triplets) with coupling constants reflecting the pseudo-axial orientation required for the envelope conformation, whereas trans protons show coupling consistent with a more twisted conformation to alleviate steric strain [1].

Applications in Drug Discovery[2][3][4]

Case Study: Bictegravir (Gilead Sciences)

The cis-3-aminocyclopentanol scaffold is the structural heart of Bictegravir , a potent integrase strand transfer inhibitor (INSTI) for HIV treatment.[1]

  • Role of the Scaffold: The cyclopentane ring acts as a rigid spacer between the chelating pharmacophore and the benzyl tail.

  • Why cis? The (1R, 3S) geometry orients the benzyl group into a specific hydrophobic pocket of the viral integrase enzyme. The trans isomer would project this group at a vector ~120° divergent, clashing with the protein backbone and abolishing potency [2].

Diversity-Oriented Synthesis (DOS)

While cis dominates specific target-based designs, trans-3-aminocyclopentanol is utilized in DOS libraries to probe "chemical space." By incorporating the trans isomer, researchers can access vectors perpendicular to the cis plane, useful for exploring novel G-protein coupled receptor (GPCR) allosteric sites where binding pockets may differ from the orthosteric site.

References

  • Montoya-Balbás, I., et al. (2012).[2] "Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones." Molecules, 17(1), 152-163. (Extrapolated structural analysis for 1,3-systems). Link

  • Gilead Sciences, Inc. (2018). "Process for preparation of intermediates used for the synthesis of HIV integrase inhibitor." U.S. Patent 11,248,005. Link

  • LookChem. (2023). "(1R,3S)-3-Aminocyclopentanol hydrochloride Product Information." Link

  • Cayman Chemical. "(1R,3S)-3-Amino-cyclopentanol Product Description." Link

  • Organic Chemistry Portal. "Synthesis of Cyclopentanols." Link

Sources

Technical Guide: HNMR Spectrum Analysis of cis-3-Amino-Cyclopentanol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6][7]

cis-3-Amino-cyclopentanol hydrochloride is a critical chiral scaffold in the synthesis of carbocyclic nucleosides and GPCR ligands.[1] In drug development, the stereochemical purity of this fragment is paramount; the cis (1,3-syn) relationship between the hydroxyl and amine groups dictates the binding affinity of the final pharmacophore.

This guide provides a comprehensive analysis of the 1H NMR spectrum for the hydrochloride salt, distinguishing it from its free base and trans isomer. Unlike rigid cyclohexane systems, the cyclopentane ring undergoes rapid pseudorotation (envelope flipping), making spectral interpretation non-trivial due to averaged coupling constants.

Structural Parameters[2][3][4][5][6][7][8][9][10][11]
  • IUPAC Name: (1R,3S)-3-aminocyclopentan-1-ol hydrochloride[2][3]

  • Stereochemistry: cis-1,3-disubstitution (Pseudo-diequatorial conformation is energetically favored).

  • Key Feature: The hydrochloride salt form introduces significant deshielding on the

    
    -aminomethine proton compared to the free base.
    

Experimental Protocol: Sample Preparation

The choice of solvent fundamentally alters the appearance of the spectrum due to proton exchange and hydrogen bonding.

Method A: Purity Analysis (Recommended)
  • Solvent: Deuterium Oxide (

    
    , 99.9% D)
    
  • Concentration: 10-15 mg in 0.6 mL

  • Advantages: Eliminates exchangeable protons (-OH, -

    
    ), simplifying the aliphatic region.
    
  • Reference: HDO peak at

    
     4.79 ppm.
    
Method B: Structural Elucidation[3][4]
  • Solvent: DMSO-

    
    
    
  • Concentration: 10 mg in 0.6 mL

  • Advantages: Retains exchangeable protons. Visible splitting of -OH and -

    
     aids in confirming the salt form.
    
  • Reference: Residual DMSO quintet at

    
     2.50 ppm.
    

SamplePrep Start Sample: cis-3-Amino-cyclopentanol HCl Goal Goal? Start->Goal D2O Solvent: D2O (Exchangeable H removed) Goal->D2O Routine Purity DMSO Solvent: DMSO-d6 (Exchangeable H visible) Goal->DMSO Full Characterization Result1 Simplified Spectrum Best for Integration/Purity D2O->Result1 Result2 Complex Spectrum Best for H-Bonding/Salt Confirmation DMSO->Result2

Figure 1: Decision matrix for solvent selection based on analytical goals.

Spectral Analysis (in )

In


, the spectrum is dominated by the non-exchangeable ring protons. The molecule possesses a 

plane of symmetry only if substituents were identical; however, since

(-OH vs -

), all ring protons are chemically distinct, though overlap is common.
Chemical Shift Assignments
PositionProton Type

(ppm)
Multiplicity

(Hz)
Interpretation
H-1

-CH-OH
4.25 - 4.35Multiplet (tt-like)-Deshielded by Oxygen. Downfield shift due to electronegativity.
H-3

-CH-

3.60 - 3.75Multiplet-Deshielded by cationic Nitrogen. Shift is pH dependent (moves upfield in base).
H-2 Bridge

2.10 - 2.30Multiplet~13-14Between substituents. Distinct geminal coupling.[4]
H-4/H-5 Ring

1.50 - 2.00Complex Overlap-The "envelope" region. High order coupling effects.
-OH / -

ExchangeableN/AAbsent-Exchanged with

(HDO peak at 4.79).

> Note: Chemical shifts are approximate and concentration-dependent. The H-1 signal is typically the most downfield aliphatic signal.

The Salt Effect (HCl vs. Free Base)

A critical quality attribute is confirming the hydrochloride salt formation.

  • Free Base: The H-3 proton appears near 3.0 - 3.2 ppm .

  • HCl Salt: The protonation of the amine creates an electron-withdrawing ammonium species (

    
    ), shifting the H-3 signal downfield to 3.6 - 3.75 ppm .
    
  • Mechanism: The positive charge exerts a strong inductive effect (-I), deshielding the alpha proton.

Stereochemical Differentiation: Cis vs. Trans

Distinguishing the cis-(1,3) isomer from the trans-(1,3) isomer is the most challenging aspect of the analysis due to the flexibility of the cyclopentane ring.

Coupling Constant ( ) Analysis

While exact Karplus analysis is difficult due to pseudorotation, general trends in 1,3-disubstituted cyclopentanes apply:

  • cis-Isomer (Pseudo-diequatorial): The substituents occupy positions that minimize steric strain (often pseudo-equatorial). The H-1 and H-3 protons are therefore pseudo-axial .

    • Observation: Broader multiplets with larger vicinal couplings (

      
       Hz) to adjacent methylene protons.
      
  • trans-Isomer (Pseudo-axial/Pseudo-equatorial): One substituent is forced into a pseudo-axial position.

    • Observation: Narrower multiplets for the pseudo-equatorial proton due to smaller gauche/equatorial couplings (

      
       Hz).
      
NOE (Nuclear Overhauser Effect) - The Definitive Test

Since coupling constants can be ambiguous in flexible rings, 1D-NOE or 2D-NOESY is required for definitive assignment.

  • Experiment: Irradiate H-1 (4.30 ppm).

  • cis-Result: Strong NOE enhancement at H-3. In the cis conformation, H-1 and H-3 are on the same face of the ring (syn-facial) and spatially close (< 3 Å).

  • trans-Result: Weak or no NOE enhancement at H-3. Protons are on opposite faces (anti-facial).

Stereochem Query Isomer Assignment? (cis vs trans) Step1 Analyze H-1 & H-3 Multiplicity Query->Step1 Step2 Run NOESY / 1D-NOE Step1->Step2 If J-coupling ambiguous ResultCis cis-Isomer (Strong H1-H3 NOE) Step2->ResultCis Syn-facial ResultTrans trans-Isomer (Weak/No H1-H3 NOE) Step2->ResultTrans Anti-facial

Figure 2: Logic flow for stereochemical validation using NMR.

Comparative Performance with Alternatives

When validating the identity of this compound, researchers often encounter the free base or the trans impurity.

Featurecis-3-Amino-cyclopentanol HCl (Target)trans-Isomer Impurity Free Base Form
H-1 Shift ~4.30 ppm~4.25 ppm~4.10 ppm
H-3 Shift ~3.65 ppm (Deshielded) ~3.65 ppm~3.10 ppm (Shielded)
H1-H3 NOE Strong (Positive) Weak/Absent (Negative)Strong (Positive)
Solubility High in

, DMSO
High in

High in organic solvents (

)

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction rules).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • Gawley, R. E., & Aube, J. (1996). Principles of Asymmetric Synthesis. (Context on stereoselective synthesis of aminocyclopentanols).
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19818428, 3-Aminocyclopentanol hydrochloride. [Link]

  • Reich, H. J. (2023).[5] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[6] (Authoritative source on NMR coupling constants in cyclic systems). [Link]

Sources

Stereochemical Determinants in Aminocyclopentanol Therapeutics: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The aminocyclopentanol (ACP) scaffold represents a privileged structural motif in medicinal chemistry, serving as a conformational restrictor that directs pharmacophores into precise vectors. Unlike flexible acyclic amines, ACP derivatives lock functional groups into rigid spatial arrangements, making stereochemistry not merely a structural feature but the primary determinant of biological efficacy.

This guide objectively compares the performance of specific ACP stereoisomers against their enantiomeric and diastereomeric alternatives. It focuses on two critical therapeutic classes: antifungal


-amino acids (Cispentacin)  and antiviral neuraminidase inhibitors (Peramivir) .

The Scaffold & Stereochemical Landscape[1][2]

The cyclopentane ring creates a unique stereochemical environment defined by cis/trans relationships and absolute configuration (R/S) .[1]

  • The Product: Specific, chirally pure aminocyclopentanol derivatives (e.g., (1R, 2S)-Cispentacin).[1]

  • The Alternatives:

    • Distomers: The inactive enantiomers or diastereomers (often treated as impurities).

    • Acyclic Analogues: Flexible chains that lack the entropic advantage of the pre-organized ring.

Why Stereochemistry Dictates Performance

Biological targets (enzymes, transporters) are chiral environments.[2] The ACP scaffold functions as a "molecular template." If the stereochemistry is inverted, the functional groups (e.g., amine, carboxylate) project into repulsive regions of the receptor pocket, reducing binding affinity by orders of magnitude (often


).

Comparative Efficacy: Case Studies

Case Study A: Antifungal Transport Specificity (Cispentacin)

Cispentacin is a cyclic


-amino acid. Its activity relies entirely on active transport into fungal cells via the L-amino acid transporter.

Performance Comparison: The (1R, 2S) isomer mimics the transition state required for transporter recognition. The (1S, 2R) enantiomer and the trans-diastereomers fail to engage the transporter, rendering them biologically inert despite having identical chemical connectivity.

Compound VariantConfigurationAntifungal Activity (Candida albicans)Mechanism of Failure/Success
Cispentacin (Product) (1R, 2S) Potent (MIC: ~6-12 µg/mL) Active Transport (High Uptake)
Enantiomer (Alternative)(1S, 2R)Inactive (>100 µg/mL)Steric clash with transporter pore
Trans-isomer (Alternative)(1R, 2R)InactiveIncorrect vector alignment of

/

Case Study B: Neuraminidase Inhibition (Peramivir)

Peramivir utilizes a cyclopentane scaffold to display a guanidino group and a carboxylate group.[3]

Performance Comparison: The cyclopentane ring of Peramivir holds the guanidino group in a fixed position that perfectly overlaps with the arginine residues in the influenza neuraminidase active site. Flexible acyclic alternatives lose significant entropy upon binding (the "entropic penalty"), whereas the rigid ACP scaffold pays this penalty during synthesis, resulting in higher binding affinity.

  • Peramivir (

    
     nM):  Rigid scaffold pre-organizes the inhibitor.
    
  • Acyclic Analogues (

    
     nM):  Flexible chains require energy to adopt the binding conformation.
    

Mechanism of Action Visualization

The following diagram illustrates the "Stereochemical Filter" mechanism observed in Cispentacin, where the transporter acts as a binary gate based on chirality.

StereochemicalFilter cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Fungal Cell) Isomer_Active (1R, 2S)-Cispentacin (Correct Vector) Transporter L-Amino Acid Transporter (Chiral Gate) Isomer_Active->Transporter High Affinity Binding Isomer_Inactive (1S, 2R)-Enantiomer (Inverted Vector) Isomer_Inactive->Transporter Steric Rejection Target Target: tRNA Synthetase (Protein Synthesis Inhibition) Transporter->Target Active Transport Degradation Efflux / Metabolism

Figure 1: The chiral gating mechanism of amino acid transporters. Only the (1R, 2S) configuration successfully navigates the transporter to reach intracellular targets.

Experimental Protocol: Enzymatic Kinetic Resolution

To assess the biological activity of ACP derivatives, one must first isolate pure enantiomers. The following protocol uses Lipase-Catalyzed Kinetic Resolution , a self-validating method where the reaction stops automatically at 50% conversion if the enzyme is highly selective (


).
Protocol: Resolution of trans-2-Aminocyclopentanol

Objective: Separate


-trans-2-aminocyclopentanol into 

-acetate and

-amine.

Materials:

  • Substrate:

    
    -trans-2-Aminocyclopentanol (racemic).
    
  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized).

  • Acyl Donor: Ethyl acetate (acts as solvent and reactant).

  • Analysis: Chiral HPLC (Chiralcel OD-H column).

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of racemic amine in 50 mL of anhydrous ethyl acetate.

  • Initiation: Add 200 mg of immobilized CAL-B. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring (The Self-Validating Step):

    • Take aliquots every 2 hours.

    • Analyze via Chiral HPLC.

    • Validation Logic: The reaction rate for the fast-reacting enantiomer (typically

      
      ) should be significantly higher. The reaction is complete when the enantiomeric excess (ee) of the remaining amine reaches >99%.
      
  • Termination: Filter off the enzyme when conversion reaches 50%.

  • Separation:

    • Evaporate volatiles.

    • Acidify with 1M HCl to form the water-soluble amine salt (unreacted isomer).

    • Extract the amide (reacted isomer) with dichloromethane.[4]

    • Basify the aqueous layer to recover the enantiopure amine.

KineticResolution cluster_reaction Kinetic Resolution (Ethyl Acetate) Racemate Racemic (±)-trans-ACP Intermediate Transition State Differentiation Racemate->Intermediate Enzyme CAL-B Lipase (Stereoselective Catalyst) Enzyme->Intermediate Product_A (1R, 2R)-Amide (Fast Reacting) Intermediate->Product_A k_fast Product_B (1S, 2S)-Amine (Slow/Unreacted) Intermediate->Product_B k_slow

Figure 2: Workflow for the enzymatic separation of aminocyclopentanol enantiomers. The enzyme preferentially acetylates one isomer.

References

  • National Institutes of Health (NIH). (2023). Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin. Retrieved from [Link]

  • MDPI. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2011). Conformational analysis of peramivir reveals critical differences between free and enzyme-bound states. MedChemComm. Retrieved from [Link]

Sources

Safety Operating Guide

3-Aminocyclopentanol: Operational Guide for Safe Disposal and Waste Management

[1][2][3]

Part 1: Executive Safety Directive

3-Aminocyclopentanol (CAS: 1110772-05-8 for (1R,3S) isomer; generic 61404-71-1) presents a dual-hazard profile common to amino-alcohols: it possesses the basicity/corrosivity of a primary amine and the solubility/reactivity of a cyclic alcohol.[1][2][3]

Immediate Disposal Prohibition:

  • DO NOT dispose of down the drain.[4] Its high water solubility often leads to erroneous "sink disposal" decisions, but it poses aquatic toxicity risks and pH violations.

  • DO NOT mix with acidic waste streams. The neutralization reaction is exothermic and can pressurize waste containers.

  • DO NOT mix with oxidizing agents (peroxides, nitrates).[1] Amines can form unstable N-oxides or ignite.[1]

Part 2: Chemical Profile & Hazard Logic

To dispose of this chemical safely, you must understand the mechanism of its hazards.[5] It is not merely "organic waste"; it is a functionalized Lewis base .

Physico-Chemical Properties Table[1][2][3][6]
PropertyDataOperational Implication
Physical State Solid (waxy) or Viscous LiquidMay require dissolution in a combustible solvent for incineration.[1][2][3]
Basicity (pKa) ~10.5 (Amine group)Corrosive: Will react violently with strong acids.[2][3]
Solubility High (Water, Ethanol)Mobile in groundwater; requires strict containment.[2][3]
Flash Point >60°C (typically >90°C)Combustible, but generally not a D001 "Ignitable" solid unless in solvent.[2][3]
Chelation Bidentate LigandCan mobilize heavy metals if mixed in metal-bearing waste streams.[1][2][3]
The "Amine Trap"

The primary operational risk is the amine functionality . Unlike simple alcohols, 3-aminocyclopentanol will scavenge protons.[1] If you place this waste into a container with "General Organic Waste" that contains trace acid chlorides or strong acids, you risk a runaway exotherm.

Part 3: Operational Disposal Protocol

Phase 1: Waste Characterization & Segregation

Before moving the container, classify the waste state.[4]

  • Pure Substance (Solid/Neat Liquid):

    • Classify as Non-Regulated Organic Solid/Liquid (unless specific local codes apply).

    • Action: Pack in original container or HDPE wide-mouth jar.

  • In Solution (Reaction Mixture):

    • The hazard is dictated by the solvent.

    • Action: If dissolved in Methanol/DCM, handle as Flammable/Halogenated Solvent Waste .

    • CRITICAL: Ensure the pH of the solvent waste stream is >7. If acidic, neutralize carefully before combining.[1]

Phase 2: Packaging & Container Selection
  • Recommended Material: High-Density Polyethylene (HDPE).[1]

    • Reasoning: Glass is acceptable but prone to breakage.[4] Metal cans are prohibited if the waste is wet/aqueous, as the amine can corrode steel and chelate transition metals, compromising container integrity.[1]

  • Headspace: Leave minimum 10% headspace. Amine oxidation or slow reaction with CO2 (carbamate formation) can cause minor pressure changes.

Phase 3: Labeling

Standard "Hazardous Waste" labeling is insufficient. You must add specific hazard text:

CONTAINS: 3-Aminocyclopentanol HAZARD: Basic, Irritant WARNING: DO NOT MIX WITH ACIDS [1][2][3]

Part 4: Decision Matrix (Visualization)[1]

The following workflow illustrates the logical decision path for disposing of 3-aminocyclopentanol.

DisposalWorkflowStartStart: Assess 3-Aminocyclopentanol WasteStateCheckIs the waste Pure or in Solution?Start->StateCheckPurePathPure Substance(Solid/Viscous Liquid)StateCheck->PurePathPureSolutionPathIn Solution(Reaction Mix)StateCheck->SolutionPathDissolvedSolidPackPack in HDPE ContainerLabel: 'Basic Organic Solid'PurePath->SolidPackSolventCheckIdentify Primary SolventSolutionPath->SolventCheckHalogenCheckIs Solvent Halogenated?SolventCheck->HalogenCheckFinalTransfer to Central Accumulation Area(Professional Incineration)SolidPack->FinalHaloWasteStream: Halogenated Waste(Segregate from Acids)HalogenCheck->HaloWasteYes (e.g., DCM)NonHaloWasteStream: Non-Halogenated Flammable(Segregate from Acids)HalogenCheck->NonHaloWasteNo (e.g., MeOH, EtOAc)HaloWaste->FinalNonHaloWaste->Final

Caption: Operational logic flow for categorizing and packaging 3-aminocyclopentanol waste streams.

Part 5: Spill Management Protocol

In the event of a spill, standard "paper towel" cleanup is unsafe due to potential reactivity.

  • PPE: Nitrile gloves (double gloved recommended), safety goggles, and lab coat.

  • Containment: Ring the spill with an inert absorbent (Vermiculite or Diatomaceous Earth).

    • Avoid: Do not use sawdust or paper towels initially, as amines can react with cellulose or bleach residues in paper.

  • Neutralization (Optional but Risky):

    • Field Insight: While textbooks suggest neutralizing amines with weak acid (citric), this generates heat.[1] For 3-aminocyclopentanol, absorption is safer than neutralization .[1]

  • Cleanup: Scoop absorbed material into a disposable wide-mouth jar. Label as "Spill Debris: 3-Aminocyclopentanol".[1]

Part 6: Regulatory Compliance (RCRA/EPA)[1]

While 3-Aminocyclopentanol is not explicitly listed on the EPA P-List (Acutely Toxic) or U-List (Toxic), it falls under the "Cradle-to-Grave" responsibility.[1][2][3]

  • Waste Code Assignment:

    • If Pure: Generally Non-RCRA Regulated (unless it exhibits specific toxicity in your locale).

    • If Flammable (in solvent): D001 .

    • If Corrosive (pH > 12.5): D002 .

  • Disposal Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11235653, 3-Aminocyclopentanol.[1] Retrieved from [Link][1][3]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[6] Retrieved from [Link][1][3]

3-Aminocyclopentanol: A Senior Scientist’s Guide to Safe Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Operational Safety for 3-Aminocyclopentanol Content Type: Technical Safety Guide Audience: Research Scientists & Process Chemists

Introduction: Beyond the SDS

As researchers, we often treat intermediate building blocks like 3-Aminocyclopentanol (CAS: 68327-11-7 / HCl salt: 1279032-31-3) with a standard "gloves and glasses" approach. However, this bifunctional scaffold—containing both a primary amine and a secondary alcohol—presents specific handling challenges often overlooked in generic Safety Data Sheets (SDS).

While officially classified as an Irritant (Skin/Eye/Respiratory) , the amine functionality dictates a higher standard of care due to potential sensitization and the propensity of its hydrochloride salts to form static-charged, sticky dusts that adhere to standard PPE. This guide synthesizes regulatory data with practical, field-proven protocols to ensure your safety and data integrity.

Hazard Identification & Risk Assessment

Core Hazards:

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335) [1, 2].

  • Chemical Nature: The free base is a viscous liquid/low-melting solid; the hydrochloride salt is a hygroscopic powder.

  • Hidden Risk: Amine vapors can cause "blue haze" (glaucopsia) if exposure is prolonged, though less common with this specific high-boiling structure. The primary risk is contact dermatitis and inhalation of dust .

Hierarchy of Controls

Before selecting PPE, you must validate your engineering controls:

  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary: Static control (Ionizing fans) for powder handling.

  • Tertiary: PPE (The final barrier).

PPE Selection Matrix

The following matrix moves beyond generic recommendations, offering specific material compatibility data for amine-containing organic intermediates.

Protection ZoneStandard Protocol (Small Scale < 5g)Elevated Protocol (Scale-up > 5g or Spills)Technical Rationale
Hand Protection Double Nitrile (min 5 mil outer)Laminate (Silver Shield) or Butyl Rubber Nitrile offers fair splash protection but degrades upon prolonged contact with amines. Double gloving provides a "breakthrough buffer" [3, 4].
Eye Protection Chemical Safety Glasses (Side shields)Unvented Chemical GogglesHCl salts of amino-alcohols are fine irritant dusts; standard glasses allow dust entry from the top/sides.
Respiratory Fume Hood (No respirator needed)P100 (if powder outside hood) or OV/AG (if liquid outside hood)Standard N95s are insufficient for organic vapors; P100 is required for fine particulate salts.
Body Standard Cotton Lab CoatTyvek® Lab Coat (Disposable)Amines cling to cotton fibers and can off-gas or contact skin later. Disposables prevent cross-contamination.
Decision Logic: PPE Selection Pathway

Use this logic flow to determine the exact PPE configuration based on the physical state and quantity of the material.

PPE_Selection Start 3-Aminocyclopentanol Handling Task State Physical State? Start->State Solid Solid (HCl Salt) State->Solid Liquid Liquid (Free Base) State->Liquid Quant_S Quantity? Solid->Quant_S Quant_L Quantity? Liquid->Quant_L Protocol_A PROTOCOL A: Fume Hood + Safety Glasses + Double Nitrile Quant_S->Protocol_A < 10g Protocol_B PROTOCOL B: Fume Hood + Goggles + Double Nitrile + Sleeves Quant_S->Protocol_B > 10g (Dust Risk) Quant_L->Protocol_A < 10mL Protocol_C PROTOCOL C: Fume Hood + Silver Shield Gloves + Face Shield Quant_L->Protocol_C > 10mL (Splash Risk)

Figure 1: PPE Decision Tree based on physical state and operational scale.

Operational Protocol: Safe Handling Workflow
A. Weighing & Transfer (The Critical Step)

The Problem: 3-Aminocyclopentanol HCl is often static-prone. Using a metal spatula can cause "jumping" of the powder.

  • Step 1: Place the balance inside the fume hood. If this is impossible, use a tare vessel with a sealable cap.

  • Step 2: Use an anti-static gun or ionizer bar near the balance door.

  • Step 3: Use a PTFE (Teflon) coated spatula rather than stainless steel to reduce static adhesion.

  • Step 4: Immediately wipe the exterior of the tare vessel with a damp Kimwipe (water/ethanol) before removing it from the hood to prevent tracking invisible amine dust.

B. Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly. The heat of solution (exothermic) for amine salts can be surprising.

  • Inert Atmosphere: While not strictly pyrophoric, amines oxidize over time (darkening). Flush headspace with Nitrogen/Argon to maintain purity.

C. Spill Management
  • Liquid Spill: Do not use standard paper towels (rapid evaporation/exposure). Use a dedicated chem-sorb pad or vermiculite.

  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels to dampen, then wipe up.

Decontamination & Disposal

Proper disposal prevents environmental contamination and protects EHS personnel.

Disposal_Workflow Waste Waste Generation Type Identify Stream Waste->Type Solid_W Solid Waste (Contaminated PPE/Wipes) Type->Solid_W Liquid_W Liquid Waste (Mother Liquor/Rinses) Type->Liquid_W Bag Double Bag (Clear Poly) Label: 'Amine Contaminated' Solid_W->Bag Segregate Segregate from Oxidizers (Nitric Acid/Peroxides) Liquid_W->Segregate Incinerate Final Disposal: High Temp Incineration (w/ Scrubber) Bag->Incinerate Segregate->Incinerate

Figure 2: Waste segregation and disposal logic to prevent incompatible mixing.

Disposal Specifications:

  • Segregation: Never mix amine waste with oxidizing acids (e.g., Nitric Acid). This can form unstable N-nitroso compounds or cause violent exotherms.

  • pH Adjustment: If the waste stream is acidic (from the HCl salt), ensure the waste container is rated for corrosives.

  • Method: The preferred method is thermal incineration equipped with an afterburner and scrubber to manage nitrogen oxide (NOx) emissions [1, 5].

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19818428, 3-Aminocyclopentanol hydrochloride. Retrieved from [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.